N-benzylpyrimidin-5-amine
Description
Properties
IUPAC Name |
N-benzylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVQFOUALXZRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320364 | |
| Record name | N-benzylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
104479-78-9 | |
| Record name | N-benzylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of N-benzylpyrimidin-5-amine: A Technical Guide for Chemical Researchers
This guide provides an in-depth exploration of the synthetic protocols for N-benzylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this and structurally related compounds. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 5-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules such as nucleobases.[1] The 5-aminopyrimidine moiety, in particular, serves as a versatile scaffold in the design of pharmacologically active agents due to its capacity for diverse functionalization. The introduction of a benzyl group at the 5-amino position can significantly influence the molecule's steric and electronic properties, making this compound a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.[2]
Primary Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
The most direct and widely employed method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for the arylation of amines.[3][4] The reaction is particularly well-suited for the coupling of heteroaryl halides with primary amines, such as benzylamine.
The choice of a 5-halopyrimidine, typically 5-bromopyrimidine, as the electrophilic partner is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst, initiating the catalytic cycle.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins the reaction's success. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromopyrimidine, inserting into the carbon-bromine bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium center, and a base removes the proton from the amine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond, yielding this compound and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methodologies for the Buchwald-Hartwig amination of heteroaryl halides.[5][6] Researchers should consider this a starting point, with optimization of specific parameters potentially required.
Materials:
-
5-Bromopyrimidine
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-6 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Addition of Reactants: Add 5-bromopyrimidine (1.0 equivalent) and anhydrous toluene to the flask. Stir the mixture for a few minutes to ensure homogeneity.
-
Initiation: Add benzylamine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Quantitative Data and Comparison
| Parameter | Buchwald-Hartwig Amination |
| Starting Materials | 5-Bromopyrimidine, Benzylamine |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂) |
| Ligand | Biaryl phosphine (e.g., Xantphos) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) |
| Typical Yield | 70-95% (reported for similar reactions) |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Alternative Synthetic Approaches
While the Buchwald-Hartwig amination is the most direct route, other methods can be employed, particularly in a multi-step synthesis or when certain functional groups are present that may not be compatible with palladium catalysis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds.[7][8] While not a direct method for C-N bond formation, it can be used to introduce a benzyl group or a precursor to an amine at the 5-position of the pyrimidine ring. For instance, a Suzuki coupling could be used to introduce a functionalized benzyl group which is later converted to an amine.
Diagram of a Potential Suzuki Coupling Workflow
Caption: A multi-step synthesis workflow utilizing Suzuki coupling.
Conclusion
The synthesis of this compound is most efficiently achieved through the Buchwald-Hartwig amination of 5-bromopyrimidine with benzylamine. This method offers high yields and good functional group tolerance, making it a preferred choice for researchers in drug development. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to successful synthesis. Alternative multi-step strategies involving other cross-coupling reactions like the Suzuki-Miyaura coupling can also be considered depending on the specific synthetic goals.
References
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(15), 3175-3178.
- Ponte, F., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 596-603.
- Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
- Das, S., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(10), 7357-7361.
- Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2829-2840.
- Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2829-2840.
- Kashani, S. K., et al. (2020).
- Vautravers, N. S., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Al-Tel, T. H. (2012).
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942.
- Reddy, B. V. S., et al. (2024).
- Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 169-180.
- PubChem. (n.d.). N-benzylpyrimidin-2-amine.
- Kashani, S. K., et al. (2020).
- PubChem. (n.d.). N-benzyl-5-phenylpyrimidin-2-amine.
- Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835.
- CK-12 Foundation. (2023). Chemical Properties of Amines.
- Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.
- Hassan, A. S., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4287.
- The Organic Chemistry Tutor. (2023, April 3).
- Vautravers, N. S., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- PubChemLite. (n.d.). This compound (C11H11N3).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data of N-benzylpyrimidin-5-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of N-benzylpyrimidin-5-amine
Abstract
This compound (CAS No. 104479-78-9) is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its structural integrity and purity are paramount for reproducible downstream applications, from drug discovery to the synthesis of complex organic materials. This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into field-proven experimental protocols, interpret the resulting data with mechanistic explanations, and present a self-validating framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₁H₁₁N₃ and a monoisotopic mass of approximately 185.095 Da.[3] The structure comprises a pyrimidine ring, a secondary amine linker, and a benzyl group. This unique combination of an electron-deficient aromatic heterocycle and an electron-rich benzyl moiety gives rise to a distinct spectroscopic fingerprint.
The following diagram illustrates the molecular structure with atom numbering for NMR assignment purposes.
Caption: Structure of this compound with IUPAC numbering.
The logical workflow for comprehensive characterization involves sequential analysis by MS, IR, and NMR, ensuring orthogonal validation of the molecular structure.
Caption: Workflow for the spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, making it more readily observable.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine H-2, H-6 | ~8.5 - 8.8 | Singlet / Doublet | 2H | These protons are on a highly electron-deficient pyrimidine ring, causing a significant downfield shift. Their equivalence depends on the rotation around the C5-N bond. |
| Pyrimidine H-4 | ~8.9 - 9.1 | Singlet | 1H | Positioned between two nitrogen atoms, this proton is the most deshielded on the pyrimidine ring. |
| Benzyl Aromatic H (ortho, meta, para) | ~7.2 - 7.4 | Multiplet | 5H | Typical chemical shift range for protons on an unsubstituted benzene ring.[5] |
| Amine N-H | ~4.5 - 6.0 (variable) | Broad Singlet | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal can be confirmed by its disappearance upon D₂O exchange.[6][7] |
| Benzyl CH₂ | ~4.4 | Doublet | 2H | These protons are adjacent to both an aromatic ring and a nitrogen atom. Coupling to the N-H proton results in a doublet (J ≈ 5-6 Hz). In N-benzylaniline, this signal appears at ~4.3 ppm.[4] |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-4, C-6 | ~157 - 160 | These carbons are double-bonded to nitrogen, resulting in a strong deshielding effect. |
| Pyrimidine C-2 | ~150 - 153 | Similar to C-4/C-6, this carbon is significantly deshielded by the adjacent nitrogen atoms. |
| Benzyl C-ipso (C-1') | ~138 - 140 | The quaternary carbon of the benzyl group attached to the CH₂ group. Its chemical shift is similar to that seen in N-benzylaniline (~139.5 ppm).[5] |
| Pyrimidine C-5 | ~130 - 135 | This carbon is attached to the amine nitrogen. While on an electron-deficient ring, its direct attachment to nitrogen provides some shielding relative to C-2/4/6. |
| Benzyl C-ortho, C-meta, C-para | ~127 - 129 | Typical range for unsubstituted aromatic carbons.[5] Aromatic amines show distinct shifts for these carbons, which can be used for detailed assignment.[8] |
| Benzyl CH₂ (C-7) | ~48 - 50 | This aliphatic carbon is deshielded by the adjacent nitrogen. The corresponding carbon in N-benzylaniline is found at ~48.4 ppm.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]
Experimental Protocol (IR)
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
IR Data Interpretation
The key is to identify characteristic absorption bands that correspond to specific bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale & Comments |
| 3350 - 3310 | N-H Stretch | Weak-Medium, Sharp | This single, relatively sharp peak is characteristic of a secondary amine (R₂NH).[10][11] Primary amines would show two bands, and tertiary amines would show none in this region. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the presence of C-H bonds on both the pyrimidine and benzyl rings. |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching of the C-H bonds in the benzylic methylene (-CH₂-) group. |
| ~1600, ~1580, ~1490, ~1450 | C=C and C=N Ring Stretch | Medium-Strong | These absorptions are characteristic of aromatic and heteroaromatic ring systems. Pyrimidine derivatives show strong C=N stretching in this region.[9] |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | This strong band is indicative of the C-N bond where the nitrogen is attached to an aromatic ring (the pyrimidine).[7][10] |
| 900 - 675 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes help distinguish substitution patterns on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol (MS)
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule.[12]
-
EI-MS Method:
-
Introduce a small sample into the instrument, where it is vaporized.
-
Bombard the gaseous molecules with high-energy electrons (typically 70 eV).[12]
-
Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).
-
-
ESI-MS Method (for High Resolution):
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into the ESI source to generate protonated molecules, [M+H]⁺.
-
Analyze using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[13]
-
MS Data Interpretation
The molecular formula C₁₁H₁₁N₃ dictates an odd nominal molecular weight (185 Da), which is consistent with the Nitrogen Rule (a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight).[6]
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Rationale & Comments |
| 186.1026 | [M+H]⁺ | The protonated molecular ion, typically the base peak in ESI-MS. High-resolution measurement of this ion confirms the elemental composition.[3] |
| 185.0953 | [M]⁺˙ | The molecular ion peak in EI-MS. Its presence confirms the molecular weight of the compound. |
| 106 | [C₇H₈N]⁺ | Result of α-cleavage, breaking the C-N bond between the methylene group and the pyrimidine ring. This fragment corresponds to the [benzyl-NH]⁺ moiety. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable and common fragment from benzyl-containing compounds, formed by the loss of an amine radical from the m/z 106 fragment or directly from the molecular ion. |
| 80 | [C₄H₄N₂]⁺˙ | The pyrimidine radical cation, formed by cleavage of the C5-N bond. |
The proposed fragmentation pathway below highlights the formation of the most stable and diagnostically significant ions.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion
The structural characterization of this compound is robustly achieved through the combined application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight (185.23 g/mol ) and elemental formula (C₁₁H₁₁N₃). IR spectroscopy validates the presence of key functional groups, most notably the secondary amine N-H bond (~3330 cm⁻¹) and aromatic C=C/C=N bonds (~1600-1450 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the connectivity between the benzyl and pyrimidine moieties. This comprehensive spectroscopic data set serves as an essential benchmark for confirming the identity, purity, and structural integrity of this compound in any research or development setting.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
- Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
- Micciarelli, M., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers. The Journal of Physical Chemistry Letters. [Link][16]
- Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivatives and Heterocyclic Compounds in Green Process. Supporting Information, The Royal Society of Chemistry.
- Supplementary Information for a study on hydroboration of N-benzylideaniline.
- 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. [Link][19]
- This compound (C11H11N3). PubChemLite. [Link][3]
- Dexter, H. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. [Link][13]
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Supporting Information.
- Figure 4. 13C NMR spectrums for the reaction of benzylamine (4) with...
- N-Benzyl-5-bromopyrimidin-2-amine - 13C NMR. SpectraBase. [Link][21]
- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link][10]
- Zhang, L., et al. (2019). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Medicinal Chemistry Research. [Link][2]
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules.
- 24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link][11]
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link][6]
- 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link][7]
- Brandt, M., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
Sources
- 1. 104479-78-9|this compound|BLD Pharm [bldpharm.com]
- 2. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H11N3) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Foreword: The Strategic Importance of Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Properties of N-benzylpyrimidin-5-amine
In the landscape of modern drug discovery and materials science, the journey from a promising molecular scaffold to a functional agent is paved with data. It is not merely the biological activity of a compound that dictates its success, but a nuanced interplay of its physical and chemical characteristics. These properties govern how a molecule will behave: whether it will dissolve, how it will traverse a biological membrane, its stability in storage, and its ionic state in a physiological environment. This compound, a member of the substituted pyrimidine family, represents a scaffold of significant interest. Pyrimidines are foundational components of nucleobases and are prevalent in a vast array of therapeutic agents. Understanding the core physicochemical properties of this specific derivative is, therefore, not an academic exercise but a critical prerequisite for its rational development and application.
This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic and practical understanding of this compound, mirroring the logical workflow of a research scientist. We will move from fundamental structural attributes to the dynamic properties of solubility, basicity, and lipophilicity. Each section is designed to be a self-validating system, providing not just data, but the experimental context and scientific reasoning behind its acquisition. For the researcher, scientist, or drug development professional, this document serves as both a technical whitepaper and a practical field guide.
Core Molecular and Structural Attributes
All subsequent physicochemical investigations are predicated on the foundational identity of the molecule. This compound is an aromatic amine featuring a pyrimidine ring N-substituted with a benzyl group.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₁H₁₁N₃ | [1][2][3] |
| Molecular Weight | 185.23 g/mol | [1][2] |
| CAS Number | 104479-78-9 | [1][2] |
| Synonyms | N-Benzyl-5-pyrimidinamine | [1] |
These identifiers are the unambiguous fingerprint of the compound, essential for database searches, procurement, and regulatory documentation.
Computational Physicochemical Predictions: An In Silico First Look
Before committing to resource-intensive laboratory experiments, computational models provide valuable estimations of a compound's properties. These predictions are instrumental in early-stage drug discovery for filtering large libraries of compounds and assessing "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.
| Predicted Parameter | Value | Significance in Drug Development | Source |
| LogP (Octanol-Water Partition Coefficient) | 2.0887 | Measures lipophilicity; impacts absorption and membrane permeability. Values <5 are generally preferred. | [1] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | Estimates the surface area of polar atoms; correlates with transport properties. Values <140 Ų are associated with good cell permeability. | [1] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [1] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [1] |
| Rotatable Bonds | 3 | Relates to conformational flexibility and oral bioavailability. Fewer than 10 is often desirable. | [1] |
The predicted LogP and TPSA values for this compound suggest it possesses favorable characteristics for membrane permeability and potential oral bioavailability.
Caption: Workflow for the qualitative determination of pH-dependent solubility.
Basicity and Ionization Constant (pKa)
The pKa of an amine is, strictly speaking, the pKa of its conjugate acid (often denoted pKaH). [4]It is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This value is paramount as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects receptor binding, membrane transport, and solubility.
Causality Behind pKa Determination
Potentiometric titration is the gold-standard method for pKa determination. [5][6]The principle involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally. The pH changes slowly at first, then rapidly near the equivalence point, and then slowly again. The point of maximum slope in the titration curve corresponds to the volume at which all the amine has been neutralized. The pH at the half-equivalence point is equal to the pKa of the conjugate acid. [7]
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials:
-
This compound
-
Calibrated pH meter with a combination electrode
-
Automatic burette or precision manual burette (0.01 mL resolution)
-
Standardized 0.1 M Hydrochloric acid (HCl) titrant
-
Stir plate and magnetic stir bar
-
Beaker (50 mL)
-
Solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound (e.g., to make a ~0.05 M solution) and dissolve it in a known volume (e.g., 20 mL) of solvent in the beaker.
-
Setup: Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar or the beaker walls. Start gentle stirring.
-
Initial Reading: Record the initial pH of the amine solution.
-
Titration: Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).
-
Determine the volume of HCl required to reach the half-equivalence point (half the volume of the equivalence point).
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.
-
Caption: The principle of determining pKa via potentiometric titration.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross lipid cell membranes. It is most commonly quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD). [8]
-
LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
LogD: The ratio of the total concentration of a compound (both neutral and ionized species) in a lipid phase to its total concentration in an aqueous phase at a specific pH. For a basic compound like an amine, LogD will be highest at high pH (where it is neutral) and lowest at low pH (where it is ionized and prefers the aqueous phase).
Causality Behind the Shake-Flask Method
The shake-flask method is the benchmark for LogP/LogD determination. [9][10]It directly measures the partitioning of a compound between two immiscible liquids: n-octanol (simulating a lipid membrane) and a buffered aqueous solution (simulating physiological fluids). By allowing the system to reach equilibrium and then measuring the compound's concentration in each phase, a direct calculation of the partition ratio is possible.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
-
Centrifuge tubes (e.g., 15 mL)
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Phase Preparation: Before the experiment, vigorously mix equal volumes of n-octanol and pH 7.4 buffer for several hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 5 mL of each).
-
Equilibration: Seal the tube and shake it gently on a rotator for a set period (e.g., 1-2 hours) to allow the compound to partition and the system to reach equilibrium.
-
Phase Separation: Centrifuge the tube (e.g., at 2000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of this compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer])
Caption: Experimental workflow for LogD determination using the shake-flask method.
Stability and Storage
The long-term integrity of a research compound is crucial for reproducible results. Based on supplier recommendations for structurally similar compounds, this compound should be stored under controlled conditions to prevent degradation. Amines can be susceptible to atmospheric oxidation over time.
Recommended Storage: Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [1][2]
Conclusion
The physicochemical properties of this compound paint a portrait of a molecule with significant potential for further investigation, particularly in drug discovery. Its basicity allows for pH-dependent manipulation of solubility, a key feature for formulation and delivery. Its predicted lipophilicity and polar surface area fall within ranges that are often correlated with good membrane permeability and oral bioavailability. The experimental protocols detailed herein provide a robust framework for verifying these predictions and building a comprehensive data package. By understanding and quantifying these core characteristics, researchers can make informed, data-driven decisions, accelerating the transition of this compound from a molecular concept to a functional tool in science and medicine.
References
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- ChemScene. This compound | 104479-78-9.
- University of Texas at Dallas. Amine Unknowns.
- Rayer, A. et al. Detailed procedure for calculating pKa.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Santa Monica College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Enamine. LogD/LogP.
- ACD/Labs. LogP—Making Sense of the Value.
- Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.
- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- The Analysisof an Amine Mixture: An Introductory Analysis Experiment. Journal of Chemical Education.
- BLD Pharm. This compound | 104479-78-9.
- PubChemLite. This compound (C11H11N3).
- ResearchGate. Values of logP and logk for the Test Compounds Used in This Study.
- Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017).
- BYJU'S. Physical Properties of Amines.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 104479-78-9|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C11H11N3) [pubchemlite.lcsb.uni.lu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LogD/LogP - Enamine [enamine.net]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-benzylpyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Among the vast landscape of pyrimidine derivatives, N-benzylpyrimidin-5-amines have emerged as a class of compounds with significant therapeutic potential. These molecules are key pharmacophores in the development of various targeted therapies. The strategic placement of the benzyl group on the 5-amino position of the pyrimidine ring can lead to potent and selective interactions with biological targets. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing N-benzylpyrimidin-5-amine derivatives, with a focus on the underlying principles, practical experimental guidance, and a comparative analysis of the most effective approaches.
Core Synthetic Strategies: A Tale of Two Mechanisms
The synthesis of this compound derivatives is predominantly achieved through two powerful and versatile chemical transformations: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is often dictated by the availability of starting materials, the desired substitution pattern on the pyrimidine and benzyl moieties, and the tolerance of other functional groups within the molecule.
The Buchwald-Hartwig Amination: A Palladium-Powered C-N Bond Formation
The Buchwald-Hartwig amination is a robust and widely adopted method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage in its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of aryl halides with primary and secondary amines under relatively mild conditions.[1][2]
The Principle: The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a well-established mechanistic pathway, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]
Key Components and Their Roles:
-
Pyrimidine Precursor: A 5-halopyrimidine, typically 5-bromopyrimidine or 5-chloropyrimidine, serves as the electrophilic partner. Bromo derivatives are generally more reactive than chloro derivatives.
-
Amine: Benzylamine or its substituted derivatives act as the nucleophile.
-
Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) complex such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is used.
-
Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed to facilitate the oxidative addition and reductive elimination steps and prevent catalyst deactivation.
-
Base: A non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides and may require optimization for specific substrates.
Materials:
-
5-Bromopyrimidine
-
Benzylamine
-
Pd₂(dba)₃ (Palladium catalyst)
-
XPhos (Phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of benzylamine (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in heterocyclic chemistry for the formation of C-N, C-O, and C-S bonds.[3] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[4] The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions.
The Principle: The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile (benzylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.
Key Factors for a Successful SNAr Reaction:
-
Leaving Group: The nature of the leaving group is critical. The reactivity order is generally F > Cl > Br > I. Fluorine, being the most electronegative, stabilizes the transition state and the Meisenheimer complex, making 5-fluoropyrimidine an excellent substrate.
-
Electron-Withdrawing Groups (EWGs): While the pyrimidine ring itself is electron-deficient, the presence of additional EWGs (e.g., a nitro group) can significantly enhance the reaction rate.
-
Reaction Conditions: SNAr reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures. The use of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is often necessary to neutralize the acid generated during the reaction.
Experimental Protocol: Synthesis of this compound via SNAr
This protocol is a general procedure for SNAr reactions and may need to be adapted based on the specific 5-halopyrimidine used.
Materials:
-
5-Fluoropyrimidine (or another suitable 5-halopyrimidine)
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5-fluoropyrimidine (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 equiv) or triethylamine (1.5 mmol, 1.5 equiv) to the solution, followed by the dropwise addition of benzylamine (1.1 mmol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Visualization of the SNAr Mechanism:
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Synthetic Methods
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Substrate Scope | Broad; tolerates a wide range of functional groups.[1] | More limited; requires an activated pyrimidine ring and a good leaving group. |
| Reaction Conditions | Generally mild (80-120 °C), but requires an inert atmosphere. | Can require higher temperatures (80-150 °C), but is often air-tolerant. |
| Catalyst/Reagents | Requires a palladium catalyst and a phosphine ligand, which can be expensive.[2] | Does not require a metal catalyst, making it potentially more cost-effective. |
| Leaving Group | Effective with Cl, Br, and I. | Most effective with F; Cl, Br, and I are less reactive. |
| Advantages | High functional group tolerance, reliable for a wide range of substrates. | Simpler reaction setup, no need for expensive and air-sensitive catalysts. |
| Disadvantages | Cost of catalyst and ligand, requirement for an inert atmosphere. | Limited substrate scope, can require harsh reaction conditions. |
Characterization of this compound Derivatives
The successful synthesis of this compound derivatives must be confirmed through rigorous analytical characterization. The following techniques are essential for verifying the structure and purity of the final products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Conclusion
The synthesis of this compound derivatives is a critical step in the discovery and development of new therapeutic agents. Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide effective and versatile routes to these valuable compounds. The choice of synthetic strategy will depend on a careful consideration of the specific target molecule, the available starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying mechanisms and reaction parameters, as outlined in this guide, will enable researchers to efficiently and successfully prepare these important building blocks for drug discovery.
References
- Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen str
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. URL
- Buchwald–Hartwig amin
- A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organoc
- 5-[N-Benzyl-N-(4-cyanophenyl)amino]pyrimidine. PubChem. URL
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. URL
- Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. URL
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. URL
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- Nucleophilic Substitution in Some 5-Halopyrimidines.
- This compound. BLD Pharm. URL
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. URL
- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. URL
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Buchwald-Hartwig coupling. YouTube. URL
- Process for the preparation of N-benzylamines.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. URL
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. URL
- New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. URL
- Concerted Nucleophilic Arom
- Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. URL
- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Substituted 5-methyl-[6][7][8]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.
Sources
N-benzylpyrimidin-5-amine: A Comprehensive Technical Guide to Chemical Reactivity and Stability for Drug Development Professionals
Executive Summary
N-benzylpyrimidin-5-amine stands as a pivotal scaffold in contemporary medicinal chemistry, underpinning the development of novel therapeutics, including potent anticancer and antimicrobial agents. Its synthetic tractability and nuanced electronic character offer a rich landscape for chemical modification. This guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles governing its reactivity, from electrophilic and nucleophilic transformations to oxidative and reductive pathways. Furthermore, a comprehensive analysis of its stability under various stress conditions will be presented, equipping research teams with the predictive understanding necessary for robust drug design, formulation, and lifecycle management.
Molecular Architecture and Electronic Landscape
The chemical persona of this compound is a composite of its two key structural motifs: the electron-deficient pyrimidine ring and the nucleophilic secondary benzylic amine. The pyrimidine core, with its two electronegative nitrogen atoms, creates a π-deficient aromatic system. This inherent electron deficiency is a dominant factor in its reactivity, particularly predisposing positions C2, C4, and C6 to nucleophilic attack, especially when substituted with suitable leaving groups.
Conversely, the exocyclic secondary amine introduces a site of nucleophilicity and a source of electron density. The lone pair on the nitrogen atom can engage in resonance with the pyrimidine ring, albeit modestly, which serves to activate the ring towards certain electrophilic substitutions. The benzylic methylene bridge provides a site susceptible to both oxidative and reductive cleavage. Understanding this electronic interplay is fundamental to predicting and controlling the chemical behavior of this compound.
Figure 1: Logical relationship of structural motifs to the chemical properties of this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine scaffold bearing a suitable leaving group at the 5-position, or through modern cross-coupling methodologies. A common and direct approach involves the reaction of 5-halopyrimidine with benzylamine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 5-bromopyrimidine and benzylamine.
Materials:
-
5-Bromopyrimidine
-
Benzylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by benzylamine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound can be categorized based on the reactive site: the pyrimidine ring or the exocyclic N-benzylamino group.
Reactions at the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. However, the presence of the activating amino group at the 5-position can enable substitution under certain conditions, directing electrophiles to the ortho and para positions (C4 and C6).
-
Nitration: Nitration of aminopyrimidines can be complex, with the outcome highly dependent on reaction conditions.[1] Strong nitrating agents may lead to a mixture of products or degradation.
-
Halogenation: Direct halogenation of the pyrimidine ring is challenging but can be achieved under specific conditions.
While the parent this compound does not have a leaving group on the pyrimidine ring, this class of reaction is paramount for the synthesis of more complex derivatives starting from halo-substituted precursors. The electron-withdrawing nature of the pyrimidine ring facilitates the SNAr mechanism at positions 2, 4, and 6.[2]
Reactions at the N-Benzylamino Group
The secondary amine is nucleophilic and readily undergoes alkylation and acylation.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding tertiary amine. Over-alkylation to form a quaternary ammonium salt is possible.[3]
-
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base affords the corresponding amide. This transformation can be used as a protecting strategy for the amino group.[4]
The N-benzylamino group is susceptible to oxidation, which can lead to cleavage of the C-N bond.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the benzylic C-N bond to yield benzaldehyde and 5-aminopyrimidine.[5] This is also a known metabolic pathway for related compounds.
-
Oxidative Coupling: Under certain conditions, benzylamines can undergo oxidative coupling to form imines.[6][7]
The benzyl group can be removed via hydrogenolysis, a common deprotection strategy in organic synthesis.
-
Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) typically results in the cleavage of the benzyl C-N bond to yield 5-aminopyrimidine and toluene.[8]
Figure 2: Overview of the chemical reactivity of this compound.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter in drug development, influencing its shelf-life, formulation, and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9][10]
Stability Profile
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (Hydrolysis) | Moderate | Potential for hydrolysis of the amino group under harsh conditions. Protonation of the pyrimidine nitrogens can affect stability. |
| Basic (Hydrolysis) | Generally Stable | Stable under mild basic conditions. |
| Oxidative | Susceptible | Benzaldehyde, 5-aminopyrimidine, and further oxidation products. |
| Thermal | Moderate | Degradation is expected at elevated temperatures, likely involving the N-benzyl group.[5] |
| Photostability | Potentially Labile | Aminopyrimidines can be susceptible to photodegradation.[11] The benzyl group may also contribute to photosensitivity. |
Forced Degradation Experimental Workflow
The following workflow outlines a standard approach for conducting forced degradation studies on this compound, in line with ICH guidelines.
Figure 3: A typical workflow for forced degradation studies.
Spectroscopic Characterization
Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Absorption |
| ¹H NMR | Pyrimidine H (C2, C4, C6) | δ 8.0 - 9.0 ppm |
| Benzyl Ar-H | δ 7.2 - 7.4 ppm | |
| Benzyl CH₂ | δ 4.3 - 4.6 ppm | |
| Amine NH | δ 5.0 - 6.0 ppm (broad) | |
| ¹³C NMR | Pyrimidine C | δ 140 - 160 ppm |
| Benzyl Ar-C | δ 127 - 140 ppm | |
| Benzyl CH₂ | δ 45 - 50 ppm | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| C-H Aromatic Stretch | 3000 - 3100 cm⁻¹ | |
| C-H Aliphatic Stretch | 2850 - 3000 cm⁻¹ | |
| C=N, C=C Stretch | 1450 - 1600 cm⁻¹ | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 186.10 |
Conclusion and Future Perspectives
This compound is a molecule of significant interest with a rich and varied chemical reactivity profile. Its stability is a key consideration for its application in drug development. This guide has provided a comprehensive overview of its synthesis, reactivity, and stability, drawing upon established principles of heterocyclic and amine chemistry. Future research should focus on detailed kinetic studies of its degradation pathways and the exploration of its utility in the synthesis of novel, biologically active compounds. A thorough understanding of the principles outlined herein will empower research and development teams to harness the full potential of this versatile chemical scaffold.
References
- Sahoo, H., et al. (2022). Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. Pest Management Science, 62(7), 649-656.
- ResearchGate. (n.d.). Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives.
- ACS Publications. (1951). Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. Journal of the American Chemical Society, 73(6), 2743–2745.
- MedCrave. (2016). Forced Degradation Studies.
- ResearchGate. (2005). Oxidative Coupling of Benzylamines into N-Benzylbenzaldimines with Mn(II)/tert-BuOOH.
- Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
- Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubMed. (2003). [From routine acylation towards stable sigma-complexes of pyrimidine: carbon protonation of the pyrimdine-ring].
- NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- PubMed. (2010). Reactions of aromatic N-heterocycles with a lutetium benzyl complex supported by a ferrocene-diamide ligand.
- The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.
- ACS Publications. (1979). Ver low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. Journal of the American Chemical Society, 101(19), 5747–5753.
- Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
- PubMed. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives.
- University of Limerick. (2001). Thermal stability of a ureidopyrimidinone model compound.
- OUCI. (2015). Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- RSC Publishing. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(20), 8495–8512.
- ACS Publications. (1951). Acetylation of Some Aminopyrimidines. Journal of the American Chemical Society, 73(8), 3763–3767.
- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.
- Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
- ResearchGate. (2025). Electrophilic Substitution In Azines.
- RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
- ResearchGate. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
- IAGIM. (n.d.). Photostability.
- ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives.
- NIH. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- SpectraBase. (n.d.). N-Benzyl-5-bromopyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts.
- PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
Sources
- 1. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Free Article [researchmap.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylpyrimidin-5-amine: A Keystone Scaffold in Modern Medicinal Chemistry
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylpyrimidin-5-amine, while not a widely known therapeutic agent in itself, represents a crucial structural motif within the broader class of pyrimidine-based bioactive molecules. This guide delves into the historical context of pyrimidine chemistry, outlines the probable synthetic pathways to this compound, and explores the vast therapeutic landscape where this scaffold plays a pivotal role. By examining its function as a pharmacophore, particularly in kinase inhibition, this paper provides a comprehensive technical overview for professionals engaged in drug discovery and development.
Introduction: The Enduring Legacy of the Pyrimidine Core
The pyrimidine ring system is a cornerstone of biochemistry and medicinal chemistry. Its prevalence in nature is profound, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental to the genetic code in DNA and RNA.[1] Beyond its role in nucleic acids, the pyrimidine scaffold is found in essential molecules like thiamine (vitamin B1) and is a privileged structure in a multitude of synthetic drugs, including barbiturates and the antiretroviral zidovudine.[1]
The systematic study of pyrimidines dates back to 1884, with the synthesis of derivatives by Pinner.[1] However, the parent compound was not prepared until 1900 by Gabriel and Colman.[1] The biosynthesis of pyrimidines can occur through two primary pathways: de novo synthesis from simple precursors like bicarbonate and aspartate, or via salvage pathways that recycle pre-existing pyrimidine bases.[2][3] This inherent biological significance has made the pyrimidine nucleus an attractive starting point for the design of novel therapeutic agents.[4]
The Emergence of this compound as a Key Pharmacophore
The true "discovery" of this compound's value is therefore intrinsically linked to the broader discovery of pyrimidine-based kinase inhibitors. The pyrimidine core has been extensively utilized to construct these inhibitors, including eight FDA-approved drugs.[5] This is because the fused nitrogen-containing heterocycle can mimic the adenine ring of ATP, allowing molecules to bind to the hinge region of kinase active sites.[6] The N-benzyl substituent can then be modified to achieve desired potency, selectivity, and pharmacokinetic properties.[7]
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound and its derivatives can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on both the pyrimidine and benzyl moieties.
Nucleophilic Aromatic Substitution (SNAr)
A common and direct approach involves the reaction of a halopyrimidine with benzylamine. 5-Halopyrimidines are suitable substrates for this reaction.
General Protocol for SNAr:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Addition of Reagents: Add an excess of benzylamine (typically 1.5-2.0 equivalents) to the solution. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to scavenge the hydrohalic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 80-150 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
A similar approach has been used for the synthesis of 2-aminopyrimidine derivatives where 2-amino-4,6-dichloropyrimidine is reacted with various amines in the presence of triethylamine under solvent-free conditions.[8]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For less reactive halopyrimidines or when milder reaction conditions are desired, the Buchwald-Hartwig amination is a powerful and versatile method for forming the C-N bond.[9][10] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry.[11]
General Protocol for Buchwald-Hartwig Amination:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., BINAP, Xantphos, or a bulky biaryl phosphine ligand).[9][12]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halopyrimidine, benzylamine, palladium precursor, and phosphine ligand in an anhydrous aprotic solvent like toluene or 1,4-dioxane.
-
Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Reaction Conditions: Heat the mixture to the desired temperature (often 80-110 °C) and monitor for completion.
-
Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The purification is typically performed by column chromatography.
The Buchwald-Hartwig amination has been successfully applied to the synthesis of a wide range of N-substituted heteroaryl amines, including the first reported Pd-catalyzed aminations of a 5-halopyrimidine.[12]
Diagram of Synthetic Pathways:
Caption: Key synthetic routes to this compound.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition
The this compound scaffold is a prominent feature in a vast number of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Consequently, kinase inhibitors are a major focus of modern drug discovery.
Structure-Activity Relationship (SAR) Insights
The pyrimidine core of this compound and its isomers often serves as the "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. The N-benzyl group projects into the ATP-binding pocket, where it can be modified to enhance potency and selectivity.
-
Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can be fine-tuned to optimize interactions with specific amino acid residues in the kinase active site.
-
Substitution on the Pyrimidine Ring: Additional substituents on the pyrimidine ring can modulate the electronic properties of the core and provide additional interaction points. For instance, the incorporation of a sulfonamide-bearing side chain in the pyrimidine 4-position has been shown to result in compounds that inhibit a fewer number of kinases, thus improving selectivity.[5]
Examples in Drug Discovery
Numerous studies have reported the design and synthesis of pyrimidine-based derivatives for various therapeutic targets. For example, a series of pyrimidine-based derivatives were developed to inhibit Aurora A kinase activity and reduce levels of MYC oncoproteins, which are implicated in small-cell lung cancer.[13][14] In another example, novel aminopyrimidine derivatives were synthesized as potent inhibitors of PLK4, a kinase involved in cell cycle regulation, with potential applications in breast cancer therapy.[15]
The versatility of the pyrimidine scaffold is further highlighted by the development of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores, which are also privileged structures in kinase inhibitor design.[6][7] These fused ring systems build upon the fundamental pyrimidine structure to achieve high potency and selectivity against a range of kinase targets.
Diagram of Kinase Inhibition:
Caption: Competitive inhibition of a kinase by an this compound derivative.
Broader Biological Activities of Pyrimidine Derivatives
Beyond kinase inhibition, pyrimidine derivatives exhibit a wide spectrum of biological activities, making them a rich source of lead compounds in drug discovery.[16][17] These activities include:
-
Antimicrobial: Pyrimidine derivatives have shown both antibacterial and antifungal properties.[17][18]
-
Antiviral: The pyrimidine scaffold is present in several antiviral drugs.[16]
-
Anti-inflammatory and Analgesic: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory and pain-relieving effects.[17]
-
Anticancer: In addition to kinase inhibition, pyrimidine derivatives can exert anticancer effects through various other mechanisms.[16]
Conclusion
This compound, while not a standalone drug, is a fundamentally important structural unit in medicinal chemistry. Its historical roots are intertwined with the broader history of pyrimidine chemistry, a field that has provided numerous essential molecules for biology and medicine. The synthetic accessibility of this compound and its derivatives, through robust methods like SNAr and Buchwald-Hartwig amination, has made it a versatile platform for the design of novel therapeutics. Its most significant impact has been in the realm of kinase inhibition, where it serves as a highly effective scaffold for developing potent and selective drugs for cancer and other diseases. The continued exploration of the chemical space around the this compound core promises to yield new and improved therapeutic agents for a wide range of human diseases.
References
- Pyrimidine - Wikipedia.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E.
- Pyrimidine metabolism - Wikipedia.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Pyrimidine Biosynthesis - CD Biosynsis.
- Pyrimidine biosynthesis: Significance and symbolism.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. biosynsis.com [biosynsis.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
Theoretical and computational studies of N-benzylpyrimidin-5-amine
An In-depth Technical Guide to the Theoretical and Computational Investigation of N-benzylpyrimidin-5-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] this compound, a specific derivative, represents a promising yet underexplored molecule. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, designed for researchers, scientists, and drug development professionals. We will detail a systematic, multi-faceted computational workflow, from fundamental quantum chemical analysis to advanced molecular simulations. This document serves as a methodological blueprint, explaining the causality behind each computational step and establishing a self-validating system for in-silico drug discovery.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine, a heterocyclic aromatic compound, is a vital pharmacophore in drug discovery.[1] Its derivatives are integral to a multitude of approved drugs, primarily due to their ability to mimic biological nucleobases and engage in various biological interactions. The diverse pharmacological profiles of pyrimidine-based compounds, ranging from kinase inhibitors in oncology to antiviral agents, underscore the scaffold's versatility.[1][3] N-benzylpyrimidine derivatives, in particular, have been identified as potent inhibitors of key cellular targets such as histone deacetylases (HDACs) and USP1/UAF1 deubiquitinase, highlighting their potential in cancer therapy.[2][4]
This guide focuses on this compound, outlining a robust computational strategy to elucidate its structural, electronic, and pharmacokinetic properties, and to predict its potential biological targets. By following this framework, researchers can generate a comprehensive in-silico profile to guide subsequent experimental validation and optimization.
Part I: Foundational Quantum Chemical Analysis
The initial step in characterizing a novel compound is to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing accurate insights into molecular geometry, electronic distribution, and reactivity.[5]
Geometric Optimization and Vibrational Analysis
A prerequisite for all computational studies is an accurate three-dimensional structure of the molecule. The geometry of this compound should be optimized to find its lowest energy conformation.
Experimental Protocol: DFT Geometry Optimization
-
Structure Drawing: Draw the 2D structure of this compound using chemical drawing software like ChemDraw and convert it to a 3D structure.
-
Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as the MMFF94 force field.
-
DFT Calculation:
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.
-
Method: Employ the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended for a good balance of accuracy and computational cost.[5]
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical vibrational spectrum (IR, Raman), which can be compared with experimental data for structural validation.
Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of a molecule is key to predicting its reactivity and interaction with biological macromolecules.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which are critical for predicting non-covalent interactions like hydrogen bonding.
Workflow for Quantum Chemical Analysis
Caption: Workflow for DFT-based quantum chemical analysis.
Part II: In-Silico Pharmacokinetics and Drug-Likeness
Before committing resources to synthesis and in-vitro testing, it is essential to evaluate the potential of a compound to become a viable drug. Computational methods provide a rapid assessment of a molecule's drug-like properties and its likely pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Drug-Likeness Assessment
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability.
| Lipinski's Rule of Five Parameter | Guideline | Calculated Value for this compound |
| Molecular Weight (MW) | ≤ 500 Da | (Value to be calculated) |
| LogP (Octanol-water partition coefficient) | ≤ 5 | (Value to be calculated) |
| Hydrogen Bond Donors (HBD) | ≤ 5 | (Value to be calculated) |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | (Value to be calculated) |
These values would be calculated using cheminformatics software like SwissADME, PaDEL-Descriptor, or similar tools.[1]
ADMET Prediction
A favorable ADMET profile is crucial for a successful drug candidate. Various computational models can predict these properties.
Experimental Protocol: ADMET Prediction
-
Platform Selection: Utilize web-based servers like SwissADME, pkCSM, or admetSAR.
-
Input: Submit the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound.
-
Analysis: Analyze the output for key parameters, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
| Predicted ADMET Property | Predicted Outcome | Significance |
| Absorption | ||
| Human Intestinal Absorption | High/Low | Predicts oral bioavailability. |
| Distribution | ||
| BBB Permeant | Yes/No | Indicates potential for CNS effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes/No | Risk of drug-drug interactions. |
| Toxicity | ||
| AMES Mutagenicity | Positive/Negative | Potential to be a carcinogen. |
| hERG I Inhibition | Yes/No | Risk of cardiac arrhythmia. |
This table summarizes the types of data to be generated from ADMET prediction tools.
Part III: Target Identification and Interaction Modeling
The therapeutic effect of a drug is mediated by its interaction with a specific biological target, typically a protein. Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing these interactions.
Hypothetical Target Selection
Given that pyrimidine derivatives are known to be potent kinase inhibitors, we can hypothesize that this compound may target protein kinases involved in cancer progression.[3] For instance, Focal Adhesion Kinase (FAK) is a validated target in various cancers and has been successfully targeted by pyrimidine-based inhibitors.[3]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The result is a binding pose and a scoring function that estimates the binding affinity.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., FAK, PDB ID: 6I8Z) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., using the Gasteiger method).
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign rotatable bonds and merge non-polar hydrogens.
-
-
Docking Simulation:
-
Software: Use AutoDock, Glide, or GOLD.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein, typically based on the position of a known co-crystallized inhibitor.
-
Algorithm: Run the docking simulation using a genetic algorithm or other search algorithm to explore conformational space.
-
-
Analysis:
-
Analyze the resulting poses based on their docking scores (e.g., binding energy in kcal/mol).
-
Visualize the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic interactions) with active site residues, such as Cys502 and Leu553 in FAK.[3]
-
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic stability of the ligand-protein complex over time in a simulated physiological environment.
Workflow for Molecular Docking and MD Simulation
Caption: Workflow for molecular docking and subsequent MD simulation.
Conclusion and Future Perspectives
This guide has outlined a comprehensive, multi-step computational workflow for the in-depth characterization of this compound. By integrating quantum mechanics, cheminformatics, and molecular simulation, this framework allows for a thorough pre-synthesis evaluation of the molecule's potential as a drug candidate. The theoretical data generated—from electronic properties and ADMET profiles to specific protein-ligand interactions—provides a strong foundation for hypothesis-driven experimental work. The insights gained can guide medicinal chemists in prioritizing synthetic targets and designing derivatives with improved potency and pharmacokinetic properties, ultimately accelerating the drug discovery process.
References
- Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM.
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews. [Link]
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evalu
- Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry. [Link]
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]
Sources
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-benzylpyrimidin-5-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylpyrimidin-5-amine, a substituted pyrimidine derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental constituent of nucleobases and is prevalent in a wide array of biologically active compounds. The incorporation of a benzylamine substituent at the 5-position of the pyrimidine ring gives rise to a molecule with potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, nomenclature, detailed synthetic protocols, characterization, and a discussion of its emerging therapeutic relevance.
Part 1: Core Chemical Identity and Nomenclature
CAS Number and Molecular Profile
The Chemical Abstracts Service (CAS) has assigned the number 104479-78-9 to this compound[1]. Its molecular and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 104479-78-9 |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CN=CN=C2 |
| InChI Key | LDVQFOUALXZRJO-UHFFFAOYSA-N |
IUPAC Nomenclature and Structural Elucidation
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .
-
Parent Heterocycle: The core structure is a pyrimidine ring.
-
Principal Functional Group: The primary functional group is an amine, designated by the suffix "-amine".
-
Substituents: An amino group is located at the 5-position of the pyrimidine ring. This amino group is further substituted with a benzyl group (a phenyl group attached to a methylene bridge). The "N-" prefix indicates that the benzyl group is attached to the nitrogen atom of the amino group.
Common synonyms for this compound include N-Benzyl-5-pyrimidinamine[2].
Part 2: Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for the formation of C-N bonds on heterocyclic scaffolds. A prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.
Synthetic Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex[2][3][4][5]. This method is favored for its high functional group tolerance and broad substrate scope.
Caption: Figure 1. Synthetic workflow for this compound via Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates[3][5].
Materials:
-
5-Bromopyrimidine
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq) and anhydrous toluene.
-
Addition of Amine: Add benzylamine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Rationale Behind Experimental Choices
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for the efficiency of the C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation.
Characterization Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.7 (m, 2H, pyrimidine protons at C2 and C6)
-
δ 8.2-8.4 (s, 1H, pyrimidine proton at C4)
-
δ 7.2-7.4 (m, 5H, aromatic protons of the benzyl group)
-
δ 4.4-4.6 (d, 2H, methylene protons, -CH₂-)
-
δ 4.0-4.5 (br s, 1H, amine proton, -NH-)
¹³C NMR (100 MHz, CDCl₃):
-
δ 155-158 (pyrimidine carbons C2 and C6)
-
δ 140-145 (pyrimidine carbon C4)
-
δ 138-140 (quaternary aromatic carbon of the benzyl group)
-
δ 128-130 (aromatic carbons of the benzyl group)
-
δ 127-128 (aromatic carbons of the benzyl group)
-
δ 120-125 (pyrimidine carbon C5)
-
δ 48-50 (methylene carbon, -CH₂-)
Mass Spectrometry (ESI+):
-
m/z: 186.10 [M+H]⁺
Part 3: Therapeutic Potential and Future Directions
The N-benzylpyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. While the specific pharmacological profile of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests several potential therapeutic applications.
Potential as an Anticancer Agent
Derivatives of N-benzylpyrimidine have been investigated as potent inhibitors of various protein targets implicated in cancer.
-
Histone Deacetylase (HDAC) Inhibition: Substituted N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as novel HDAC inhibitors, demonstrating significant antiproliferative activity against tumor cells[6]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
-
USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex[7]. This complex is involved in DNA damage repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.
Caption: Figure 2. Potential signaling pathways modulated by N-benzylpyrimidine derivatives.
Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents. The structural features of this compound suggest it could be explored for its antibacterial and antifungal properties. For instance, 5-benzyl-2,4-diaminopyrimidines have a well-documented history as antibacterial agents[8].
Future Research Directions
The full therapeutic potential of this compound remains to be elucidated. Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound to establish a definitive experimental dataset.
-
Pharmacological Screening: A broad-based pharmacological screening to identify its primary biological targets and potential therapeutic indications.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives to establish clear SAR and optimize for potency and selectivity against identified targets.
-
In Vivo Efficacy Studies: Preclinical evaluation in relevant animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound is a chemically intriguing molecule with a structural framework that suggests significant potential for drug discovery. Its synthesis is achievable through robust and well-established chemical methodologies. While its specific biological activities are yet to be fully explored, the precedent set by related N-benzylpyrimidine derivatives highlights its promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into this compound and its analogs is warranted to unlock its full therapeutic potential.
References
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Chen, T.-R., Chen, Y.-T., Chen, Y.-S., Lee, W.-J., Lin, Y.-H., & Wang, H.-C. (2022). Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivatives and Heterocyclic Compounds in Green Process. RSC Advances, 12(45), 29487–29496.
- Fukushima, K., & Akutsu, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Magnetochemistry, 4(4), 48.
- This compound. PubChemLite.
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Gazzar, A. B. A. (2014).
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). Research Journal of Chemistry and Environment, 24(1), 108-113.
- Sivakumar, P. M., & Sankar, P. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(10), 100-107.
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). ResearchGate.
- Schön, U., Mernyák, E., & Wölfling, J. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 239–246.
- N-Benzyl-5-bromopyrimidin-2-amine. SpectraBase.
- Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110.
- Al-Karmalawy, A. A., & Eweas, A. F. (2020). Potential molecular targets of nonstructural proteins for the development of antiviral drugs against SARS-CoV-2 infection. Future Virology, 15(11), 743–758.
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936–942.
- Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- Pyrimidin-5-amine. PubChem.
- Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
- N-benzyl-5-phenylpyrimidin-2-amine. PubChem.
- Roviello, G. N. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(11), 1599.
- Druggability analysis of selected protein targets S. nos Drug target... ResearchGate.
- Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19–24.
- Kumar, A., et al. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 351(11), e1800188.
- Wong, C.-H., & Li, Y. (2014). Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics.
- Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103–1123.
Sources
- 1. 104479-78-9|this compound|BLD Pharm [bldpharm.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Determining the Solubility of N-benzylpyrimidin-5-amine for Pharmaceutical Development
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of N-benzylpyrimidin-5-amine, a heterocyclic amine of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this paper outlines a systematic, first-principles approach for researchers. It details the theoretical underpinnings of solubility, provides a rationale for solvent selection, and presents robust, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination. By synthesizing established methodologies with practical insights, this guide serves as an essential resource for scientists aiming to characterize novel compounds like this compound accurately and efficiently.
Introduction: The Significance of this compound and its Solubility
This compound belongs to the aminopyrimidine class of compounds, a scaffold known for its diverse biological activities and presence in numerous approved pharmaceuticals.[1] The pyrimidine ring is a key pharmacophore, and modifications, such as the N-benzyl substitution, can significantly alter the molecule's physicochemical properties and biological targets.[2] Understanding the solubility of this compound is a prerequisite for its advancement as a potential drug candidate. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable formulations for clinical use.[3][4]
This guide will therefore focus on the methodology to establish a comprehensive solubility profile for this compound, providing researchers with the tools to generate reliable and reproducible data.
1.1. Physicochemical Properties Overview
Before embarking on experimental studies, it is crucial to understand the predicted properties of the target molecule.
-
Molecular Formula: C₁₁H₁₁N₃[5]
-
Molecular Weight: 185.23 g/mol [5]
-
Topological Polar Surface Area (TPSA): 37.81 Ų[5]
These predicted values suggest that this compound is a moderately lipophilic compound with hydrogen bonding capabilities (1 donor, 3 acceptors), hinting at a complex solubility profile across different solvent polarities.[5]
Foundational Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful starting point, indicating that substances with similar polarities are more likely to be soluble in one another.[7][8][9]
Key factors influencing solubility include:
-
Polarity: Polar solvents, characterized by large dipole moments and high dielectric constants, are effective at dissolving polar and ionic solutes.[8] Nonpolar solvents are better suited for nonpolar solutes.[7]
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility. This compound has both hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogens), making this a critical consideration.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice.
Strategic Solvent Selection for Solubility Screening
A well-designed solubility study employs a diverse range of solvents to build a comprehensive profile of the compound.[10][11] The choice of solvents should span the polarity spectrum to identify suitable systems for various applications, from chemical synthesis to pharmaceutical formulation.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Hexane, Toluene | To assess solubility in lipophilic environments. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate solubility in solvents that can accept hydrogen bonds but do not donate them. These are common in organic synthesis and initial biological assays. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | To determine solubility in solvents capable of both donating and accepting hydrogen bonds. Aqueous solubility is critical for physiological relevance. |
| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8 (at 37 °C) | Per ICH guidelines, these are essential for assessing solubility under physiologically relevant pH conditions and for Biopharmaceutics Classification System (BCS) determination.[12][13] |
Experimental Design: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[14][15]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, begins to precipitate when added to an aqueous buffer.[3][16] It is a high-throughput method used in early discovery to flag potential issues.[17][18] However, it can often overestimate true solubility due to the formation of supersaturated solutions.[19][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions (temperature, pressure) when the solid and dissolved states are in equilibrium.[4] The "gold standard" for its determination is the shake-flask method .[19][21]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
5.2. Protocol: High-Throughput Kinetic Solubility Screening
For early-stage discovery, a faster, less material-intensive method is often required. Laser nephelometry is a common HTS technique. [17] Objective: To rapidly estimate the aqueous solubility of this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
A nephelometer or plate reader capable of measuring light scattering or turbidity
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). [3]2. Serial Dilution: Add the aqueous buffer to the wells of a 96-well plate. Then, add a small, fixed volume of the DMSO stock solution to the first well and perform serial dilutions across the plate. This creates a concentration gradient.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking. [16]4. Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the point of precipitation, which is reported as the kinetic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 2: Example Solubility Profile for this compound
| Solvent / Medium | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | Shake-Flask | 37 | [Experimental Value] | [Calculated Value] |
| Buffer (pH 1.2) | Shake-Flask | 37 | [Experimental Value] | [Calculated Value] |
| Buffer (pH 6.8) | Shake-Flask | 37 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | Kinetic | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] |
Note: This table is a template. Actual values must be determined experimentally.
Interpreting the Results:
-
Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral absorption. Low values (<10 µg/mL) may indicate potential bioavailability issues.
-
pH-Dependent Solubility: As an amine-containing compound, this compound is expected to be more soluble at a lower pH due to protonation. A significant difference in solubility between pH 1.2 and pH 6.8 can impact where the drug dissolves in the gastrointestinal tract. [12]* Organic Solvent Solubility: High solubility in solvents like ethanol or DMSO is useful for preparing stock solutions for in vitro assays and for guiding formulation development (e.g., for lipid-based systems). [22]
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the comprehensive solubility characterization of this compound. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality data necessary for informed decision-making in the drug development pipeline. The shake-flask method remains the definitive standard for regulatory submissions, while HTS methods provide invaluable early-stage guidance. [21][23]The resulting solubility profile will be instrumental in guiding lead optimization, designing appropriate formulations, and ultimately, unlocking the full therapeutic potential of this promising compound class.
References
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). [Link]
- PubMed Central (PMC). Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). [Link]
- Quora. How do you perform the shake flask method to determine solubility?. (2017). [Link]
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). [Link]
- ACS Publications.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
- Biopharma Asia.
- ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. (2025). [Link]
- PubMed. High throughput solubility measurement in drug discovery and development. (2007). [Link]
- ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024). [Link]
- Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). [Link]
- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). [Link]
- Unknown Source.
- PubMed Central (PMC). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026). [Link]
- LinkedIn. What Extraction Solvents should I use for Extractable Studies? - Careful it's a trick question.. (2020). [Link]
- J-Stage. Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver. (n.d.). [Link]
- European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). [Link]
- European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. (2020). [Link]
- International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). [Link]
- PubChem. N-benzyl-5-phenylpyrimidin-2-amine. (n.d.). [Link]
- PubChem. N-benzylpyrimidin-2-amine. (n.d.). [Link]
- Pharmacia. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). [Link]
- PubChemLite. This compound (C11H11N3). (n.d.). [Link]
- PubChem. Pyrimidin-5-amine. (n.d.). [Link]
- Letters in Applied NanoBioScience.
- Indian Journal of Pharmaceutical Education and Research. Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). [Link]
- MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. One moment, please... [archives.ijper.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - this compound (C11H11N3) [pubchemlite.lcsb.uni.lu]
- 7. caymanchem.com [caymanchem.com]
- 8. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 9. chem.ws [chem.ws]
- 10. thecalculatedchemist.com [thecalculatedchemist.com]
- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. biopharma-asia.com [biopharma-asia.com]
- 23. Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver [jstage.jst.go.jp]
N-benzylpyrimidin-5-amine: A Privileged Scaffold for Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The N-benzylpyrimidin-5-amine core represents a significant "privileged scaffold" in modern medicinal chemistry. Compounds built upon this framework have repeatedly demonstrated potent and selective interactions with key biological targets implicated in oncology, inflammation, and epigenetics. This guide provides an in-depth exploration of the most probable biological targets for this compound class, grounded in both established literature on pyrimidine derivatives and proven experimental strategies. We will detail the causal logic behind target identification workflows, provide actionable, self-validating experimental protocols for target validation, and present a strategic framework for advancing a lead compound from initial hypothesis to cellular target engagement.
The Pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrimidine ring is a bioisostere of the adenine core of ATP, the universal phosphate donor for all protein kinases. This structural mimicry is the primary reason that pyrimidine-based scaffolds are exceptionally successful as kinase inhibitors[1][2]. They are adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition. Given this well-established precedent, the logical starting point for any investigation into an this compound based compound is a comprehensive assessment of its kinome-wide activity.[3][4][5]
Strategic Rationale: Broad Screening vs. Targeted Assays
An initial hypothesis might point towards a specific kinase based on disease pathology (e.g., EGFR in lung cancer, BTK in B-cell malignancies). However, a more robust and scientifically rigorous approach is to begin with a broad, unbiased screen. The rationale is threefold:
-
Discover Novel Targets: The compound may inhibit an unexpected kinase, opening new therapeutic avenues.
-
Identify Off-Target Liabilities: Promiscuity is a major cause of toxicity and clinical failure. Early identification of off-target activities allows for structure-activity relationship (SAR) studies to engineer out unwanted interactions.
-
Define Selectivity: A comprehensive panel screen is the only way to definitively claim that a compound is "selective" for its primary target(s).
Commercial services offer extensive kinase panels that provide a cost-effective and rapid method for this initial screen, often testing against hundreds of kinases in parallel.[3][6][7][8][9]
Experimental Workflow: Kinase Profiling
The overall workflow for identifying and validating a kinase target is a multi-stage process that moves from broad, biochemical screening to specific, cell-based validation.
Caption: High-level workflow for kinase inhibitor discovery.
Protocol: Fluorescence-Based Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common, non-radiometric method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. It relies on the quantification of ADP produced, which is directly proportional to kinase activity.[1][10][11]
Principle: The assay uses a fluorescence-based detection reagent that reports the amount of ADP generated in the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower fluorescence signal.
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
This compound test compound, serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution at a concentration relevant to the kinase's Km (e.g., 10 µM).
-
Fluorescence-based ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²).[1]
-
White, opaque 384-well assay plates.
-
Multilabel plate reader with fluorescence detection capabilities.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in DMSO, then dilute into the kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is standard.
-
Enzyme/Inhibitor Pre-incubation: Add 5 µL of the diluted test compound or DMSO vehicle (control) to the wells of the 384-well plate.
-
Add 5 µL of diluted kinase enzyme to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 10 µL of a solution containing both the peptide substrate and ATP to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detect ADP: Add 20 µL of the ADP detection reagent as per the manufacturer's protocol. This typically stops the kinase reaction and initiates the signal generation.
-
Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Convert raw fluorescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Beyond Kinases: Epigenetic and Ubiquitin System Targets
While kinases are the most probable targets, the pyrimidine scaffold is versatile. Structurally similar molecules have shown potent activity against other critical enzyme families, namely Histone Deacetylases (HDACs) and Deubiquitinases (DUBs).[12][13] A comprehensive investigation should therefore include screening against these families, especially if primary kinase screening yields no compelling hits or if the compound's cellular phenotype is inconsistent with the identified kinase target.
Histone Deacetylase (HDAC) Inhibition
HDACs are crucial epigenetic regulators, and their inhibition is a validated anticancer strategy. A study on N-benzylpyrimidin-2-amine derivatives (a close structural analog) identified potent HDAC inhibitors, making this a highly plausible target class.[12][14]
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.[5][12][13][15]
Principle: An acetylated peptide substrate is conjugated to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon deacetylation by an HDAC, a developer enzyme can cleave the peptide, releasing the fluorophore and causing a measurable increase in fluorescence.
Materials:
-
HeLa nuclear extract (as a source of multiple HDACs) or purified recombinant HDAC1/2/3.
-
Fluorogenic HDAC substrate.
-
HDAC assay buffer.
-
HDAC Developer solution.
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor).
-
This compound test compound.
-
Black, 96-well assay plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the TSA control in HDAC assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of HDAC assay buffer, 10 µL of HeLa nuclear extract or recombinant enzyme, and 10 µL of the test compound/control.
-
Initiate Reaction: Add 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Develop Signal: Add 50 µL of HDAC Developer containing TSA (to stop the initial reaction) to each well.
-
Incubate at room temperature for 15 minutes.
-
Read Fluorescence: Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 440-465 nm.[5][12]
-
Analysis: Calculate IC50 values as described for the kinase assay.
Deubiquitinase (DUB) Inhibition: The USP1/UAF1 Case Study
A landmark study identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response.[16][17][18] This finding strongly suggests that the core N-benzylpyrimidine scaffold is compatible with binding to DUBs.
The following table is adapted from the study by Dexheimer et al. on N-benzyl-2-phenylpyrimidin-4-amine derivatives, demonstrating the potency of this scaffold against USP1/UAF1.[19][20] This data serves as a critical benchmark for evaluating new compounds.
| Compound ID | R Group on Pyrimidine | USP1/UAF1 IC50 (nM) |
| 37 | H | 140 |
| 38 | 5-Methyl | 70 |
| 39 | 6-Methyl | 210 |
| 49 | 5-Methoxy | 70 |
| 50 | 5-Fluoro | 110 |
| 51 | 5-Amino | 310 |
Data is illustrative and derived from published findings for structurally related compounds.[19]
This protocol is analogous to the HDAC assay and is widely used for screening DUB inhibitors.[21][22][23]
Principle: A fluorogenic substrate, typically Ubiquitin-AMC (Ub-AMC), is used. Cleavage of the AMC group from ubiquitin by an active DUB results in a quantifiable increase in fluorescence.[24]
Materials:
-
Purified recombinant DUB of interest (e.g., USP1/UAF1 complex).
-
DUB assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ubiquitin-AMC substrate.
-
Ubiquitin Aldehyde (Ub-Al) as a general DUB inhibitor control.
-
This compound test compound.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DUB assay buffer.
-
Enzyme/Inhibitor Incubation: Add 25 µL of diluted DUB enzyme to the wells of a black 384-well plate. Add 5 µL of the test compound or control.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.[22][23]
-
Initiate Reaction: Dilute the Ub-AMC substrate in assay buffer and add 20 µL to all wells.
-
Monitor Reaction: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (Ex: 350 nm, Em: 460 nm) kinetically over 30-60 minutes.
-
Analysis: Determine the initial reaction velocity (slope of the linear phase) for each concentration. Calculate percent inhibition and determine the IC50 value.
The Litmus Test: Confirming Target Engagement in Cells
Biochemical assays are essential for determining potency but do not prove that a compound binds its intended target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure target engagement.[2][25]
Principle of CETSA: A protein's stability against thermal denaturation increases when it is bound by a ligand (e.g., an inhibitor). In CETSA, cells are treated with the compound, then heated to a range of temperatures. At higher temperatures, unbound proteins denature and precipitate. The compound-bound protein remains soluble at higher temperatures than its unbound counterpart. This "thermal shift" is detected by quantifying the amount of soluble protein remaining at each temperature, typically by Western blot.[26][27]
Caption: Workflow for a Western Blot-based CETSA experiment.
Protocol: CETSA Melt Curve by Western Blot
This protocol outlines the generation of a CETSA "melt curve" to visualize the stabilization of a target protein by the test compound.
Materials:
-
Cultured cells expressing the target of interest (e.g., a cancer cell line).
-
This compound test compound.
-
PBS and appropriate cell culture media.
-
Lysis buffer with protease/phosphatase inhibitors.
-
A specific primary antibody against the target protein.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and chemiluminescence reagents.
-
PCR thermocycler or heating blocks.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound (at 10-20x the biochemical IC50) and another with DMSO vehicle for 1-3 hours in the incubator.[28]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension from both the vehicle and compound-treated groups into PCR tubes, one for each temperature point.
-
Heating Step: Place the PCR tubes in a thermocycler and run a temperature gradient program (e.g., 10 tubes from 40°C to 67°C in 3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[26]
-
Western Blotting: Carefully collect the supernatant (soluble fraction) from each tube. Normalize the protein concentration, then analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensity for each lane. For both vehicle and compound-treated samples, plot the relative band intensity against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization and confirms cellular engagement.
Conclusion and Future Directions
The this compound scaffold represents a validated starting point for the development of potent inhibitors against several high-value target classes. The strategic workflow presented here—beginning with broad, unbiased biochemical screening against kinases, followed by investigation of plausible secondary targets like HDACs and DUBs, and culminating in definitive cellular target engagement validation via CETSA—provides a rigorous and efficient pathway for advancing a compound through the early stages of drug discovery. By understanding the underlying principles of each assay and the causal logic connecting them, researchers can make informed decisions, anticipate challenges, and ultimately increase the probability of successfully identifying and validating the biological targets of novel pyrimidine-based therapeutics.
References
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Shukla, S., et al. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC, NIH.
- Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
- Martinez Molina, D., et al. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantics Scholar.
- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. PubMed.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Abcam. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) (AB156064).
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 De.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. PubMed.
- Merck. (n.d.). HDAC Activity Assay Kit | 566328.
- BenchChem. (n.d.). Unraveling the Potency of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors: A Comparative Guide.
- Sigma-Aldrich. (n.d.). Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit (EPI005) - Technical Bulletin.
- Almqvist, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Baek, K., et al. (2019). Quantitative analysis of USP activity in vitro. Methods in Enzymology, 618, 269-296. PubMed.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Lee, B. H., et al. (2013). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Journal of Visualized Experiments, (78), 50697. PMC, NIH.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- Chatterjee, N., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
- MedchemExpress.com. (n.d.). Kinase Screening Service.
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. PubMed.
- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
- Kim, H. N., et al. (2016). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Analyst, 141(10), 2979-2984. GIST Scholar.
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
- BPS Bioscience. (n.d.). USP20 Inhibitor Screening Assay Kit.
- BPS Bioscience. (n.d.). USP22 Inhibitor Screening Assay Kit.
- Turnbull, A. P., et al. (2014). Structure and Catalytic Regulatory Function of Ubiquitin Specific Protease 11 N-Terminal and Ubiquitin-like Domains. Biochemistry, 53(16), 2585-2597.
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry advances in targeting class I histone deacetylases. PMC.
- Adooq Bioscience. (n.d.). HDAC inhibitors.
- Tseliou, M., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13486-13503. PubMed.
- Butler, K. V., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One, 10(12), e0134556. PubMed.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. assayquant.com [assayquant.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. news-medical.net [news-medical.net]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
N-benzylpyrimidin-5-amine analogues with substituted benzyl rings
An In-Depth Technical Guide to N-benzylpyrimidin-5-amine Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in cellular signaling pathways.[1][2] Its versatility and synthetic tractability have made it a focal point for the development of therapeutics in oncology, immunology, and virology.[1] This guide provides an in-depth exploration of this compound analogues, with a specific focus on the strategic importance of substitutions on the benzyl ring. We will dissect the synthetic methodologies, delve into the nuanced structure-activity relationships (SAR), and elucidate the mechanistic basis for their biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of DNA and RNA, making it an excellent starting point for designing molecules that can interact with biological systems.[3] In drug discovery, the pyrimidine scaffold is prized for its ability to act as a bioisostere for other aromatic systems and for its capacity to engage in multiple, specific hydrogen-bonding interactions with protein targets.[1] The this compound core, in particular, has emerged as a highly successful pharmacophore, frequently employed in the design of kinase inhibitors.[4][5][6] The benzyl group often serves to occupy a hydrophobic pocket within the target protein, and modifications to this ring are a critical tool for modulating potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for this compound Analogues
The synthesis of this compound analogues typically relies on robust and well-established chemical transformations. The primary approach involves the nucleophilic aromatic substitution (SNAr) reaction, where a pyrimidine core bearing a suitable leaving group is reacted with a substituted benzylamine.
Core Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)
The causality behind choosing the SNAr pathway lies in its efficiency and the wide commercial availability of diverse substituted benzylamines. The pyrimidine ring is sufficiently electron-deficient, particularly when substituted with electron-withdrawing groups, to be susceptible to nucleophilic attack.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing N-benzylpyrimidin-amine analogues.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound. It is based on methodologies reported for the synthesis of related pyrimidine derivatives.[7][8]
Objective: To synthesize a substituted N-benzyl-2-phenylpyrimidin-4-amine analogue.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Substituted benzylamine (e.g., 4-methoxybenzylamine)
-
2-isopropylphenyl boronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dioxane/Water mixture
-
Sodium Carbonate (Na₂CO₃)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, recrystallization apparatus)
-
Analytical instruments (LC-MS, ¹H NMR)
Step-by-Step Procedure:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in NMP, add the substituted benzylamine (1.1 eq) and DIPEA (2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion without competing with the primary amine nucleophile. NMP is a polar aprotic solvent that effectively solvates the reactants.
-
Heat the reaction mixture to 100 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by silica gel column chromatography to yield the mono-substituted chloro-pyrimidine intermediate.
-
-
Step 2: Suzuki Coupling
-
In a microwave vial, combine the chloro-pyrimidine intermediate (1.0 eq), 2-isopropylphenyl boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (3.0 eq).
-
Causality: The Suzuki coupling is a powerful cross-coupling reaction for forming C-C bonds. The palladium catalyst facilitates the reaction between the chlorinated pyrimidine and the boronic acid. Na₂CO₃ is the base required for the catalytic cycle.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.[8]
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by silica gel chromatography or recrystallization.
-
-
Step 3: Characterization (Self-Validation)
-
Confirm the identity and purity of the final analogue using LC-MS to verify the molecular weight.
-
Obtain a ¹H NMR spectrum to confirm the structure and assess purity. The presence of characteristic peaks for the pyrimidine, benzyl, and phenyl protons will validate the successful synthesis.
-
Structure-Activity Relationship (SAR) of Benzyl Ring Substitutions
The strategic placement of substituents on the benzyl ring is paramount for optimizing a compound's interaction with its target protein. Modifications can influence electronic properties, steric bulk, and the potential for new hydrogen bond interactions, all of which fine-tune biological activity.
Impact of Substituents on Kinase Inhibition
Kinase inhibitors often bind in the ATP pocket, and the N-benzyl group frequently extends into a hydrophobic region.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl) or cyano (-CN) can engage in specific halogen bonds or dipole interactions. In the context of CSNK2A inhibitors, analogues with electron-withdrawing substituents on the benzyl ring maintained potent activity.[7]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can enhance hydrophobic interactions. A 4-methoxy substitution has been shown to be favorable in some series, potentially by positioning the molecule optimally within the binding site.[9]
-
Steric Bulk: The size and position of the substituent are critical. For instance, in a series of USP1/UAF1 inhibitors, substitution at the 4-position of the benzyl ring was well-tolerated, while larger groups could lead to steric clashes, reducing potency.[8] The introduction of an α-methyl group on the benzylic carbon (between the NH and the ring) led to a 10-fold reduction in CSNK2A potency, indicating a tight fit in that region of the binding pocket.[7]
-
Hydrogen Bonding Potential: Introducing groups like hydroxyl (-OH) or amine (-NH₂) can create new hydrogen bond interactions with the protein, significantly increasing affinity.
Table: Representative SAR Data for Benzyl Ring Substitutions
| Target | Analogue Base Structure | Benzyl Substituent (R) | Biological Activity (IC₅₀) | Reference |
| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine | H | ~5 µM | [8] |
| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine | 4-pyridyl | 1.9 µM | [8] |
| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine | 3-pyridyl | 1.1 µM | [8] |
| CSNK2A | Pyrimido[4,5-c]quinoline | 4-F (EWG) | Potent (IC₅₀ < 100 nM) | [7] |
| CSNK2A | Pyrimido[4,5-c]quinoline | 4-OCH₃ (EDG) | Potent (IC₅₀ < 100 nM) | [7] |
| ZAP-70 | Imidazo[1,2-c]pyrimidine | Unsubstituted | Potent | [10] |
Note: IC₅₀ values are approximate and intended for comparative purposes.
Logical Relationships in SAR
The optimization of benzyl ring substituents is a multi-parameter process governed by a balance of electronic, steric, and hydrophobic factors.
Diagram: SAR Logic Flow
Caption: Iterative cycle for optimizing benzyl ring substitutions.
Pharmacological Profile and Mechanism of Action
This compound analogues have been successfully developed as inhibitors for several important drug targets.
Case Study: USP1/UAF1 Deubiquitinase Inhibitors
The enzyme complex USP1/UAF1 is a key regulator of DNA damage response, making it a promising target for anticancer therapies.[11] A high-throughput screen identified the N-benzyl-2-phenylpyrimidin-4-amine scaffold as a potent inhibitor.[11] Medicinal chemistry optimization, focusing heavily on the benzylamine portion, led to the discovery of the potent inhibitor ML323.[8][11] The SAR studies revealed that replacing the benzyl ring with moieties like 4-(pyridin-3-yl)benzyl significantly enhanced potency.[8] These inhibitors function by increasing the levels of monoubiquitinated PCNA (Ub-PCNA), a key substrate of USP1, ultimately leading to decreased survival in non-small cell lung cancer cells.[11]
Case Study: CSNK2A Kinase Inhibitors
Casein Kinase 2 (CSNK2) is a serine/threonine kinase implicated in various cellular processes, including viral entry and cancer progression.[7] A series of 5-benzylamine-substituted pyrimido[4,5-c]quinolines were synthesized to improve upon existing chemical probes. The study demonstrated that both electron-donating and electron-withdrawing substituents on the benzyl ring were well-tolerated, maintaining high potency against CSNK2A.[7] These findings highlight the versatility of the benzyl ring in accommodating diverse functionalities without compromising core binding interactions.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable and adaptable core for modern drug discovery. The strategic modification of the benzyl ring has proven to be a powerful method for fine-tuning the pharmacological properties of these analogues. By carefully considering the electronic, steric, and hydrogen-bonding potential of substituents, researchers can rationally design compounds with improved potency, selectivity, and drug-like properties.
Future work in this area will likely focus on:
-
Exploring Novel Substituents: Utilizing bioisosteric replacements and less common functional groups on the benzyl ring to probe new chemical space.
-
Improving Pharmacokinetics: Modulating benzyl ring substituents to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.
-
Targeting Drug Resistance: Designing next-generation analogues that can overcome resistance mechanisms that have emerged against existing inhibitors.
This guide has provided a technical framework for understanding and developing this important class of molecules. By integrating rational design, robust synthetic chemistry, and iterative biological testing, the full therapeutic potential of this compound analogues can continue to be unlocked.
References
- Recent Advances in Pyrimidine-Based Drugs. OUCI.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC - NIH.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.
- N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. PubMed.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
- 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogs of trimethoprim.
- Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 10. Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Space of N-benzylpyrimidin-5-amine Derivatives
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical landscape, the N-benzylpyrimidin-amine scaffold has emerged as a particularly versatile and "privileged" structure, capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the chemical space surrounding N-benzylpyrimidin-5-amine and its related isomers. We will dissect the core synthetic strategies employed to build and diversify these molecules, delve into the nuanced structure-activity relationships (SAR) that govern their biological effects, and examine their application in targeting critical disease pathways, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and practical, field-proven insights into the design, synthesis, and analysis of this important class of compounds.
Introduction: The N-benzylpyrimidin-amine as a Privileged Scaffold
In the quest for novel therapeutics, certain molecular frameworks consistently appear in successful drug candidates. These are often termed "privileged scaffolds" due to their inherent ability to bind to multiple, distinct biological targets through versatile, low-energy conformations. The N-benzylpyrimidin-amine core is a prime example of such a scaffold. Its constituent parts—the hydrogen-bond accepting pyrimidine ring, the flexible benzyl group capable of hydrophobic and aromatic interactions, and the central amine linker—provide a trifecta of pharmacophoric features that can be precisely tuned.
Derivatives of this scaffold have demonstrated potent activity against a range of targets, including histone deacetylases (HDACs) and, most notably, the USP1/UAF1 deubiquitinase complex, a critical regulator of the DNA damage response pathway and a promising anticancer target.[1][2] This guide will focus on the systematic exploration of this chemical space, explaining the causality behind synthetic choices and the logic of molecular design aimed at optimizing potency, selectivity, and drug-like properties.
Core Synthetic Strategies: Building the Foundation
The efficient construction of a diverse chemical library is paramount to exploring chemical space. For N-benzylpyrimidin-amine derivatives, the most robust and widely adopted strategy involves the sequential, regioselective functionalization of a dihalopyrimidine precursor. This approach offers a convergent and highly modular route to a vast array of analogs.
Retrosynthetic Analysis & The Dihalopyrimidine Route
A general retrosynthetic analysis reveals a logical disconnection strategy. The final molecule is deconstructed at the C-N bond formed with the benzylamine and the C-C or C-N bond formed at the second variable position on the pyrimidine ring. This points to a dihalopyrimidine, a substituted benzylamine, and a coupling partner (e.g., a boronic acid) as the key starting materials.
The workhorse of this synthesis is typically a 2,4-dichloropyrimidine derivative. The two chlorine atoms exhibit differential reactivity, allowing for a controlled, stepwise substitution. The C4 position is generally more susceptible to nucleophilic aromatic substitution than the C2 position, providing excellent regioselectivity for the initial amination step.
Key Synthetic Steps
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of a substituted 2,4-dichloropyrimidine with a desired benzylamine derivative. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. The choice of solvent and temperature can be modulated to control the reaction rate and selectivity.
-
Palladium-Catalyzed Cross-Coupling: With the benzylamine moiety installed at the C4 position, the remaining chlorine at C2 serves as a versatile handle for diversification. The Suzuki-Miyaura cross-coupling reaction is the premier choice for introducing a wide range of aryl and heteroaryl groups.[3][4] This reaction involves an organoboronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, significantly accelerating library synthesis.[3]
Synthetic Workflow Diagram
The following diagram illustrates the common two-step workflow for the synthesis of N-benzyl-2-arylpyrimidin-amine derivatives.
Caption: General synthetic workflow for N-benzylpyrimidin-amine derivatives.
Exploring Chemical Space: Structure-Activity Relationships (SAR)
Once a robust synthetic route is established, the systematic modification of the scaffold can begin. The goal of SAR exploration is to understand how changes in molecular structure correlate with changes in biological activity, selectivity, and pharmacokinetic properties.
Key Regions for Molecular Modification
We can dissect the N-benzylpyrimidin-amine scaffold into three primary regions for modification, as shown in the diagram below. Each region provides a distinct opportunity to modulate the molecule's interaction with its biological target and its overall physicochemical properties.
Caption: Key regions for SAR exploration on the N-benzylpyrimidin-amine scaffold.
SAR Insights from USP1/UAF1 Inhibitors
Extensive work on this scaffold has led to the development of potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, such as the chemical probe ML323.[2][3][4] The SAR data from these studies provide a masterclass in medicinal chemistry optimization.
-
Region 1 (Pyrimidine Core): Modifications at the C5 position of the pyrimidine ring have a profound impact on potency. Small, lipophilic, or electron-withdrawing groups are generally well-tolerated or beneficial. For instance, introducing a 5-methyl group (R1 = CH₃) resulted in a ~2-fold increase in potency compared to the unsubstituted parent compound.[3] Conversely, moving this methyl group to the C6 position led to a 3-fold decrease in activity, highlighting a sharp SAR cliff and a specific steric or electronic requirement at the C5 position.[3]
-
Region 2 (Benzyl Moiety): The benzyl ring often projects into a solvent-exposed region or a less constrained part of the binding pocket. This makes it an ideal location for introducing groups that can improve solubility and other pharmacokinetic properties. In the case of USP1/UAF1 inhibitors, various heterocyclic groups were tolerated at the para-position of the benzyl ring, with triazole and imidazole moieties proving particularly effective.[3]
-
Region 3 (C2-Aryl Group): This region is critical for achieving high potency. A 2-isopropylphenyl group was identified as optimal for USP1/UAF1 inhibition.[3] The isopropyl group is thought to induce a specific conformation that favors binding. Attempts to replace this lipophilic group with more polar moieties like an oxetane to improve metabolic stability were successful in maintaining potency, demonstrating a rational approach to addressing pharmacokinetic liabilities.[3]
The table below summarizes key SAR data for substitutions on the pyrimidine core of USP1/UAF1 inhibitors.[3]
| Compound ID | R1 Substitution (C5 Position) | IC₅₀ (nM) | Fold Change vs. Unsubstituted |
| 37 | H | 130 | 1.0 (Baseline) |
| 38 | CH₃ | 70 | ~1.9x improvement |
| 49 | OCH₃ | 70 | ~1.9x improvement |
| 50 | F | 110 | ~1.2x improvement |
| 51 | NH₂ | 310 | ~2.4x decrease |
| 39 | H (with C6-CH₃) | 210 | ~1.6x decrease |
Biological Applications and Mechanism of Action
Anticancer Activity via USP1/UAF1 Inhibition
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is linked to numerous diseases, including cancer.[3] Deubiquitinating enzymes (DUBs) act as editors of this system. USP1, in complex with its cofactor UAF1, plays a key role in the DNA damage tolerance pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and the FANCD2 protein.[2]
In many cancers, this pathway allows tumor cells to survive the DNA damage induced by chemotherapy. By inhibiting USP1/UAF1, N-benzylpyrimidin-amine derivatives prevent the removal of monoubiquitin from PCNA. This sustained ubiquitination (Ub-PCNA) stalls DNA replication and repair, leading to synthetic lethality, particularly when combined with DNA-damaging agents like cisplatin.[3][4]
Caption: Mechanism of action for USP1/UAF1 inhibitors.
Analytical Characterization and Quality Control
The synthesis of novel compounds is incomplete without rigorous analytical confirmation of their structure and purity. This is a non-negotiable aspect of scientific integrity, ensuring that biological data are reliable and reproducible.
-
Structural Elucidation: The primary tools for confirming the chemical structure of the final compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1H and 13C NMR provide detailed information about the chemical environment of each atom, confirming connectivity. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.[3]
-
Purity Assessment: For any biological assay, the purity of the test compound is critical. Impurities could have their own biological activity, leading to false-positive results. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV detector. For compounds destined for biological screening, a purity level of >95% is the standard requirement.[3] Advanced methods like LC-MS/MS can be employed for highly sensitive detection and quantification of impurities.[5][6]
Key Experimental Protocols
The following protocols are representative of the methodologies used in the synthesis and biological evaluation of N-benzylpyrimidin-amine derivatives, adapted from published literature.[3]
Synthesis Protocol: 2-(2-isopropylphenyl)-5-methyl-N-(4-(pyridin-3-yl)benzyl)pyrimidin-4-amine
-
Step A: Amination. To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in ethanol, add (4-(pyridin-3-yl)phenyl)methanamine (1.0 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude intermediate by flash column chromatography to yield the 4-amino-2-chloro pyrimidine intermediate.
-
Step B: Suzuki Coupling. In a microwave vial, combine the intermediate from Step A (1.0 eq), 2-isopropylphenyl boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Confirm structure and purity (>95%) by 1H NMR, HRMS, and HPLC analysis.
Biological Protocol: Western Blot for PCNA Monoubiquitination
-
Cell Culture and Treatment: Plate H1299 non-small cell lung cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the synthesized compound (e.g., at 20 µM) or DMSO (vehicle control) for 4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the whole-cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 4-12% gradient SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4 °C. This antibody will detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (Ub-PCNA, ~37 kDa).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for Ub-PCNA and unmodified PCNA. Normalize the Ub-PCNA signal to a loading control (e.g., GAPDH) to determine the fold-change in Ub-PCNA levels induced by the compound.[3]
Conclusion and Future Perspectives
The this compound scaffold and its isomers represent a highly fruitful area for drug discovery. The modular and efficient synthetic strategies allow for extensive exploration of chemical space, leading to the identification of potent and selective modulators of challenging targets like USP1/UAF1. The detailed SAR studies have provided a clear roadmap for designing next-generation compounds with improved potency and optimized ADME properties.
Future work in this area will likely focus on several key avenues. First, expanding the diversity of the coupling partners in Region 3 could uncover novel interactions and lead to inhibitors with new selectivity profiles. Second, the application of advanced computational methods, such as FEP (Free Energy Perturbation), could help prioritize the synthesis of the most promising analogs. Finally, screening these rich libraries against other emerging therapeutic targets will undoubtedly continue to demonstrate the privileged and versatile nature of the N-benzylpyrimidin-amine scaffold, solidifying its importance in the landscape of modern medicinal chemistry.
References
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. [Link]
- Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 221-231. [Link]
- Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed, J Med Chem. 2014 Oct 9;57(19):8099-110. [Link]
- International Journal of Emerging Trends in Chemistry. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. IJETC, 1(2), 42-59. [Link]
- Chen, I. J., & Lin, Y. L. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(42), 24501-24517. [Link]
- Sochacka-Ćwikła, A., & Mączyński, M. (2025). SAR study of 7-N-benzyloxazolo[5,4-d]pyrimidin-7-amine and 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imine derivatives as VEGFR2 inhibitors and anti-angiogenic agents.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. [Link]
- Roth, B., et al. (1981). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 24(8), 933-941. [Link]
- Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N--pyrimidinamine derivatives.
- Qasim, Z. S., & Abbas, K. S. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
- Reddy, P. V., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, ACS Omega. [Link]
- Ragireddy, P., & Palle, S. (2023). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols for the Characterization of N-benzylpyrimidin-5-amine as a Putative Kinase Inhibitor
Introduction: Unlocking the Potential of N-benzylpyrimidin-5-amine in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs leveraging its ability to form key hydrogen bonds within the ATP-binding site of a wide range of kinases.[1][2] The aminopyrimidine core, in particular, is a privileged structure, known to interact with the hinge region of kinases, a critical component for ATP binding.[2] While extensive research has been conducted on various substituted pyrimidines, this compound remains a relatively unexplored molecule. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the potential of this compound as a kinase inhibitor.
Given the limited publicly available data on the specific biological targets of this compound, this document provides a series of established, field-proven experimental protocols to enable its initial characterization. The methodologies outlined herein are based on robust assays successfully employed for analogous aminopyrimidine-based kinase inhibitors.[3][4] By following these protocols, researchers can elucidate the kinase inhibitory profile, cellular activity, and potential mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.
PART 1: Material Preparation and Quality Control
Synthesis of this compound (CAS 104479-78-9)
While this compound is commercially available from vendors such as ChemScene and Parchem, in-house synthesis may be required for larger quantities or analog preparation.[1][3] A plausible synthetic route, adapted from general methods for the synthesis of aminopyrimidines, is outlined below.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Protocol:
-
To an oven-dried reaction vessel, add 5-bromopyrimidine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by benzylamine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quality Control
The identity and purity of the synthesized or purchased this compound should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To determine the purity with high accuracy (should be >95%).
PART 2: In Vitro Kinase Inhibition Profiling
The aminopyrimidine scaffold has been reported to inhibit a variety of kinases. Therefore, an initial screening against a panel of representative kinases is recommended. Based on literature for analogous compounds, kinases such as Aurora kinases, Janus kinases (JAKs), and TANK-binding kinase 1 (TBK1) are plausible targets.[1][2]
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A, JAK2, TBK1)
-
Substrate peptide specific for the kinase
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates (white, low-volume)
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
| Parameter | Example Value |
| Kinase | Aurora Kinase A |
| Substrate | Kemptide |
| ATP Concentration | 10 µM (approx. Km) |
| Incubation Time | 60 min |
| Hypothetical IC₅₀ | 500 nM |
PART 3: Cell-Based Assays for Biological Activity
Cell-based assays are crucial for determining the biological effects of a compound in a more physiologically relevant context.[5]
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of a compound.[4]
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
| Cell Line | Hypothetical GI₅₀ |
| HCT116 | 2.5 µM |
| HeLa | 5.0 µM |
PART 4: Experimental Workflow and Signaling Pathway Visualization
General Workflow for Kinase Inhibitor Characterization
Caption: A generalized workflow for the characterization of a novel kinase inhibitor.
Representative Signaling Pathway: Aurora Kinase in Mitosis
Aurora kinases are key regulators of cell division, and their inhibition is a validated anti-cancer strategy.[6]
Caption: The role of Aurora kinases in mitosis and the point of inhibition.
Conclusion
This application note provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. The provided protocols for synthesis, in vitro kinase assays, and cell-based proliferation studies are robust and widely accepted in the field of drug discovery. By systematically applying these methods, researchers can generate the critical data needed to understand the biological activity of this compound and to make informed decisions about its further development. The modular nature of these protocols also allows for adaptation to screen against a broader panel of kinases or to investigate effects in different cellular contexts.
References
- Lange, J. H. M., et al. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. Bioorganic & Medicinal Chemistry, 23(17), 5854-5865.
- Journal of Medicinal Chemistry. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor.
- PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- PubMed Central (PMC). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- PubMed Central (PMC). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.
- PubMed. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.
- INiTS. Cell-based test for kinase inhibitors.
- Patsnap Synapse. What are Signal transduction protein inhibitors and how do they work?.
- Muscular Dystrophy News. Signaling Pathway Inhibition.
- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- PubMed Central (PMC). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
Sources
- 1. parchem.com [parchem.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 104479-78-9|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of N-benzylpyrimidin-5-amine in Anticancer Cell-Based Assays
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of life, forming the basic structure of nucleobases in DNA and RNA.[1] In medicinal chemistry, this heterocyclic scaffold is considered "privileged" due to its versatile structure that allows for diverse chemical modifications and its ability to interact with a wide array of biological targets.[1] Pyrimidine derivatives have been successfully developed into a range of therapeutics, most notably in oncology.[1][2] Their structural similarity to purines allows them to function as ATP-mimetic scaffolds, competitively binding to the ATP-binding pockets of protein kinases and inhibiting their activity.[3][4] This mechanism is central to the function of several FDA-approved kinase inhibitors used in cancer therapy.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of a novel pyrimidine derivative, N-benzylpyrimidin-5-amine , for its potential anticancer activity. While direct anticancer studies on this specific molecule are not yet prevalent in published literature, its structural components—the pyrimidine core and the N-benzyl group—are present in compounds known to exhibit cytotoxic effects against cancer cells. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have demonstrated potent anticancer activity by inhibiting the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response.[7][8][9][10] Furthermore, various pyrimidine derivatives have shown inhibitory activity against critical oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][6][11][12]
These application notes will therefore guide the user through a logical, stepwise process to:
-
Assess the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.
-
Investigate the primary mode of cell death induced by the compound.
-
Explore its impact on cell cycle progression.
-
Propose and investigate potential molecular mechanisms of action through targeted protein analysis.
Part 1: Compound Handling and Preparation
A critical first step in any cell-based assay is the proper handling and solubilization of the test compound. The physicochemical properties of this compound suggest it may have limited aqueous solubility.
1.1. Solubility Testing and Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilution.
-
Rationale: Most organic small molecules are not readily soluble in aqueous culture media. A concentrated stock in a cell-compatible organic solvent is necessary for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
-
Protocol:
-
Attempt to dissolve a small amount of this compound in sterile DMSO to a final concentration of 10-50 mM. Gentle vortexing or sonication may aid dissolution.
-
If the compound is insoluble in DMSO, other organic solvents like ethanol may be tested. However, their final concentration in culture media should be carefully controlled for potential cytotoxicity.
-
Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
1.2. Working Dilutions and Vehicle Control
-
Objective: To prepare a range of compound concentrations for cell treatment and a proper vehicle control.
-
Rationale: The final concentration of the organic solvent in the cell culture medium must be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[13][14][15] A vehicle control (cells treated with the same final concentration of solvent as the highest compound dose) is essential to distinguish the effect of the compound from that of the solvent.
-
Protocol:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final treatment concentrations.
-
Ensure the final DMSO concentration across all treatment groups (including the highest dose) does not exceed a non-toxic level (e.g., 0.1% or 0.5%).[14][16]
-
Prepare a vehicle control by diluting the solvent to the same final concentration used for the highest compound dose.
-
Part 2: Primary Screening for Cytotoxicity and Antiproliferative Activity
The initial screening aims to determine if this compound has a measurable effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). A panel of cancer cell lines from different tissue origins is recommended (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).
2.1. Cell Viability Assessment using the MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19][20] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17][20]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using software like GraphPad Prism.[21][22][23]
-
Alternative Viability Assays:
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.[11][24][25] It offers good linearity and is less prone to interference from colored compounds.[25][26]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that quantifies ATP, an indicator of metabolically active cells.[2][6][7][27] Its "add-mix-measure" format is ideal for high-throughput screening.[2][7]
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HCT116 | Colon Cancer | 18.8 |
Part 3: Mechanistic Investigation of Cell Death
Once cytotoxicity is established, the next step is to determine the mode of cell death induced by this compound. The primary mechanisms to investigate are apoptosis and necrosis.
3.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][5] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[1][4][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[1][3] Flow cytometry analysis of cells co-stained with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include vehicle control and untreated cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[12]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Abcam ab14085).[1][4][9]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[9][12]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
3.2. Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: Many anticancer agents exert their effects by disrupting the cell cycle. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at 4°C for several weeks.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale.
-
-
Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for the S phase (between 2n and 4n DNA content). An accumulation of cells in a particular phase suggests cell cycle arrest.
Part 4: Investigating the Molecular Mechanism of Action
Based on the established activity of related pyrimidine derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and DNA repair. Western blotting is a powerful technique to investigate changes in the expression and activation (e.g., phosphorylation) of key proteins in these pathways.[8]
4.1. Proposed Signaling Pathways and Key Protein Targets
The pyrimidine scaffold is a common feature in inhibitors of several important kinase families and other enzymes critical for cancer cell survival.[1][3][4]
-
dot
Caption: Proposed signaling pathways potentially targeted by this compound.
4.2. Western Blotting Protocol for Key Apoptotic and Signaling Markers
-
Objective: To measure changes in the levels of key proteins involved in apoptosis and cell signaling pathways following treatment with this compound.
-
Protocol:
-
Protein Extraction: Treat cells with this compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Suggested Primary Antibodies for Western Blot Analysis:
| Pathway | Target Protein | Expected Change upon Effective Treatment |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increase |
| Bax | Increase | |
| Bcl-2 | Decrease | |
| EGFR Signaling | p-EGFR, p-Akt, p-ERK | Decrease |
| Cell Cycle | Cyclin D1, CDK4/6 | Decrease (for G1 arrest) |
| DNA Damage | γH2AX, Ub-PCNA | Increase (if targeting DNA repair) |
Conclusion and Future Directions
This guide outlines a systematic approach for the initial preclinical evaluation of this compound as a potential anticancer agent. The data generated from these assays—cytotoxicity, mode of cell death, cell cycle effects, and modulation of key signaling proteins—will provide a solid foundation for its further development. Positive and compelling results from these in vitro studies would warrant progression to more advanced preclinical models, including in vivo xenograft studies, to assess the compound's therapeutic efficacy and safety profile in a more complex biological system. The versatility of the pyrimidine scaffold suggests that this compound could be a promising lead for the development of a novel and effective cancer therapeutic.
References
- Abdelgawad, M. A., et al. (2021). The pyrazolo [3,4-d] pyrimidin-4-yloxy)-N-(4-substitutedbenzylidene) ring led to the. development of a variety of novel acetohydrazide. derivatives. Journal for Research in Applied Sciences and Biotechnology.
- Aggarwal, S., & Kumar, R. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 28(14), 1100-1129.
- Al-Ostoot, F. H., et al. (2021). Clinically approved pyrimidine scaffolds as EGFR inhibitors.
- Al-Tel, T. H. (2022).
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine website.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- GraphPad. (n.d.). How to determine an IC50 - FAQ 1859.
- Abcam. (n.d.). MTT assay protocol.
- YouTube. (2021, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Siddique, A., et al. (2025). Aminopyrimidine derivatives against VEGFR-2 in cancer. European Journal of Medicinal Chemistry, 293, 117726.
- Abcam. (n.d.). Apoptosis western blot guide.
- Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
- BenchChem. (n.d.). Unraveling the Potency of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors: A Comparative Guide.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- ZELLX. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays).
- AL-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism.
- Canvax Biotech. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- YouTube. (2021, February 3). GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD.
- NIH. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Aminopyrimidine derivatives against VEGFR-2 in cancer | BioWorld [bioworld.com]
Antimicrobial activity testing of N-benzylpyrimidin-5-amine derivatives
Application Notes & Protocols
Introduction: The Rationale for Screening N-benzylpyrimidin-5-amine Derivatives
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse pharmacological activities include anticancer, anti-inflammatory, antiviral, and, notably, antimicrobial effects.[2] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action.[1][3]
This compound derivatives have emerged as a promising class of compounds for antimicrobial drug discovery. The pyrimidine scaffold is a known pharmacophore, while the N-benzyl group offers extensive possibilities for structural modification to optimize activity and selectivity.[4][5] Recent studies on related pyrimidine structures have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this chemical family is a fertile ground for identifying new lead compounds.[6][7][8]
This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of newly synthesized this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols grounded in international standards. The methodologies described herein are based on the performance standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[9]
Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. For novel compounds like this compound derivatives, the initial objective is to screen for any activity and then quantify its potency. This is typically achieved through a tiered approach, starting with qualitative or semi-quantitative screening followed by more precise quantitative assays.
The Principle of Selective Toxicity
The core principle behind any antimicrobial agent is selective toxicity—the ability to inhibit or kill a pathogenic microorganism without causing harm to the host. The protocols outlined below are designed to measure this effect in vitro.
Key Methodologies
Two universally recognized methods form the basis of antimicrobial screening:
-
Diffusion Methods (e.g., Kirby-Bauer Disk Diffusion): These methods are excellent for initial screening. They are cost-effective, relatively simple to perform, and can test multiple compounds against a single organism simultaneously.[10][11] The principle relies on the diffusion of the test compound from a source (e.g., a paper disk) into an agar medium inoculated with the test organism, creating a concentration gradient.[12]
-
Dilution Methods (e.g., Broth Microdilution): This is the "gold standard" for determining a compound's potency quantitatively.[11] The method establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[13][14] This quantitative result is crucial for comparing the potency of different derivatives and for guiding further drug development.
The Importance of Standardization
AST results are highly sensitive to variations in methodology.[15] Adherence to standardized protocols is paramount for ensuring reproducibility and the ability to compare results across different experiments and laboratories. Key parameters that must be strictly controlled include:
-
Inoculum Density: A standardized bacterial suspension (typically matched to a 0.5 McFarland standard) ensures a consistent number of bacterial cells are challenged by the compound.[10][15]
-
Growth Medium: Mueller-Hinton Agar (MHA) and Broth (MHB) are the recommended media for routine AST of non-fastidious bacteria because of their batch-to-batch reproducibility and low concentration of inhibitors.[12]
-
Incubation Conditions: Temperature, time, and atmospheric conditions must be optimized for the specific microorganism and kept consistent.[12]
The following diagram illustrates the overall workflow for screening novel this compound derivatives.
Caption: General workflow for antimicrobial screening of novel compounds.
Part 2: Detailed Experimental Protocols
Disclaimer: All work with microorganisms should be performed in a suitable biosafety cabinet using appropriate personal protective equipment (PPE) and aseptic techniques.
Protocol: Disk Diffusion (Kirby-Bauer) Assay
This protocol provides a reliable method for the initial screening of this compound derivatives to qualitatively assess their antimicrobial activity.
Causality: The size of the zone of inhibition is influenced by the compound's potency, its diffusion rate through the agar, and the susceptibility of the microorganism.[16] While not strictly quantitative for novel compounds without established breakpoints, it is excellent for rank-ordering derivatives and identifying hits.
Materials:
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)
-
Sterile blank paper disks (6 mm diameter)
-
This compound derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Standardized bacterial inoculum (0.5 McFarland) in sterile saline or broth
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology:
-
Preparation of Test Disks:
-
Under aseptic conditions, apply a precise volume (e.g., 10 µL) of the derivative stock solution onto a sterile blank paper disk to achieve a specific compound load (e.g., 10 µ g/disk ).
-
Prepare a negative control disk by applying the same volume of the solvent (e.g., 10 µL of DMSO).
-
Allow the disks to dry completely in a sterile environment before application to prevent solvent effects on microbial growth.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial inoculum.[15]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[10]
-
Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate by approximately 60° between streaks (perform three times) to ensure complete coverage.[17]
-
Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[12]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared test, positive control, and negative control disks onto the inoculated agar surface.[18]
-
Press each disk gently to ensure complete contact with the agar. Do not move a disk once it has been placed.[18]
-
Ensure disks are spaced sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[12]
-
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.
-
A zone of inhibition around the derivative disk (and absent around the negative control disk) indicates antimicrobial activity.
-
The results are qualitative. Compare the zone sizes of different derivatives to rank their relative activity.
-
Caption: Key steps of the Kirby-Bauer disk diffusion assay.
Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).
Causality: This method directly challenges a standard number of bacteria with a range of known compound concentrations. The MIC value is a direct and reproducible measure of the potency of the compound required to inhibit growth.[14] It is the most important parameter for early-stage evaluation of a potential antimicrobial drug.
Materials:
-
Sterile 96-well, U- or V-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative stock solution (e.g., 1280 µg/mL in DMSO)
-
Standardized bacterial inoculum (prepared to result in a final concentration of 5 x 10⁵ CFU/mL in the wells)
-
Positive control (broth + inoculum, no compound)
-
Negative/Sterility control (broth only)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Methodology:
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[19]
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of the prepared stock solution (e.g., 1280 µg/mL) to the first column of wells. This results in a total volume of 200 µL and a concentration of 640 µg/mL.
-
Using a multichannel pipette set to 100 µL, mix the contents of the first column by pipetting up and down several times.[19]
-
Transfer 100 µL from the first column to the second column. Mix thoroughly.
-
Repeat this two-fold serial dilution across the plate to the desired final concentration (e.g., to column 10).
-
After mixing the last column (e.g., column 10), discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.
-
Column 11 will serve as the positive control (growth control) and Column 12 as the negative control (sterility).
-
-
Preparation and Addition of Inoculum:
-
Prepare a 0.5 McFarland suspension of the test organism.
-
Dilute this suspension in CAMHB according to CLSI/EUCAST guidelines to achieve a concentration that, when added to the wells, results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.[20] (A common method is to dilute the 0.5 McFarland suspension 1:150 to get ~1 x 10⁶ CFU/mL, which will be further diluted 1:2 in the well).[20]
-
Within 15 minutes of preparation, inoculate each well (except the sterility control wells in column 12) with 100 µL of the adjusted bacterial inoculum.[20] The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate with a lid or adhesive seal and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Visually inspect the wells. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.[13]
-
The positive control well (e.g., column 11) should show distinct turbidity (growth).
-
The negative control well (e.g., column 12) should remain clear. If it is turbid, the broth or plate was contaminated, and the test is invalid.
-
The results can be recorded in a table for easy comparison.
-
Part 3: Data Presentation and Quality Control
Summarizing Quantitative Data
MIC values should be recorded in a clear, tabular format to allow for easy comparison between different derivatives and against standard antibiotics.
Table 1: Example MIC Data for this compound Derivatives
| Compound ID | R-Group (Benzyl) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 |
| PYR5-001 | Unsubstituted | 16 | 64 |
| PYR5-002 | 4-Chloro | 8 | 32 |
| PYR5-003 | 4-Methoxy | 32 | >128 |
| Ciprofloxacin | (Positive Control) | 0.25 | 0.015 |
Quality Control (QC) and Trustworthiness
To ensure the validity of your results, a robust quality control system is essential.[21] This acts as a self-validating mechanism for every experiment.
-
QC Strains: Always include standard, well-characterized QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in each batch of tests.[22]
-
Reference Standards: Test a standard antibiotic with known activity against the QC strains. The resulting MIC or zone diameter must fall within the acceptable ranges published by CLSI or EUCAST.[22]
-
Controls: As described in the protocols, always include growth (positive) and sterility (negative) controls. An invalid control result invalidates the entire test for that plate or batch.[13]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for AST Protocols
| Problem | Possible Cause(s) | Corrective Action |
| Disk Diffusion: No zone around positive control disk. | 1. Disk has lost potency.2. Organism is resistant.3. Inoculum too heavy. | 1. Use a new lot of control disks.2. Verify with a susceptible QC strain.3. Re-standardize inoculum to 0.5 McFarland. |
| Disk Diffusion: Zones are too large / growth is too light. | 1. Inoculum too light.2. MHA plate depth is too shallow. | 1. Re-standardize inoculum.2. Ensure MHA plates have a uniform depth of 4.0 ± 0.5 mm. |
| Broth Microdilution: Growth in sterility control well. | 1. Contamination of broth.2. Non-sterile plate or technique. | Discard results and repeat the test with new sterile materials. |
| Broth Microdilution: No growth in positive control well. | 1. Inoculum was not viable or not added.2. Error in inoculum preparation. | Repeat the test, ensuring proper inoculum preparation and addition. |
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry. [Link]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
- Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Broth Dilution Method for MIC Determin
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
- Broth Microdilution. (n.d.). MI - Microbiology. [Link]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
- SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2018).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
- EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
- Expert Rules. (n.d.). EUCAST. [Link]
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
- CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. (2024).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
- Guidance Documents. (n.d.). EUCAST. [Link]
- Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.).
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]
- Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. [Link]
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry. [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Infectious Disease Reports. [Link]
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024).
- Antimicrobial Susceptibility Testing. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. (1969). Journal of Medicinal Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. apec.org [apec.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. asm.org [asm.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
- 22. szu.gov.cz [szu.gov.cz]
Application Note: A High-Throughput Screening Protocol for Identifying Kinase Inhibitors Based on the N-benzylpyrimidin-5-amine Scaffold
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its structural similarity to the adenine ring of ATP allows pyrimidine derivatives to effectively compete for the kinase active site.[4][5] This application note presents a robust, validated protocol for the high-throughput screening (HTS) of compound libraries centered around the N-benzylpyrimidin-5-amine core to identify novel kinase inhibitors. We detail a biochemical approach using the ADP-Glo™ Luminescent Kinase Assay, a universal platform suitable for virtually any kinase.[6][7][8] The guide provides a step-by-step methodology, explains the rationale behind key experimental choices, and outlines a data analysis workflow, including the calculation of the Z'-factor for assay quality control, to ensure the generation of reliable and reproducible results for drug discovery professionals.
Introduction: The Rationale for Targeting Kinases with Pyrimidine Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[9] This has made them one of the most important target classes in modern drug discovery. The pyrimidine ring is a well-established "privileged scaffold" for kinase inhibitor design.[2][3] Its nitrogen-containing heterocyclic structure can mimic key hydrogen bond interactions with the kinase hinge region, a conserved feature of the ATP-binding pocket.[5]
The this compound core represents a versatile starting point for chemical library synthesis. The benzyl group and other positions on the pyrimidine ring can be readily modified to explore the chemical space, optimizing for potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive HTS protocol designed to efficiently screen libraries based on this scaffold against a kinase of interest to identify promising "hit" compounds for further development.
Assay Principle: ADP-Glo™ Luminescent Kinase Assay
To quantify kinase activity and its inhibition, we employ the ADP-Glo™ Kinase Assay (Promega). This is a universal, homogeneous, luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[6][10] The assay is performed in two steps, making it highly robust and less prone to interference from library compounds.[11]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, and ATP are incubated with the test compound (e.g., this compound derivative). Active kinases convert ATP to ADP. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the amount of ADP produced, and thus, to the kinase activity.[6][12]
An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This relationship allows for a quantitative measure of compound potency.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Materials and Equipment
-
Reagents: ADP-Glo™ Kinase Assay Kit, Kinase Enzyme System (includes purified kinase, substrate, and reaction buffer), this compound library compounds, Staurosporine (positive control inhibitor), DMSO (vehicle), UltraPure Water.
-
Equipment: Multichannel pipette or automated liquid handler, plate shaker, luminometer-capable plate reader, acoustic dispenser (optional, for low-volume compound transfer).
-
Labware: White, opaque, flat-bottom 384-well assay plates (low-volume), reagent reservoirs, compound source plates.
Experimental Protocol
This protocol is optimized for a 384-well format. All steps should be performed at room temperature unless otherwise specified.
Assay Development and Optimization (Pre-Screening)
Before initiating a full screen, it is critical to optimize assay conditions to ensure a robust and sensitive screening window.
-
Enzyme Titration: Determine the optimal kinase concentration that yields a signal-to-background ratio of at least 10-20 while ensuring the reaction remains in the linear range.
-
ATP Concentration: The ATP concentration should be set at or near the apparent Michaelis constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors like the this compound scaffold.
-
DMSO Tolerance: Confirm that the final assay concentration of DMSO (typically ≤1%) does not significantly impact kinase activity.
High-Throughput Screening Workflow
The following workflow is designed for automated or semi-automated execution.
Caption: Step-by-step high-throughput screening workflow.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare source plates of the this compound library, typically at a 10 mM stock concentration in 100% DMSO.
-
For the primary screen, transfer 25 nL of each compound into the appropriate wells of a 384-well assay plate using an acoustic dispenser. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Designate columns for controls:
-
Negative Control (0% Inhibition): Add 25 nL of 100% DMSO.
-
Positive Control (100% Inhibition): Add 25 nL of a Staurosporine solution (e.g., 100 µM stock) for a final concentration known to fully inhibit the kinase.
-
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer.
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix into all wells of the assay plate.
-
Prepare a 2X ATP solution.
-
To initiate the kinase reaction, dispense 2.5 µL of the 2X ATP solution into all wells. The total reaction volume is now 5 µL.
-
Mix the plate briefly on a plate shaker and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature to deplete all remaining ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Interpretation
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13][14] It measures the separation between the positive and negative control signals, providing confidence in hit identification.[15][16][17]
The formula for Z'-factor is:
Where:
-
and
are the standard deviations of the positive and negative controls. -
and
are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; the assay is robust and reliable for HTS.[17] |
| 0 to 0.5 | Acceptable | The assay is usable, but may benefit from further optimization.[13] |
| < 0 | Unacceptable | Control signals overlap; the assay is not suitable for screening.[17] |
An assay should only proceed to full library screening if a Z'-factor of >0.5 is consistently achieved.
Hit Identification
The activity of each test compound is calculated as the percent inhibition relative to the on-plate controls.
Percent Inhibition (%) =
A "hit" is defined as a compound that displays an inhibition value exceeding a certain threshold, typically 3 times the standard deviation of the negative control wells (DMSO). For a primary screen, a threshold of >50% inhibition is often used.
Hit Confirmation and Potency Determination (IC₅₀)
All hits identified in the primary screen must be re-tested to confirm their activity. Confirmed hits should then be evaluated in a dose-response experiment to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol for IC₅₀ Determination:
-
Prepare a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO.
-
Transfer the dilutions and controls to an assay plate.
-
Perform the kinase assay as described in Section 4.2.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
| Compound | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (nM) |
| Staurosporine (Control) | 98.2% | 25.4 |
| This compound Hit 1 | 85.7% | 450.1 |
| This compound Hit 2 | 62.1% | 1,250 |
| Non-hit Compound | 5.3% | > 20,000 |
| Table represents hypothetical data for illustrative purposes. |
Conclusion
This application note provides a detailed, field-proven protocol for the high-throughput screening of this compound-based compound libraries for kinase inhibitory activity. By leveraging the robust and sensitive ADP-Glo™ assay technology and adhering to strict quality control standards like the Z'-factor, researchers can efficiently identify and validate novel kinase inhibitor candidates. This workflow serves as a foundational component in the drug discovery pipeline, enabling the rapid progression of promising chemical scaffolds toward downstream lead optimization and preclinical development.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Z-Factor Calculator.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- On HTS: Z-factor. On HTS.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic.
- Z-factors. BIT 479/579 High-throughput Discovery.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- ADP-Glo™ Kinase Assay Technical Manual #TM313.
- ADP-Glo™ Kinase Assay.
- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
- Promega ADP-Glo kinase assay. BMG LABTECH.
- ADP-Glo™ Kinase Assay Protocol.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- A high-throughput radiometric kinase assay. PMC - NIH.
- A Comparative Guide to Kinase Assay Methodologies for High-Throughput Screening. Benchchem.
- High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- 5 Top Tips for the Perfect High-Throughput Screening Lab. Select Science.
- High-Throughput Screening (HTS)
- High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
- Kinase assays. BMG LABTECH.
- High throughput screening in modern drug discovery. Technology Networks.
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. promega.com [promega.com]
- 7. promega.ca [promega.ca]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assay.dev [assay.dev]
- 14. academic.oup.com [academic.oup.com]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for N-benzylpyrimidin-5-amine Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The N-benzylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent inhibitors targeting a variety of protein classes, most notably protein kinases. Understanding the binding affinity and thermodynamic profile of small molecules derived from this scaffold is a critical step in the drug discovery pipeline. This document provides a comprehensive guide for researchers to characterize the binding of this compound derivatives to their protein targets. It outlines a strategic workflow, from initial target identification to the rigorous quantification of binding affinity using state-of-the-art biophysical techniques. Detailed, field-proven protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of the this compound Scaffold
The this compound core is a versatile pharmacophore that has been successfully employed in the development of inhibitors for several important drug targets. Notably, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, including Aurora kinases and VEGFR-2, as well as other enzymes such as deubiquitinases.[1][2][3] The pyrimidine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the benzylamine substituent provides a vector for exploring further interactions within the protein, allowing for the fine-tuning of potency and selectivity.
Given the therapeutic potential of this chemical class, a robust and systematic approach to characterizing the binding affinity of novel this compound derivatives is essential for advancing lead optimization programs. This guide provides the foundational knowledge and detailed protocols to achieve this.
Strategic Workflow for Binding Affinity Characterization
A systematic approach is crucial for the efficient and accurate determination of binding affinity. The following workflow is recommended for novel this compound compounds.
Figure 1: Strategic workflow for characterizing this compound binding affinity.
Phase 1: Target Identification (For Novel Compounds)
For novel this compound derivatives with unknown targets, initial identification is paramount. Methods such as Drug Affinity Responsive Target Stability (DARTS) and affinity chromatography are powerful, unbiased approaches.[4][5]
-
DARTS: This technique leverages the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis. By comparing the proteolytic patterns of a cell lysate in the presence and absence of the compound, potential binding partners can be identified by mass spectrometry.[6]
-
Affinity Chromatography: This classic method involves immobilizing the this compound derivative on a solid support to "pull down" its binding partners from a cell lysate for subsequent identification.[5]
Phase 2: Initial Binding Assessment
Once a putative target is identified (or if the target is already known, e.g., a specific kinase), a rapid, qualitative or semi-quantitative assay is beneficial to confirm binding. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is an excellent choice. It measures the change in the melting temperature of a protein upon ligand binding, providing a quick yes/no answer to whether an interaction occurs.
Phase 3: Rigorous Quantitative Binding Analysis
With confirmed binding, the next step is to obtain precise quantitative data on the interaction. The choice of technique depends on the specific information required.
-
Surface Plasmon Resonance (SPR): Ideal for obtaining kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD).[7]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamics, directly measuring the heat changes upon binding to provide KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]
-
Fluorescence Polarization (FP): A solution-based, homogeneous assay that is well-suited for competition experiments to determine the inhibition constant (Ki) and for high-throughput screening.[10][11]
Detailed Protocols
The following protocols are designed for the characterization of an this compound derivative binding to a hypothetical protein kinase target.
Surface Plasmon Resonance (SPR) Analysis
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of binding kinetics.[12]
Rationale: The choice of immobilization strategy is critical for maintaining the activity of the kinase.[13] Here, we describe a common approach using amine coupling to immobilize the kinase on the sensor surface.
Figure 2: General workflow for an SPR binding experiment.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified protein kinase
-
This compound compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffers: 10 mM Sodium Acetate at various pH values (e.g., 4.0, 4.5, 5.0)
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl pH 1.5)
Protocol:
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Immobilization pH Scouting: To optimize immobilization, inject the kinase (20-50 µg/mL) in different sodium acetate buffers to find the pH that gives the best electrostatic pre-concentration.[14]
-
Amine Coupling:
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the kinase (at the optimal pH) to achieve the desired immobilization level (typically 2000-10000 RU for small molecule analysis).
-
Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of the this compound compound in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject each concentration over the kinase-immobilized surface and a reference flow cell (for background subtraction) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between injections, regenerate the surface with a short pulse of the regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Data Presentation:
| Compound | Target Kinase | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| This compound | Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Control Inhibitor | Kinase X | 2.0 x 10⁵ | 1.0 x 10⁻³ | 5 |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[15]
Rationale: ITC is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts. It is crucial to ensure that the buffer for the protein and the ligand are identical to minimize heats of dilution.[8]
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Recombinant purified protein kinase
-
This compound compound
-
ITC Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP
-
DMSO for compound solubilization
Protocol:
-
Sample Preparation:
-
Dialyze the protein kinase extensively against the ITC buffer.
-
Prepare a 10-20 µM solution of the kinase in the final dialysis buffer.
-
Dissolve the this compound compound in DMSO to a high concentration stock, then dilute into the ITC buffer to a final concentration of 100-200 µM. The final DMSO concentration should be matched exactly in the protein solution.
-
Degas all solutions before use.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Load the protein kinase solution into the sample cell (~200 µL).
-
Load the this compound solution into the injection syringe (~40 µL).
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 18 injections of 2 µL each) at appropriate intervals (e.g., 150 seconds).[16]
-
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = -RTln(1/KD) = ΔH - TΔS).
-
Data Presentation:
| Compound | Target Kinase | KD (nM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Kinase X | 25 | 1.05 | -8.5 | -2.1 |
| Control Inhibitor | Kinase X | 6 | 0.98 | -9.2 | -2.8 |
Fluorescence Polarization (FP) Competition Assay
FP is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is highly amenable to competition assays for determining the affinity of unlabeled compounds.[17]
Rationale: This protocol assumes a fluorescently labeled ligand (tracer) that binds to the kinase is available. The this compound compound will compete with this tracer for binding, leading to a decrease in fluorescence polarization.
Materials:
-
Microplate reader with FP capabilities
-
Black, low-volume 384-well plates
-
Recombinant purified protein kinase
-
Fluorescently labeled tracer (known to bind the kinase)
-
This compound compound
-
FP Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
Protocol:
-
Determine Tracer KD: First, determine the binding affinity (KD) of the fluorescent tracer for the kinase by titrating the kinase against a fixed concentration of the tracer.
-
Competition Assay Setup:
-
In a 384-well plate, add the FP assay buffer.
-
Add the this compound compound in a serial dilution.
-
Add the fluorescent tracer at a fixed concentration (ideally at or below its KD).
-
Initiate the binding reaction by adding the kinase at a fixed concentration (chosen to give a stable, high polarization signal, typically ~80% of maximum).[11]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD_tracer).
-
Data Presentation:
| Compound | Target Kinase | Tracer KD (nM) | IC50 (nM) | Ki (nM) |
| This compound | Kinase X | 15 | 60 | 30 |
| Control Inhibitor | Kinase X | 15 | 20 | 10 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the binding data, it is crucial to incorporate self-validating steps into each protocol:
-
Orthogonal Validation: The most robust validation comes from confirming binding affinity with at least two different techniques (e.g., SPR and ITC).[9] Consistent KD values from methods based on different physical principles provide high confidence in the results.
-
Protein Quality Control: Ensure the target protein is pure, correctly folded, and active. This can be assessed by SDS-PAGE, size-exclusion chromatography, and an enzymatic activity assay, respectively.
-
Compound Quality Control: Confirm the identity and purity of the this compound derivative by LC-MS and NMR. Poor solubility can be a major source of artifacts, so assess solubility in the assay buffer.
-
Control Compounds: Always include known positive and negative control compounds in the assays to benchmark the results and ensure the assay is performing as expected.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors. The protocols and strategic workflow outlined in this guide provide a comprehensive framework for the detailed characterization of their binding affinity. By employing a multi-faceted approach with rigorous experimental design and orthogonal validation, researchers can generate high-quality, reliable data to drive structure-activity relationship studies and accelerate the progression of drug discovery projects.
References
- PubMed. (n.d.). A radioactive binding assay for inhibitors of trkA kinase. [Link]
- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. [Link]
- Center for Macromolecular Interactions. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- PubMed Central. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. [Link]
- PubMed. (n.d.).
- Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
- Biopike. (n.d.).
- ResearchGate. (n.d.). The ligand–kinase binding assay. [Link]
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
- Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
- PubMed Central. (n.d.). Identification of Direct Protein Targets of Small Molecules. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
- BIAcore. (n.d.). Surface plasmon resonance. [Link]
- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
- ResearchGate. (2025). Identification of Direct Protein Targets of Small Molecules | Request PDF. [Link]
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
- ResearchGate. (2012). How to identify protein target of small organic molecules?. [Link]
- ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
- ResearchGate. (2025). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]
- ACS Publications. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]
- PubMed Central. (n.d.).
- PubMed. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. [Link]
- PubMed Central. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]
- PubMed. (2003). Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand. [Link]
- PubMed Central. (n.d.). A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions. [Link]
- PubMed Central. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. [Link]
- PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
- PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
Sources
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. bioradiations.com [bioradiations.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-benzylpyrimidin-5-amine in Leishmaniasis Research: A Technical Guide for Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent discovery of novel chemical entities with potent and selective antileishmanial activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-benzylpyrimidin-5-amine and its derivatives as a promising scaffold in the search for new treatments for this neglected tropical disease.
The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. In the context of leishmaniasis, derivatives of this scaffold have demonstrated significant potential, particularly as inhibitors of essential parasite enzymes. This guide will delve into the scientific rationale, potential mechanisms of action, and detailed experimental protocols for evaluating this compound-based compounds in a preclinical setting.
The Scientific Rationale: Targeting the Folate Pathway
While direct studies on this compound are emerging, substantial evidence from closely related analogs, such as 5-(substituted-benzyl)-2,4-diaminopyrimidines, points towards a key molecular target: dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to parasite death.
Leishmania DHFR possesses structural differences from its human counterpart, offering a window for selective inhibition. Compounds based on the 5-benzyl-pyrimidine scaffold have been shown to be potent inhibitors of Leishmania major DHFR, with some demonstrating over 100-fold greater selectivity for the parasite's enzyme compared to the human enzyme.[1] This selectivity is paramount for developing a safe and effective therapeutic agent with minimal off-target effects in the host.
The proposed mechanism of action involves the this compound scaffold acting as a competitive inhibitor at the active site of Leishmania DHFR. The benzyl moiety can be strategically modified to enhance binding affinity and selectivity, making this a fertile area for structure-activity relationship (SAR) studies.
Preclinical Evaluation Workflow
The preclinical assessment of this compound derivatives follows a standardized workflow designed to establish efficacy, selectivity, and a preliminary safety profile. This process begins with in vitro screening against the parasite, followed by cytotoxicity assays, and culminates in in vivo efficacy studies in animal models.
Caption: Preclinical evaluation workflow for antileishmanial compounds.
Detailed Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound derivatives. These methodologies are based on established practices in antileishmanial drug discovery.
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes
This initial screen assesses the compound's ability to inhibit the growth of the motile, extracellular promastigote stage of the parasite.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
96-well microtiter plates
-
Incubator (26°C)
-
Plate reader
Procedure:
-
Culture Leishmania promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.
-
Prepare serial dilutions of the test compounds in M199 medium in a 96-well plate.
-
Add promastigotes to each well at a final concentration of 1 x 10^6 cells/mL.
-
Include positive (e.g., Amphotericin B) and negative (vehicle control) controls.
-
Incubate the plates at 26°C for 72 hours.
-
Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vitro Antileishmanial Activity against Amastigotes
This assay is more clinically relevant as it evaluates the compound's activity against the intracellular, non-motile amastigote stage, which is responsible for disease in the mammalian host.
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774A.1)
-
Leishmania species stationary-phase promastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for another 72 hours.
-
Fix the cells and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the IC50 value.
Protocol 3: Cytotoxicity against Mammalian Cells
This protocol is crucial for determining the selectivity of the test compounds.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or the same macrophages used in the amastigote assay)
-
Appropriate cell culture medium
-
Test compounds
-
MTT or resazurin solution
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Assess cell viability using MTT or resazurin assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite.
Protocol 4: In Vivo Efficacy in a Murine Model of Leishmaniasis
This is a critical step to evaluate the compound's efficacy in a living organism. The model will depend on the Leishmania species and the clinical manifestation being studied (e.g., cutaneous or visceral leishmaniasis). The following is a general protocol for a cutaneous leishmaniasis model.
Materials:
-
BALB/c mice
-
Leishmania major stationary-phase promastigotes
-
Test compound formulated for administration (e.g., oral, intraperitoneal)
-
Calipers for lesion measurement
Procedure:
-
Infect BALB/c mice in the footpad or base of the tail with L. major promastigotes.
-
Allow the lesions to develop (typically 3-4 weeks).
-
Once lesions are established, randomize the mice into treatment and control groups.
-
Administer the test compound at various doses and a vehicle control for a specified duration (e.g., 21 days).
-
Monitor lesion size regularly using calipers.
-
At the end of the treatment period, euthanize the animals and determine the parasite burden in the infected tissue and draining lymph nodes by limiting dilution assay or qPCR.
-
Compare the reduction in lesion size and parasite load between treated and control groups to determine efficacy.
Data Presentation and Interpretation
For a clear comparison of the antileishmanial activity and cytotoxicity of a series of this compound derivatives, the data should be summarized in a tabular format.
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Lead Compound 1 | 5.2 | 2.1 | >100 | >47.6 |
| Analog 1.1 | 3.8 | 1.5 | >100 | >66.7 |
| Analog 1.2 | 10.5 | 8.3 | 85 | 10.2 |
| Amphotericin B | 0.1 | 0.05 | 25 | 500 |
| Miltefosine | 2.5 | 1.2 | 30 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A promising lead compound would exhibit low micromolar or high nanomolar activity against the amastigote stage and a high selectivity index (ideally >100) to minimize the potential for host toxicity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antileishmanial agents, likely targeting the parasite's dihydrofolate reductase. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological profiling of the most promising leads. Through a dedicated and scientifically rigorous approach, the potential of this compound derivatives can be fully explored in the fight against leishmaniasis.
References
- Guerin, P. J., Olliaro, P., Sundar, S., Boelaert, M., Croft, S. L., Desjeux, P., ... & Berman, J. D. (2002). Visceral leishmaniasis: current status of control, diagnosis, and treatment, and a proposed research and development agenda. The Lancet infectious diseases, 2(8), 494-501. [Link]
- Croft, S. L., & Olliaro, P. (2011). Leishmaniasis chemotherapy—challenges and opportunities. Clinical microbiology and infection, 17(10), 1478-1483. [Link]
- Birk, K., & Kiderlen, A. F. (2018). In vitro assays for the determination of antileishmanial activity. In Leishmania and Leishmaniasis. IntechOpen. [Link]
- Siripuram, V. K., & Smith, T. K. (2012). Dihydrofolate reductase: a multifaceted protein. Future medicinal chemistry, 4(1), 51-64. [Link]
- Kaur, K., Gupta, A. K., & Singh, J. (2010). In vivo models for leishmaniasis: a review. Journal of parasitology research, 2010. [Link]
Sources
Application Notes & Protocols: The N-benzylpyrimidin-5-amine Scaffold in Modern Medicinal Chemistry
Abstract
The pyrimidine core is a privileged heterocyclic motif, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with a multitude of biological targets and its synthetic tractability. This guide focuses on the N-benzylpyrimidin-5-amine scaffold, a specific embodiment of the pyrimidine framework that offers a unique vector for chemical exploration in drug discovery. We will delve into the rationale behind its use, provide robust synthetic protocols, explore its application in kinase inhibitor development, and present a detailed in-vitro protocol for assessing the biological activity of its derivatives.
The Pyrimidine Scaffold: A Cornerstone of Drug Discovery
Pyrimidine and its derivatives are fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility and structural role have made the pyrimidine ring a highly successful scaffold in medicinal chemistry. Its two nitrogen atoms act as hydrogen bond acceptors, while the surrounding carbon atoms provide multiple points for substitution, allowing for the precise tuning of steric, electronic, and pharmacokinetic properties.[3]
The this compound scaffold combines three key elements:
-
The Pyrimidine Core: Provides the foundational interactions with target proteins.
-
The 5-Amino Linker: A critical hydrogen bond donor and a key point for vector growth. Studies on 5-substituted pyrimidine derivatives have shown that this position is crucial for modulating biological activity.[4]
-
The Benzyl Group: A versatile substituent that can be readily modified. It can occupy hydrophobic pockets within a target's active site, and substitutions on the phenyl ring can be used to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
This combination makes the this compound scaffold a promising starting point for developing inhibitors against various target classes, most notably protein kinases.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The choice of strategy depends on the desired complexity and the commercial availability of starting materials. A common and reliable approach involves the reaction of a 5-halopyrimidine with a substituted benzylamine.
Diagram: General Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis and validation of a target compound based on the this compound scaffold.
Caption: A generalized workflow for the synthesis and validation of this compound analogs.
Protocol 1: Synthesis of N-(4-methoxybenzyl)pyrimidin-5-amine
This protocol describes a representative synthesis using a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Materials:
-
5-bromopyrimidine (1.0 eq)
-
(4-methoxyphenyl)methanamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 5-bromopyrimidine, cesium carbonate, and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, (4-methoxyphenyl)methanamine, and finally the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity (>95%).
Application in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[6] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process that can become dysregulated in cancer, leading to uncontrolled cell proliferation.[6] Many kinase inhibitors are designed to be ATP-competitive, binding to the same active site as ATP.
The this compound scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors. The pyrimidine ring can mimic the adenine of ATP, forming key hydrogen bonds with the "hinge" region of the kinase. The benzyl group can then be directed towards a hydrophobic region of the active site, with substitutions on the phenyl ring used to enhance potency and achieve selectivity for a specific kinase.
Diagram: Kinase Inhibition and Signaling Pathway
The diagram below illustrates how a hypothetical inhibitor based on this scaffold could block a generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: Competitive inhibition of an RTK signaling pathway by an this compound derivative.
Structure-Activity Relationship (SAR) Insights
To optimize the scaffold for a specific kinase target, a systematic SAR study is essential. The following table provides a hypothetical example of how modifications to the benzyl ring could influence inhibitory activity against a target kinase.
| Compound ID | R-Group (on Benzyl Ring) | Target Kinase IC₅₀ (nM) | Rationale for Modification |
| 1a | H (unsubstituted) | 250 | Baseline compound |
| 1b | 4-OCH₃ | 85 | Electron-donating group may improve H-bonding or fill a specific pocket. |
| 1c | 4-Cl | 110 | Halogen bond may provide additional interaction with the protein backbone. |
| 1d | 3-CF₃ | 450 | Steric clash or unfavorable electronics in the 3-position. |
| 1e | 4-SO₂NH₂ | 35 | Sulfonamide can act as a hydrogen bond donor/acceptor, significantly improving potency. |
IC₅₀ (half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes.
This data suggests that the 4-position of the benzyl ring is a critical location for modification, with electron-donating and hydrogen-bonding groups leading to improved potency.
Protocol 2: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the potency (IC₅₀) of a compound against a target kinase using a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, the Eu-chelate and the Alexa Fluor™ dye are in close proximity, allowing FRET to occur upon excitation. A test compound that binds to the kinase active site will displace the tracer, disrupting FRET and causing a decrease in the emission signal.
Materials:
-
Target Kinase (e.g., purified, tagged EGFR)
-
Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Test Compounds (solubilized in DMSO, serially diluted)
-
Assay Buffer (e.g., TR-FRET Dilution Buffer)
-
384-well microplate (low-volume, black)
-
TR-FRET-capable plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, Eu-antibody, and tracer to their final concentrations in the assay buffer as recommended by the manufacturer.
-
Compound Plating: Add 2 µL of serially diluted test compound solutions in DMSO to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.
-
Kinase/Antibody Addition: Add 8 µL of the kinase/antibody mixture to each well. Incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 10 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and synthetically accessible starting point for the development of novel therapeutics. Its inherent ability to form key interactions within ATP-binding sites makes it particularly well-suited for the discovery of new kinase inhibitors. Future work in this area will likely focus on creating libraries of derivatives with diverse substitutions on both the pyrimidine and benzyl rings to explore a wider range of the kinome. Furthermore, applying advanced computational methods, such as structure-based drug design and molecular dynamics simulations, will aid in the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- Chen, S. H., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology.
- Jain, A. K., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Ghoneim, K. S., & El-Gazzar, M. G. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.
- Kumar, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.
- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Application Notes and Protocols for Assessing the Cytotoxicity of N-benzylpyrimidin-5-amine
Introduction: A Strategic Approach to Characterizing Novel Compound Cytotoxicity
The evaluation of a novel compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to investigate the cytotoxic effects of N-benzylpyrimidin-5-amine. While the specific biological targets of this compound are not yet fully elucidated, derivatives of structurally similar compounds, such as N-benzylpyrimidin-2-amine and N-benzyl-2-phenylpyrimidin-4-amine, have been reported to exhibit anticancer activity through mechanisms like histone deacetylase (HDAC) inhibition and deubiquitinase (USP1/UAF1) inhibition respectively[1][2]. This suggests that this compound may also possess cytotoxic properties worthy of investigation.
This guide is designed to be a flexible framework, providing the rationale behind experimental choices to empower researchers to adapt these protocols for their specific cell lines and research questions. We will detail a multi-assay approach, moving beyond a single viability readout to build a more complete profile of the compound's cellular impact. This includes assessing metabolic activity, cell membrane integrity, and the induction of apoptosis. By employing this self-validating system of complementary assays, researchers can generate reliable and reproducible data to confidently assess the cytotoxic profile of this compound and other novel small molecules.
I. Foundational Best Practices in Cell Culture for Reliable Cytotoxicity Testing
The quality and consistency of cell culture are paramount for obtaining meaningful and reproducible cytotoxicity data. Adherence to best practices is non-negotiable and forms the bedrock of any successful in vitro study.
Core Principles for Maintaining High-Quality Cell Cultures:
-
Aseptic Technique: All manipulations must be performed in a certified biological safety cabinet to prevent microbial contamination. This includes the sterilization of all reagents and equipment.[3][4] Regular cleaning and maintenance of the workspace are critical.[5]
-
Cell Line Authentication: It is essential to periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) analysis. This prevents the use of misidentified or cross-contaminated cultures, which can invalidate experimental results.[4]
-
Routine Mycoplasma Testing: Mycoplasma contamination is a common and often undetected issue in cell culture that can significantly alter cellular responses. Regular testing using PCR-based or luminescence-based kits is mandatory.[4][5]
-
Controlled Culture Environment: Maintain a consistent and optimal environment for your cells. This includes a humidified incubator set at 37°C with 5% CO2.[3] Any deviations can induce stress and affect experimental outcomes.
-
Documentation and Traceability: Meticulously record all details of your cell culture, including cell line source, passage number, media formulation, and lot numbers of reagents. This is crucial for troubleshooting and ensuring the reproducibility of your findings.
II. Strategic Selection of Cell Lines
The choice of cell line is a critical determinant of the relevance and translatability of your cytotoxicity data. The selection should be guided by the ultimate research question.[6][7]
-
Disease-Relevant Models: If the goal is to assess anticancer potential, a panel of cancer cell lines from different tissue origins is recommended. For instance, based on the activity of related compounds, lung cancer (e.g., A549), leukemia (e.g., HL-60), or colon cancer (e.g., SW480) cell lines could be considered.[8]
-
Normal Cell Controls: To evaluate the selectivity of the compound's cytotoxic effects, it is crucial to include non-cancerous cell lines as controls.[8] The choice should ideally match the tissue of origin of the cancer cell lines being tested. For example, normal human dermal fibroblasts (NHDF) or a non-cancerous lung fibroblast line (e.g., MRC-5) could be used.[6][7][8]
-
Consideration of Compound Metabolism: If the compound is expected to be metabolized to exert its effect, cell lines with appropriate metabolic capabilities, such as the human liver cancer cell line HepG2, should be included.[8]
For the initial screening of this compound, a practical approach is to start with a commonly used and well-characterized cancer cell line (e.g., HeLa or A549) and a normal fibroblast cell line (e.g., MRC-5) to establish a baseline for cytotoxicity and selectivity.
III. A Multi-Pronged Approach to Cytotoxicity Assessment
To gain a comprehensive understanding of how this compound affects cells, we recommend a tiered approach employing assays that measure different cellular parameters.
A. Assessment of Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[12]
Workflow for Cytotoxicity Assessment:
Caption: Principle of the LDH Assay.
Detailed Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is often convenient to run the MTT and LDH assays in parallel from the same initial cell seeding and treatment plates.
-
Sample Collection: After the incubation period, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
Maximum LDH Release Control: To one set of control wells (cells treated with vehicle), add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) 45 minutes before collecting the supernatant. This will serve as the maximum LDH release control. [13]4. Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution. [13]5. Assay Reaction: Add 50 µL of the reaction mixture to each well containing the culture supernatant. [13]6. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [13]7. Stop Reaction: Add 50 µL of a stop solution to each well to terminate the reaction. [13]8. Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. [13] Data Analysis:
The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
C. Assessment of Apoptosis: Annexin V and Propidium Iodide (PI) Staining
To determine if this compound induces apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a robust method. [14][15]In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [16]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. [17]PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [14] Distinguishing Cell Populations with Annexin V/PI Staining:
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
| Necrotic Cells | Negative | Positive |
Detailed Protocol for Annexin V/PI Staining:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells into a microcentrifuge tube. [17] * Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle dissociation agent like trypsin. Combine the detached cells with the collected medium. [14][17]3. Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet with cold PBS. [14][17]4. Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol. [18]5. Incubation: Incubate the cells at room temperature for 15 minutes in the dark. [18]6. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. [14]Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
Data Analysis:
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrant analysis will be used to quantify the percentage of cells in each population: viable, early apoptotic, late apoptotic/necrotic, and necrotic.
IV. Data Interpretation and Reporting
A comprehensive analysis of the data from all three assays will provide a detailed cytotoxic profile of this compound.
-
MTT Assay: Provides an overall measure of the compound's effect on cell proliferation and metabolic activity.
-
LDH Assay: Indicates the extent to which the compound induces necrosis or late-stage apoptosis leading to membrane rupture.
-
Annexin V/PI Staining: Elucidates the primary mechanism of cell death, distinguishing between apoptosis and necrosis.
By comparing the results, you can determine if this compound induces cell death primarily through apoptosis (Annexin V positive, PI negative in early stages) or necrosis (LDH release and PI positive). A significant decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.
V. Conclusion
The protocols outlined in this application note provide a robust and multi-faceted approach to characterizing the cytotoxicity of this compound. By adhering to best practices in cell culture and employing a combination of assays that probe different aspects of cell health, researchers can generate high-quality, reproducible data. This comprehensive approach is essential for making informed decisions in the early stages of drug discovery and for understanding the biological effects of novel chemical entities.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 283–286.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Technology Networks. (2023). Cell Culture – Good Practice and Advanced Methods.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 1(3), 100204.
- Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis.
- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- Nelson Labs. (n.d.). Cytotoxicity Test.
- Dexheimer, T. S., et al. (2018). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 61(21), 9694–9711.
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942.
- Kompis, I., et al. (1971). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 14(10), 919-922.
Sources
- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 5. What are the best practices in cell culture? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assays [sigmaaldrich.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Application Notes & Protocols for In Vivo Evaluation of N-benzylpyrimidin-5-amine
Scientific Rationale & Strategic Overview
N-benzylpyrimidin-5-amine belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in numerous FDA-approved drugs and clinical candidates.[1] The pyrimidine core is a versatile building block in medicinal chemistry, often targeting key enzymes in signal transduction pathways, such as protein kinases or histone deacetylases (HDACs).[1][2][3] Specifically, substituted pyrimidine derivatives have shown significant activity as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, Aurora kinases, and cyclin-dependent kinases (CDKs), which are frequently dysregulated in cancer.[2][4][5] Furthermore, related N-benzylpyrimidin-2-amine structures have been identified as potent HDAC inhibitors.[3]
Given this background, this compound is a compelling candidate for in vivo investigation as a potential therapeutic agent, likely in oncology. The primary objectives of in vivo studies are to establish its pharmacokinetic (PK) profile, assess its safety and tolerability, and determine its pharmacodynamic (PD) effects and anti-tumor efficacy in relevant animal models.
This document provides a comprehensive guide for researchers to design and execute a foundational in vivo testing program for a novel pyrimidine derivative like this compound.
Foundational In Vivo Development Workflow
The progression from a promising chemical entity to a clinical candidate follows a structured, multi-stage in vivo evaluation. The workflow ensures that comprehensive data on the compound's behavior and effects are gathered systematically, beginning with tolerability and exposure, followed by efficacy assessment.
Caption: High-level workflow for preclinical in vivo development of this compound.
Pharmacokinetic (PK) Studies in Rodents
Scientific Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical. A PK study reveals the compound's bioavailability, clearance rate, and half-life, which are essential for designing an effective dosing regimen for subsequent efficacy and toxicology studies.[1][6] Pyrimidine derivatives can exhibit a range of pharmacokinetic properties, with some showing rapid absorption and high bioavailability (~90%) while others may have faster clearance.[6][7]
Protocol: Single-Dose PK Study in Sprague-Dawley Rats
This protocol outlines a non-GLP study to determine key PK parameters following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water, or 10% DMSO/40% PEG300/50% Saline). Vehicle selection must be based on prior formulation development.
-
Male Sprague-Dawley rats (8-10 weeks old), n=3 per group.
-
IV and PO dosing equipment.
-
Blood collection supplies (e.g., K2EDTA tubes).
-
Analytical method (e.g., LC-MS/MS) validated for quantifying this compound in plasma.[8]
Procedure:
-
Acclimatization: Acclimate animals for at least 72 hours before the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. The dose volume should be low (e.g., 1-2 mL/kg).
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The higher dose accounts for potential incomplete bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at designated time points. A typical schedule is:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma (PO group). |
| Time to Cmax | Tmax | The time at which Cmax is observed (PO group). |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time (IV group). |
| Volume of Distribution | Vd | The theoretical volume that the total amount of drug would occupy. |
| Bioavailability | F (%) | The fraction of the oral dose that reaches systemic circulation. |
| Caption: Key pharmacokinetic parameters to be determined from the in vivo study. |
In Vivo Efficacy & Pharmacodynamic (PD) Studies
Scientific Rationale: The ultimate goal is to determine if this compound can inhibit tumor growth in a living system. As many pyrimidine derivatives function as kinase inhibitors, a cancer xenograft model is a standard and appropriate choice.[4][9] The study must incorporate a PD marker to confirm that the compound is engaging its molecular target in the tumor tissue at the administered doses.[5] For instance, if this compound is hypothesized to inhibit a kinase in the MAPK pathway, a reduction in phosphorylated ERK (p-ERK) could be a relevant PD marker.[9]
Hypothesized Target Pathway: RTK Signaling
Many pyrimidine-based drugs target Receptor Tyrosine Kinases (RTKs), which are critical for cell proliferation and survival.[2][9] Inhibition of an RTK by this compound would block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.
Caption: Hypothesized inhibition of a generic RTK signaling pathway by this compound.
Protocol: Efficacy in a Human Tumor Xenograft Mouse Model
This protocol describes evaluating the anti-tumor activity of this compound in immunodeficient mice bearing human cancer cell-derived tumors.
Materials:
-
Human cancer cell line with a known dependency on a targetable kinase pathway (e.g., NCI-H1975 for EGFR-mutant NSCLC).[4]
-
Female athymic nude mice (6-8 weeks old).
-
Matrigel and sterile PBS.
-
This compound formulated in a suitable vehicle.
-
Positive control compound (e.g., an approved kinase inhibitor for the chosen cell line).[9]
-
Digital calipers for tumor measurement.
Procedure:
-
Cell Implantation:
-
Culture cancer cells under standard conditions.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 million cells into the right flank of each mouse.
-
-
Tumor Growth & Randomization:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO, daily).
-
Group 2: this compound, Low Dose (e.g., 25 mg/kg, PO, daily).
-
Group 3: this compound, High Dose (e.g., 75 mg/kg, PO, daily).
-
Group 4: Positive Control (relevant standard-of-care drug).
-
-
Treatment & Monitoring:
-
Administer treatments daily for 21-28 days.
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
-
Pharmacodynamic Sub-study:
-
Include satellite groups of animals (n=3 per timepoint) for PD analysis.
-
At a set time after the final dose (e.g., 4 hours, based on PK data), euthanize animals and excise tumors.
-
Flash-freeze a portion of the tumor for Western blot analysis (e.g., for p-ERK) and fix the remainder in formalin for immunohistochemistry (IHC).
-
-
Endpoint & Data Analysis:
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Statistically compare tumor volumes between groups (e.g., using ANOVA).
-
Caption: Experimental workflow for the tumor xenograft efficacy study.
Foundational Toxicology Studies
Scientific Rationale: Before advancing a compound, its safety profile must be understood. A Dose Range Finding (DRF) study is a non-GLP study designed to identify the Maximum Tolerated Dose (MTD) and select dose levels for subsequent, more extensive toxicology studies.[8][10] These studies are crucial for determining a safe starting dose for first-in-human clinical trials.[11]
Protocol: 7-Day Dose Range Finding (DRF) Study in Mice
Materials:
-
C57BL/6 or BALB/c mice (7-9 weeks old), equal numbers of males and females (n=3-5 per sex per group).
-
This compound formulated in a suitable vehicle.
-
Clinical observation checklists.
-
Equipment for hematology and clinical chemistry analysis.
Procedure:
-
Dose Group Selection: Use a minimum of three dose levels plus a concurrent control group.[10] Doses should be spaced to identify a no-effect level, a toxic level, and a lethal level if possible. (e.g., Vehicle, 50, 150, 450 mg/kg).
-
Administration: Administer the compound daily for 7 consecutive days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations:
-
Conduct detailed clinical observations at least twice daily. Note any changes in posture, activity, breathing, and any signs of morbidity.
-
Record body weights daily. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
-
Terminal Procedures (Day 8):
-
At the end of the study, collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a full necropsy. Record the weights of major organs (liver, kidneys, spleen, heart, brain).
-
Collect all major tissues and preserve them in 10% neutral buffered formalin for potential histopathological analysis.[10]
-
-
Data Analysis:
-
Evaluate all data to identify dose-dependent trends in toxicity.
-
Determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or >10% body weight loss.
-
| Parameter Category | Specific Endpoints |
| In-Life | Mortality, Clinical Signs, Body Weight, Food Consumption |
| Hematology | RBC, WBC (differential), Hemoglobin, Hematocrit, Platelets |
| Clinical Chemistry | ALT, AST (liver function), BUN, Creatinine (kidney function) |
| Pathology | Organ Weights, Gross Necropsy Findings, Histopathology (high dose & control) |
| Caption: Key endpoints for evaluation in a 7-day rodent toxicology study.[10] |
References
- Title: Preliminary pharmacokinetics of a new pyridopyrimidine deriv
- Title: Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker.
- Title: HOW DO I GET MY COMPOUND INTO PHASE I? Source: Pacific BioLabs URL:[Link]
- Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024)
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central URL:[Link]
- Title: Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action Source: PubMed URL:[Link]
- Title: In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas Source: PubMed Central URL:[Link]
- Title: Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice Source: Basrah Journal of Veterinary Research URL:[Link]
- Title: New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source: MDPI URL:[Link]
- Title: Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents Source: FDA URL:[Link]
- Title: Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy Source: PubMed URL:[Link]
- Title: Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity Source: AACR Journals URL:[Link]
- Title: Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics Source: Indiana CTSI (via YouTube) URL:[Link]
- Title: Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics Source: PubMed Central URL:[Link]
- Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Title: Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action Source: ResearchG
- Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: ResearchG
- Title: Oral Toxicity Profile of a Novel Silk Lutein Extract and Assessment of Its Cardiovascular Benefits in Rodents Source: MDPI URL:[Link]
- Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer Source: ACS Public
- Title: Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor Source: PubMed URL:[Link]
- Title: Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Source: Pharmacia URL:[Link]
- Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
- Title: New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity Source: PubMed Central URL:[Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 9. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of N-benzylpyrimidin-5-amine as a Histone Deacetylase (HDAC) Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Epigenetic Role of HDACs and the Therapeutic Promise of Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation leads to a more compact chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.[2] The human genome encodes 18 HDACs, which are grouped into four classes based on their homology to yeast enzymes. Classes I, II, and IV are zinc-dependent enzymes, while Class III enzymes, known as sirtuins, are NAD+-dependent.[3]
Aberrant HDAC activity is implicated in the pathology of numerous diseases, most notably cancer, where overexpression of certain HDACs can lead to the silencing of tumor suppressor genes.[4][5] This has established HDACs as compelling therapeutic targets. Small molecule HDAC inhibitors (HDACi) can reverse this epigenetic silencing, leading to effects such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Consequently, several HDACi have been approved for cancer therapy, and many more are in clinical development for oncology and other indications like neurological and inflammatory disorders.[1][6]
The N-benzylpyrimidin-5-amine scaffold represents a class of compounds with potential as HDAC inhibitors. Structurally, HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the rim of the active site. The pyrimidine moiety can serve as an effective cap group, contributing to the inhibitor's affinity and selectivity.[7] This document provides a comprehensive guide to the experimental evaluation of this compound and its derivatives as potential HDAC inhibitors.
Mechanism of Action: A Structural Hypothesis
While specific structural biology data for this compound's interaction with HDACs may be proprietary or under investigation, a putative mechanism can be inferred from the common features of aminopyrimidine-based inhibitors. The core mechanism involves the compound occupying the catalytic tunnel of the HDAC enzyme, thereby preventing the natural acetylated lysine substrate from binding.
The N-benzyl group likely functions as the cap, forming hydrophobic and van der Waals interactions with surface residues of the enzyme. The pyrimidine ring and amine linker position the molecule within the active site, while a constituent part of the molecule or a metabolite would need to function as the zinc-binding group to achieve potent inhibition of Class I, II, and IV HDACs.
Caption: Putative mechanism of this compound as an HDAC inhibitor.
Application Notes: A Phased Approach to Inhibitor Characterization
The evaluation of a novel HDAC inhibitor follows a logical progression from initial biochemical potency determination to complex cellular and mechanistic studies.
Phase 1: In Vitro Biochemical Potency and Selectivity
The foundational step is to determine if this compound directly inhibits HDAC enzyme activity and to quantify its potency (typically as an IC50 value). Commercially available assay kits provide a robust platform for this initial screen.[3][8]
-
Causality and Rationale: An in vitro assay using purified recombinant HDAC enzymes is essential to confirm direct enzyme inhibition, independent of cellular uptake, metabolism, or off-target effects.[9] A fluorogenic or colorimetric assay provides a high-throughput, quantitative readout of enzyme activity.[10] Screening against a panel of HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) is critical to establish a selectivity profile, which can inform therapeutic potential and potential side effects.[11] For instance, selective inhibition of Class I HDACs is a common goal for oncology applications.[12][13]
Phase 2: Cellular Activity and Target Engagement
Once biochemical activity is confirmed, the next critical phase is to assess the compound's effects in a cellular context. A compound's biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and stability.
-
Cellular Target Engagement: It is crucial to verify that the compound physically interacts with its intended HDAC target within living cells.[14] Modern techniques like the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA) are powerful tools for this purpose.[15][16] These assays confirm that the observed cellular effects are a direct result of the compound binding to HDACs.
-
Biomarker Analysis (Histone Acetylation): A direct downstream consequence of HDAC inhibition is the accumulation of acetylated histones. Western blotting is a standard and reliable method to measure the increase in acetylation at specific lysine residues (e.g., acetyl-Histone H3, acetyl-α-tubulin for HDAC6). This serves as a direct biomarker of the compound's biological activity in cells.[17]
-
Antiproliferative and Cytotoxicity Assays: The ultimate therapeutic goal for an anti-cancer agent is to inhibit tumor cell growth.[18] Standard cytotoxicity assays, such as the MTT or SRB assay, are used to determine the compound's effect on cell viability and proliferation across various cancer cell lines.[19][20] This allows for the determination of a cellular GI50 (concentration for 50% growth inhibition) and provides insights into which cancer types may be most sensitive.
Phase 3: Mechanistic Cellular Studies
With cellular activity established, further investigation into the specific mechanism of cell death or growth arrest is warranted.
-
Cell Cycle Analysis: HDAC inhibitors are well-known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, frequently through the upregulation of cyclin-dependent kinase inhibitors like p21.[1] Flow cytometry analysis of propidium iodide-stained cells is the standard method for determining the cell cycle distribution following treatment.
-
Apoptosis Induction: A key mechanism of anti-cancer drugs is the induction of programmed cell death (apoptosis). Assays using Annexin V/PI staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells, confirming this mechanism of action.
Caption: A structured workflow for the comprehensive evaluation of an HDAC inhibitor.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the core assays described above. Note: Always include appropriate controls, such as a vehicle (e.g., DMSO) control and a positive control inhibitor (e.g., SAHA or Trichostatin A).
Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol is adapted from commercially available kits (e.g., BPS Bioscience, EpigenTek) and is designed to determine the IC50 value of a test compound.[3][10]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[21]
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Developer solution (containing Trichostatin A and a trypsin-like protease)[21]
-
This compound (test inhibitor) dissolved in DMSO
-
SAHA (positive control inhibitor) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration range would be 100 µM to 1 nM. Also prepare dilutions for the SAHA positive control.
-
Enzyme Addition: To each well of the 96-well plate, add 50 µL of diluted HDAC enzyme (final concentration ~5-10 ng/well). Include "No Enzyme" control wells containing only Assay Buffer.
-
Inhibitor Incubation: Add 5 µL of the serially diluted compound or control (vehicle/SAHA) to the appropriate wells. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate (final concentration ~20 µM) to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Development: Stop the enzymatic reaction and develop the fluorescent signal by adding 100 µL of Developer solution to each well.
-
Final Incubation: Incubate at room temperature for 15 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" control wells from all other readings.
-
Plot the percentage of HDAC activity relative to the vehicle (DMSO) control against the log concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Histone H3 Acetylation
This protocol assesses the ability of the test compound to induce histone hyperacetylation in a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys9), Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the GI50 value) for 12-24 hours. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody for acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Signal Visualization: After final washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against Total Histone H3 to ensure equal protein loading.
Protocol 3: MTT Cell Proliferation/Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[19]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the compound to generate a dose-response curve and determine the GI50/IC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 85 |
| HDAC2 | 120 |
| HDAC3 | 250 |
| HDAC6 | >10,000 |
| HDAC8 | 1,500 |
Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of Class I HDACs (HDAC1, 2, 3) with significant selectivity over the Class IIb enzyme HDAC6.
Table 2: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
| K562 | Leukemia | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.8 |
Interpretation: The hypothetical data in Table 2 indicates broad antiproliferative activity across multiple cancer cell lines, with the highest potency observed in a leukemia model.
Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
References
- Strasser, A., et al. (2021). A comparative study of target engagement assays for HDAC1 inhibitor profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 763-774. [Link]
- Hsieh, T. H., et al. (2021). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega, 6(39), 25484-25492. [Link]
- Simeonov, A., et al. (2021). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. SLAS Discovery, 26(6), 763-774. [Link]
- Singh, S., et al. (2022). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Current Topics in Medicinal Chemistry, 22(1), 5-28. [Link]
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek Website. [Link]
- Marks, P. A., & Breslow, R. (2007). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. Nature Reviews Drug Discovery, 6(8), 622-635. [Link]
- Michael, S., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1), 1-11. [Link]
- Stevers, M., et al. (2022). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Stevers, M., et al. (2022). First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement. ChemBioChem, 23(14), e202200180. [Link]
- Michael, S., et al. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Scientific Reports, 7(1), 11957. [Link]
- DelveInsight. (2020). HDAC inhibitors - Pipeline Insight, 2025. DelveInsight Business Research LLP. [Link]
- Cambridge Healthtech Institute. (n.d.). Next-Generation Histone Deacetylase Inhibitors. Discovery on Target. [Link]
- Michael, S., et al. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar. [Link]
- Biocompare. (n.d.). HDAC Assay Kits. Biocompare Website. [Link]
- Strasser, A., et al. (2021). Comparison of HDAC1 activity-based and target engagement assays.
- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology Website. [Link]
- BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). BPS Bioscience Website. [Link]
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical biology & drug design, 90(5), 936-942. [Link]
- Foley, T. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(15), 6543-6558. [Link]
- Banks, E. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 6, 175-184. [Link]
- Methot, J. L., et al. (2013). Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit. Journal of medicinal chemistry, 56(15), 6012-6029. [Link]
- Hunchak, V. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 19-30. [Link]
- Vaisburg, A., et al. (2007). N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6729-6733. [Link]
- Bouchain, G., et al. (2003). Discovery of pyrimidyl-5-hydroxamic acids as new potent histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 13(23), 4191-4195. [Link]
- Sboarina, M., et al. (2021). Medicinal chemistry advances in targeting class I histone deacetylases. RSC medicinal chemistry, 12(11), 1836-1861. [Link]
- Foley, T. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of medicinal chemistry, 57(15), 6543-6558. [Link]
- Petrou, N., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of medicinal chemistry, 66(20), 14049-14068. [Link]
- Wang, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2058-2071. [Link]
- Kandeel, M. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4296. [Link]
- Al-Sanea, M. M., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International journal of molecular sciences, 23(1), 369. [Link]
- Roth, B., et al. (1981). 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogs of trimethoprim. Journal of Medicinal Chemistry, 24(8), 933-941. [Link]
- Petrou, N., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.
- Furtado, G. P., et al. (2022). Cytotoxicity (n = 5) and antibacterial activity (n = 3) values summarized as mean and standard deviation.
- Hitchings, G. H., & Roth, B. (1959). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 1(4), 366-377. [Link]
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. turkjps.org [turkjps.org]
- 5. HDAC Inhibitor Pipeline Insight [delveinsight.com]
- 6. Next-Generation Histone Deacetylase Inhibitors - Discovery On Target [discoveryontarget.com]
- 7. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 12. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-benzylpyrimidin-5-amine Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-benzylpyrimidin-5-amine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of countless biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][2] Its prevalence in nucleobases also makes it a key motif in drugs targeting enzymes involved with genetic material.[3] The this compound scaffold, in particular, has emerged as a privileged structure in drug discovery. The benzyl group provides a versatile handle for modulating lipophilicity and exploring interactions with hydrophobic pockets in target proteins, while the aminopyrimidine core can engage in critical hydrogen bonding interactions.[2] Consequently, derivatives of this scaffold are of significant interest for developing novel therapeutics, including potent inhibitors of histone deacetylases (HDACs) and USP1/UAF1 deubiquitinase for cancer treatment.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the synthesis of these valuable compounds.[5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[6] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acids, and typically mild reaction conditions make it an indispensable tool in modern synthetic chemistry.[2][5] This guide provides a detailed exploration of the Suzuki coupling for the synthesis of this compound derivatives, offering in-depth mechanistic insights and field-proven experimental protocols.
Mechanism and Key Parameters of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 5-halopyrimidine to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[5] The reactivity of the halide is crucial, with the bond strength to carbon following the trend I > Br > Cl. While chloro- and bromo-pyrimidines are commonly used, more active catalyst systems may be required for less reactive chlorides.[7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl or alkyl group to the palladium complex.[5]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For heterocyclic substrates like pyrimidines, bulky, electron-rich phosphine ligands are often employed. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[7] Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand (e.g., SPhos, XPhos).[8][9] N-heterocyclic carbene (NHC) ligands have also gained prominence due to their strong electron-donating ability and steric bulk.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base should be considered based on the specific substrates and solvent system.
-
Solvent: The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species. Common solvent systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, and toluene/water.[8][9]
-
Boronic Acid/Ester: Boronic acids are generally stable, commercially available, and have low toxicity.[5] In cases where the boronic acid is unstable, boronate esters (e.g., pinacol esters) can be used as alternatives.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound derivatives. These should be considered as a starting point, and optimization may be necessary for specific substrates.
General Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
5-Bromo-N-benzylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-N-benzylpyrimidine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.[8]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[4]
Materials:
-
5-Chloro-N-benzylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dimethoxyethane (DME)
-
Microwave reaction vial
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 5-chloro-N-benzylpyrimidine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Solvent Addition: Add degassed DME to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.[4]
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Data Presentation and Expected Results
The success of the Suzuki coupling reaction can be influenced by the electronic nature of the substituents on the arylboronic acid. The following table summarizes expected outcomes based on analogous reactions reported in the literature.
| Entry | 5-Halo-N-benzylpyrimidine | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 5-Bromo | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 90-98 |
| 3 | 5-Bromo | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DME | 100 | 16 | 70-85 |
| 4 | 5-Chloro | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | 75-90 |
| 5 | 5-Bromo | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 100 | 14 | 65-80 |
Yields are estimated based on similar transformations reported in the literature.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base or solvent system | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Formation of Homocoupled Byproducts | - Decomposition of boronic acid- Reaction temperature too high | - Use a milder base or lower the reaction temperature.- Use a boronate ester instead of a boronic acid. |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of excess water or protic solvents- Reaction time too long | - Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Incomplete reaction- Presence of palladium residues | - Ensure the reaction goes to completion.- Treat the crude product with a palladium scavenger or perform an additional filtration step through celite. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products with excellent functional group tolerance. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this crucial transformation in drug discovery and development, enabling the efficient generation of novel molecular entities for therapeutic evaluation.
References
- Oldridge, D. A., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(8), 1573–1576. [Link]
- Valente, S., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6144-6148. [Link]
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1338-1344. [Link]
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]
- Thompson, A. M., et al. (2000). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. Journal of Organic Chemistry, 65(10), 3160-3167. [Link]
- Wang, L., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. [Link]
- PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- Channar, P. A., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Journal of Molecular Structure, 1225, 129267. [Link]
- Saeed, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Kompis, I., et al. (1981). 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogs of trimethoprim. Journal of Medicinal Chemistry, 24(5), 577-581. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
- ResearchGate. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination for N-arylpyrimidin-2-amine synthesis
Application Notes & Protocols
Introduction: The Strategic Importance of N-Arylpyrimidin-2-amines
The N-arylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This privileged structure is a key component in a multitude of clinically significant agents, most notably as a pharmacophore for kinase inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases.[3] Compounds like Imatinib, a landmark in targeted cancer therapy, feature this critical moiety, highlighting its importance. The traditional synthesis of these compounds often involves the condensation of substituted guanidines with enones, a method hampered by the limited availability of diverse guanidine starting materials.[1]
The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized access to this compound class.[4][5] This powerful C-N bond-forming reaction provides a highly versatile and modular route, allowing for the coupling of various aryl halides or pseudohalides with 2-aminopyrimidines.[5] This application note provides a detailed technical guide, from mechanistic principles to a field-proven laboratory protocol, for the successful synthesis of N-arylpyrimidin-2-amines.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, undergoing oxidative addition into the aryl halide (Ar-X) bond. This is often the rate-determining step and results in a Pd(II) complex.[8][9] The reactivity of the aryl halide typically follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although modern catalyst systems have shown remarkable efficacy even with challenging aryl chlorides.[10]
-
Amine Coordination & Deprotonation: The aminopyrimidine displaces a halide from the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][9] The choice of base is crucial to prevent side reactions and ensure efficient deprotonation.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-arylpyrimidin-2-amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Scientist's Guide to Reagent Selection
The success of the amination of 2-halopyrimidines hinges on the judicious selection of four key components:
-
Palladium Precatalyst: While Pd₂(dba)₃ and Pd(OAc)₂ are common sources of Pd(0), modern pre-catalysts are often preferred.[11] These are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species. For challenging substrates, pre-catalysts incorporating the ligand (e.g., G4-XPhos Palladacycle) offer superior reliability and activity.
-
Ligand: This is arguably the most critical variable. The electron-deficient nature of the pyrimidine ring and its potential to act as an inhibitory ligand for the palladium center necessitates the use of specific ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocenyl phosphines are highly effective.[4] They promote faster rates of reductive elimination and prevent catalyst deactivation. For pyrimidine substrates, ligands like Xantphos have also proven effective.[1][2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice.[1][10] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases such as Cs₂CO₃ and K₃PO₄ can be used for substrates sensitive to alkoxide bases.[10][12]
-
Solvent: Aprotic, non-coordinating solvents are standard. Toluene, dioxane, and THF are widely used.[10][13] The choice often depends on the required reaction temperature and the solubility of the reagents. It is imperative that solvents are anhydrous and degassed to prevent catalyst poisoning by oxygen.
General Protocol for N-Arylpyrimidin-2-amine Synthesis
This protocol provides a robust starting point for the coupling of a 2-chloropyrimidine with a generic aniline. Modifications may be necessary based on the specific reactivity of the substrates.
Materials and Reagents:
-
2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Ligand (e.g., XPhos, if not using an integrated precatalyst)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5-10 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon) manifold
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial as both the catalyst and the strong base are sensitive to air and moisture.
-
Charging Reagents: To the Schlenk tube, add the 2-chloropyrimidine (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and Backfill: Seal the tube, and carefully evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the aryl amine (1.1-1.2 equiv). If the aryl amine is a solid, it can be added in step 2.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (typically the 2-chloropyrimidine) is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-arylpyrimidin-2-amine.
Representative Data and Substrate Scope
The Buchwald-Hartwig amination is highly versatile for this transformation. The following table, synthesized from literature reports, illustrates typical conditions and outcomes.[1][2]
| Entry | Pyrimidine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-4-(pyridin-3-yl)pyrimidine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 110 | 35[1] |
| 2 | 2-Amino-4-(pyridin-3-yl)pyrimidine | 4-Bromoanisole | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 110 | 82[1] |
| 3 | 2-Aminopyrimidine | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | ~75 |
| 4 | 2-Chloro-4,6-dimethylpyrimidine | Aniline | XPhos Pd G3 | LHMDS | THF | 65 | >90 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently degassed solvent.3. Reaction temperature too low.4. Inappropriate ligand or base. | 1. Use a fresh, high-quality precatalyst. Ensure rigorous inert technique.2. Degas solvent by sparging with N₂/Ar for 20-30 min.3. Increase temperature in 10 °C increments.4. Screen alternative bulky phosphine ligands (e.g., RuPhos) and bases (e.g., LHMDS, K₃PO₄). |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water.2. Slow reductive elimination relative to β-hydride elimination. | 1. Use scrupulously dried reagents and solvent.2. Switch to a more electron-rich, bulkier ligand to accelerate reductive elimination.[4] |
| Formation of Byproducts | 1. Dimerization of aryl halide.2. Reaction with the pyrimidine N1 or N3 atoms. | 1. This is rare with modern catalysts but can indicate poor catalyst performance.2. This is generally not observed due to the electronics of the system, but if suspected, indicates a need for a more selective catalyst system. |
| Difficult Purification | 1. Residual ligand or ligand oxides.2. Product has similar polarity to starting materials. | 1. Use a minimal amount of catalyst. Some modern ligands are designed for easier removal.2. Optimize the chromatography solvent system, potentially using a gradient elution. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpyrimidin-2-amines, providing a reliable and flexible route to a class of molecules with profound importance in pharmaceutical research.[14] A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—empowers researchers to optimize conditions for their specific substrates. The protocol and troubleshooting guide presented here serve as a robust foundation for scientists and drug development professionals to successfully apply this transformative reaction in their synthetic endeavors.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. (2023-06-30). [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Royal Society of Chemistry. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Wiley Online Library. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022-05-22). [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). [Link]
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
- [Named Reaction #2] Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald-Hartwig reaction: An overview. Semantic Scholar. (2018-04-15). [Link]
- N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
- Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors.
- Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8901120B2 - Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of N-benzylpyrimidin-5-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4] Its synthetic tractability and the ability of its nitrogen atoms to participate in crucial hydrogen bonding interactions within biological targets make it a cornerstone of drug design.[3] Specifically, the N-benzylpyrimidin-5-amine framework has emerged as a versatile starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases and deubiquitinases.[5][6][7][8]
These application notes provide a comprehensive guide to leveraging the this compound scaffold in structure-activity relationship (SAR) studies. We will delve into the underlying principles of its application, provide detailed protocols for synthesis and biological evaluation, and present data-driven insights to guide analog design and optimization.
Core Principles: Why this compound is a Powerful SAR Tool
The utility of the this compound scaffold in SAR studies stems from its modular nature, which allows for systematic exploration of chemical space around a central core. This scaffold can be conceptually divided into three key regions for modification, each influencing the compound's pharmacological profile in distinct ways.
-
The Pyrimidine Core: This heterocyclic ring often serves as the primary "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the target protein, a common feature in kinase inhibitors.[9] Modifications to the pyrimidine ring itself, such as the introduction of substituents at the C2, C4, and C6 positions, can modulate potency, selectivity, and physicochemical properties.[1]
-
The Benzyl Group: This moiety typically projects into a more solvent-exposed region of the binding pocket. It offers a rich canvas for derivatization to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. Substitutions on the phenyl ring can probe for additional hydrophobic or polar interactions.
-
The Amine Linker: The secondary amine connecting the pyrimidine and benzyl groups provides a key hydrogen bond donor and influences the overall geometry of the molecule. Its conformational flexibility can be constrained or modified to optimize binding affinity.
Visualizing the SAR Strategy
The systematic exploration of these three regions is the cornerstone of a successful SAR campaign. The following workflow illustrates the iterative process of design, synthesis, and testing.
Caption: Iterative workflow for SAR studies using the this compound scaffold.
Protocols for Synthesis and Biological Evaluation
General Synthetic Protocol for this compound Analogs
The synthesis of this compound derivatives is often achieved through a convergent approach, allowing for the rapid generation of a diverse library of analogs. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with a substituted benzylamine.
Protocol 1: Synthesis via SNAr Reaction
-
Reaction Setup: To a solution of the appropriate dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 2,4-dichloro-5-methylpyrimidine) (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the desired substituted benzylamine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to 80-120 °C for 2-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.
Protocol 2: Suzuki Coupling for Aryl and Heteroaryl Modifications
Further diversification, particularly at the C2 position of the pyrimidine ring, can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5][10]
-
Reaction Setup: To a solution of the chlorinated pyrimidine intermediate from Protocol 1 (1.0 eq.) in a solvent system such as 1,4-dioxane and water is added the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05-0.1 eq.), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is degassed with nitrogen or argon and heated, often under microwave irradiation, to 100-150 °C for 30-60 minutes.[10]
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol for In Vitro Biological Evaluation: Kinase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase. This example uses a luminescence-based assay that measures ATP consumption.
Protocol 3: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's instructions. Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
Add 5 µL of the kinase reaction buffer containing the kinase to the wells of a 384-well plate.
-
Add 2.5 µL of the test compound solution or DMSO (for control wells) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Structure-Activity Relationship (SAR) Insights and Data Interpretation
| Compound ID | R1 (at C2 of Pyrimidine) | R2 (at C5 of Pyrimidine) | R3 (on Benzyl Ring) | Kinase IC50 (nM) |
| 1a | -H | -H | -H | 1500 |
| 1b | -Phenyl | -H | -H | 500 |
| 1c | -2-isopropylphenyl | -H | -H | 150 |
| 1d | -2-isopropylphenyl | -CH3 | -H | 70 |
| 1e | -2-isopropylphenyl | -H | 4-F | 120 |
| 1f | -2-isopropylphenyl | -H | 4-OCH3 | 200 |
| 1g | -2-isopropylphenyl | -CH3 | 4-F | 50 |
Interpretation of SAR Data:
-
Impact of R1: Replacing the hydrogen at the C2 position with a phenyl group (Compound 1b ) improves potency, suggesting a beneficial hydrophobic interaction.[10] The introduction of a bulky isopropyl group in the ortho position (Compound 1c ) further enhances activity, likely by inducing a specific, favorable conformation.
-
Impact of R2: The addition of a small methyl group at the C5 position of the pyrimidine ring (Compound 1d ) leads to a significant increase in potency.[5] This highlights the sensitivity of this region to substitution and suggests a small hydrophobic pocket is being engaged.
-
Impact of R3: Modifications to the benzyl ring show that a small, electron-withdrawing fluorine atom at the para-position (Compound 1e ) is well-tolerated and slightly improves potency. In contrast, a larger, electron-donating methoxy group (Compound 1f ) is detrimental, possibly due to steric hindrance or unfavorable electronic effects.
-
Synergistic Effects: The combination of the optimal C5-methyl group and the 4-fluoro-benzyl moiety (Compound 1g ) results in the most potent compound in this series, demonstrating the additive or synergistic effects of individual favorable modifications.
Visualizing Molecular Interactions
The following diagram illustrates a hypothetical binding mode of an this compound inhibitor within a kinase active site, highlighting key interactions that drive SAR.
Caption: Key interactions guiding the SAR of this compound inhibitors.
Conclusion and Future Directions
The this compound scaffold is a highly effective and versatile starting point for SAR studies aimed at developing potent and selective enzyme inhibitors. Its modular nature allows for systematic exploration of key chemical features, leading to a deep understanding of the molecular interactions that govern biological activity. The protocols and insights provided in these application notes offer a robust framework for researchers to design, synthesize, and evaluate novel compounds based on this privileged core. Future efforts in this area will likely focus on leveraging this scaffold to target new and challenging biological targets, as well as on the application of advanced computational methods to guide analog design and predict ADME/Tox properties.
References
- Vertex AI Search. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy - PubMed.
- PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry.
- ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
- PubMed Central. (n.d.). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry.
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
- PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
- ResearchGate. (2014, April 3). (PDF) Biological and medicinal significance of pyrimidines.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- NIH. (n.d.). Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem.
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (n.d.). SAR study of 7-N-benzyloxazolo[5,4-d]pyrimidin-7-amine and....
- PubMed. (2009, January 1). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors.
- Pharmacia. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- PubMed. (n.d.). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor.
- NIH. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity.
- ResearchGate. (2025, November 4). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- PubMed. (2020, August 1). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies.
- MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
- PubMed. (n.d.). N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies.
- MDPI. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives.
- PubMed. (n.d.). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk).
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- PubMed. (2015, October 1). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of N-benzylpyrimidin-5-amine in Targeted Therapy Research
Introduction: The Pyrimidine Scaffold as a Foundation for Targeted Therapeutics
The pyrimidine nucleus is a foundational heterocyclic structure in medicinal chemistry, forming the backbone of nucleic acids and numerous therapeutic agents.[1] Its inherent ability to form key hydrogen bonds with protein active sites has made it a "privileged scaffold" for the development of targeted therapies, particularly protein kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a major class of therapeutic targets.[2][3] The N-benzylpyrimidin-5-amine core represents a versatile chemical starting point for designing novel inhibitors that can potentially target these critical cellular signaling pathways.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate compounds based on the this compound scaffold. The protocols herein are designed as a self-validating cascade, moving from broad phenotypic screening to specific target validation and preclinical efficacy testing. We will emphasize the causality behind experimental choices, ensuring a robust and logical progression of your research.
Section 1: Foundational Hypothesis and Strategic Overview
Based on the extensive history of pyrimidine derivatives in oncology, the primary hypothesis for a novel this compound compound is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival.[4][5] While kinase inhibition is the most probable mechanism, other enzyme classes, such as histone deacetylases (HDACs) or deubiquitinases (DUBs), have also been targeted by related structures and should be considered as potential alternative hypotheses.[6][7]
Our investigative workflow is designed to first confirm cytotoxic activity, then identify the specific molecular target, validate its engagement in a cellular context, and finally, assess therapeutic potential in a preclinical setting.
Caption: High-level workflow for evaluating a novel this compound compound.
Section 2: Initial In Vitro Characterization: Does the Compound Have Anti-Cancer Activity?
The first critical step is to determine if the this compound compound exhibits cytotoxic or cytostatic effects against cancer cells. Cell-based assays provide a biologically relevant context for this initial screen.[8][9] We recommend screening against a panel of cancer cell lines from different tissues to identify potential areas of sensitivity.
Protocol 2.1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Rationale: This protocol measures the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[10][11] The "add-mix-measure" format is robust, highly sensitive, and suitable for high-throughput screening.[10]
Materials:
-
This compound compound (hereafter "Test Compound"), dissolved in DMSO to a 10 mM stock.
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Sterile, opaque-walled 96-well plates suitable for luminescence.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Multichannel pipette.
-
Plate reader with luminescence detection capability.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in the opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of the 10 mM Test Compound stock in culture medium to create 10X working solutions. A common dilution series ranges from 100 µM to 0.01 µM.
-
Cell Treatment: Add 10 µL of the 10X working solutions to the corresponding wells of the cell plate. Also include "vehicle control" wells (treated with DMSO at the same final concentration as the highest compound dose) and "no cell" control wells (medium only for background measurement).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Execution:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add 100 µL of the prepared reagent to each well.[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from "no cell" wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Summarize the results in a table for clear comparison across cell lines.
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Positive Control (e.g., Staurosporine) IC₅₀ (µM) |
| A549 | Lung | [Insert Value] | [Insert Value] |
| MCF-7 | Breast | [Insert Value] | [Insert Value] |
| HCT116 | Colon | [Insert Value] | [Insert Value] |
Section 3: Target Identification and Validation
If the this compound compound demonstrates potent cell-killing activity (typically IC₅₀ < 10 µM), the next phase is to identify its molecular target and confirm its mechanism of action.
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: This biochemical assay directly measures the ability of the Test Compound to inhibit the enzymatic activity of a specific kinase.[13] It quantifies the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity.[2] Screening against a panel of kinases is crucial to determine both the primary target and the selectivity profile of the compound.
Materials:
-
Purified recombinant kinases of interest (commercial panel).
-
Specific kinase substrate peptides.
-
ATP.
-
Test Compound (serially diluted).
-
Staurosporine (non-selective kinase inhibitor positive control).[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[2]
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 384-well plates.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 1:3 serial dilution of the Test Compound in DMSO in a source plate.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[2]
-
Kinase Addition: Add 2.5 µL of the desired kinase to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.[2]
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the specific substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis: Measure luminescence. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ for each kinase.
Protocol 3.2: Cellular Target Engagement via Western Blot
Rationale: After identifying a putative kinase target, it is essential to confirm that the compound engages and inhibits this target within a living cell. Western blotting can visualize the inhibition of a kinase by measuring the phosphorylation status of its downstream substrates.[14][15] A reduction in the phosphorylated form of a substrate upon compound treatment indicates successful target engagement.
Caption: Inhibition of a kinase cascade by a targeted therapeutic.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a sensitive cell line (identified in Protocol 2.1) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.[14]
-
Compound Incubation: Treat cells with the Test Compound at various concentrations (e.g., 0.1x, 1x, 10x the cell viability IC₅₀) for a short duration (e.g., 1-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold 1X PBS.[16]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay. Normalize all samples to the same concentration with lysis buffer.
-
Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[16]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated substrate (e.g., anti-p-Substrate) and the total substrate (e.g., anti-Total-Substrate). A loading control (e.g., anti-GAPDH or anti-β-actin) is mandatory.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.[17]
-
Final Washes: Repeat the washing steps.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the phosphorylated substrate signal to the total substrate signal to determine the extent of inhibition.
Section 4: In Vivo Preclinical Evaluation
Demonstrating anti-tumor activity in an animal model is a critical step in preclinical drug development.[18] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard initial model to evaluate efficacy.[19][20]
Protocol 4.1: Subcutaneous Xenograft Efficacy Study
Rationale: This protocol assesses the ability of the Test Compound to inhibit tumor growth in a living organism, providing insights into its potential therapeutic efficacy that cannot be obtained from in vitro studies.[20][21]
Materials:
-
6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID).
-
Cancer cell line known to be sensitive to the Test Compound in vitro.
-
Test Compound formulated in an appropriate vehicle for animal dosing (e.g., 0.5% methylcellulose + 0.2% Tween 80).
-
Standard-of-care positive control drug.
-
Calipers for tumor measurement.
-
Animal scale.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (oral gavage, daily)
-
Group 2: Test Compound, Dose 1 (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: Test Compound, Dose 2 (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive Control Drug (dosed as per literature)
-
-
Treatment Administration: Administer the treatments according to the defined schedule for a set period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
Observe animals daily for any signs of distress.
-
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period. Euthanize animals and excise the tumors for weighing and potential downstream analysis (e.g., pharmacodynamics via Western blot).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study for each treatment group relative to the vehicle control group.
-
Data Presentation:
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | [Insert Value] | - | [Insert Value] |
| Test Compound | 25 mg/kg, QD | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound | 50 mg/kg, QD | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
References
- In Vivo Oncology Models for Drug Discovery. (2023). Vertex AI Search.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. [Link]
- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
- Comparisons of in vivo cancer models and their applications. (n.d.).
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (n.d.).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. [Link]
- In Vivo Models. (2025). Biocompare. [Link]
- In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology. [Link]
- Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]
- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
- Cancer Models. (n.d.).
- Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.).
- Cancer Cell-Based Assays. (n.d.).
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Medicinal Chemistry Letters. [Link]
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
- In vitro kinase assay. (2023). protocols.io. [Link]
- Cell-Based Assays for Cell and Gene Therapies. (n.d.). Agilent. [Link]
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (2025). BenchChem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
- Can anyone suggest a protocol for a kinase assay? (2015).
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2017). Chemical Biology & Drug Design. [Link]
- Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). Cancer Science. [Link]
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2018). Molecular Pharmacology. [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry. [Link]
- 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. (n.d.). Journal of Medicinal Chemistry. [Link]
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry. [Link]
- Exploring Novel Approaches to Small Molecule Kinase Inhibitors in Cancer Treatment. (n.d.). Frontiers in Chemistry. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. biocompare.com [biocompare.com]
- 21. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-benzylpyrimidin-5-amine Synthesis
Welcome to the technical support center for the synthesis of N-benzylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable synthetic building block. This compound and its derivatives are crucial intermediates in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors[1].
The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the carbon-nitrogen bond between a halopyrimidine and benzylamine.[2][3] While powerful, this transformation is sensitive to a variety of parameters that can significantly impact reaction efficiency. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to guide your synthetic efforts.
Section 1: Common Synthetic Route & Mechanism
The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst to couple an amine with an aryl halide.[2][4] The choice of starting halopyrimidine, palladium source, phosphine ligand, base, and solvent are all critical variables that must be carefully considered to achieve high yields. The generally accepted reactivity order for the aryl halide is I > Br > Cl, which correlates inversely with the C-X bond dissociation energy.[5] However, in practice, aryl bromides are often preferred as they offer a good balance of reactivity and stability.[6]
The catalytic cycle, shown below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the 5-halopyrimidine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Benzylamine coordinates to the Pd(II) center, and a base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the this compound product and regenerating the active Pd(0) catalyst.[2][3][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
A low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[6] This process can be inefficient.
-
Incorrect Base Selection: The base plays a critical role. It must be strong enough to deprotonate the amine but not so harsh that it degrades your starting materials or product.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that often provides the highest reaction rates.[8] However, it is incompatible with many electrophilic functional groups. For more sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures.[4][7]
-
-
Poor Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryls like pyrimidine, bulky, electron-rich biarylphosphine ligands are often required.
Caption: A workflow for troubleshooting low reaction yields.
Q2: I'm observing a significant side product corresponding to the hydrodehalogenation of my starting material. How can I minimize this?
Hydrodehalogenation (replacement of the halogen with hydrogen) is a known side reaction that competes with the desired amination.[2] It occurs when the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination.
-
Cause: This is often exacerbated by high temperatures or an inappropriate choice of ligand/base combination.
-
Solution:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Use a Bulky Ligand: Sterically hindered ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group, can disfavor the geometry required for β-hydride elimination.[2]
-
Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation pathway. Ensure all reagents and solvents are anhydrous.
-
Q3: My reaction stalls and does not go to completion. What should I check?
-
Cause: Reaction stalling is often due to catalyst deactivation or poor solubility of the base.
-
Solution:
-
Stirring Rate: Inorganic bases like K₂CO₃ or NaOt-Bu have high densities and can settle at the bottom of the reaction vessel.[6] Ensure vigorous stirring to maintain a good suspension.
-
Solvent Choice: The solubility of all components is key. Toluene and 1,4-dioxane are common solvents.[4] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[6]
-
Catalyst Loading: While undesirable from an efficiency standpoint, a slight increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may be necessary for challenging substrates.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 5-bromopyrimidine or 5-chloropyrimidine?
The reactivity of the C-X bond follows the trend I > Br > Cl.[5]
-
5-Bromopyrimidine: This is generally the preferred starting material. The C-Br bond is more reactive than the C-Cl bond, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and often leading to higher yields.[6]
-
5-Chloropyrimidine: While less expensive, it is significantly less reactive. Successful coupling of aryl chlorides typically requires more specialized, bulky phosphine ligands and potentially higher reaction temperatures.[4]
Q2: Which palladium source and ligand system do you recommend?
For a robust and reproducible reaction, a combination of a palladium pre-catalyst and a bulky biarylphosphine ligand is highly recommended.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts offer faster activation and greater air stability.[6] |
| Ligand | RuPhos or BrettPhos | These ligands are electron-rich and sterically hindered, promoting fast oxidative addition and reductive elimination while suppressing side reactions.[9][11] |
Q3: How do I monitor the reaction progress and confirm product identity?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. Take small aliquots from the reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer. The reaction is complete when the starting 5-halopyrimidine spot/peak has been consumed.
-
Product Confirmation: After purification, the identity and purity of this compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13]
Section 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound using 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine (1.0 equiv.)
-
Benzylamine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and NaOt-Bu (1.4 equiv.) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add 5-bromopyrimidine (1.0 equiv.) followed by anhydrous toluene.
-
Degassing: Bubble argon through the suspension for 10-15 minutes with gentle stirring.
-
Amine Addition: Add benzylamine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the 5-bromopyrimidine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Wang, H., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.
- Buchwald-Hartwig Amination Reaction. (2022). Pearson+.
- Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
- Buchwald-Hartwig Amination Reaction. (2021). YouTube.
- Pathak, T. P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
Sources
- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Technical Support Center: Challenges in the Purification of N-benzylpyrimidin-5-amine
Welcome to the technical support center for the purification of N-benzylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this and similar heterocyclic amines. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and purity of your compound.
I. Understanding the Core Challenges
The purification of this compound, a secondary amine with a heterocyclic core, presents a unique set of challenges primarily stemming from its chemical nature. The basicity of the pyrimidine and amine nitrogens can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery. Furthermore, the aromatic nature of the compound can lead to co-elution with structurally similar impurities. Understanding these underlying principles is the first step toward developing a robust purification strategy.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Column Chromatography Issues
Question 1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like this compound on standard silica gel.[1] The acidic silanol groups on the silica surface strongly interact with the basic nitrogen atoms of your compound, leading to poor peak shape and often, irreversible adsorption.[1]
-
Causality: The lone pair of electrons on the nitrogen atoms of your amine acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This interaction slows down the elution of the compound in a non-uniform way, causing the observed tailing.
-
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[2] This "competing base" will neutralize the acidic sites on the silica, minimizing their interaction with your compound.
-
Recommended Modifiers: Start with 0.1-1% triethylamine (TEA) or pyridine in your eluent.[2] Ammonia in methanol (e.g., 1-2% of a 7N solution) can also be effective, particularly for more polar amines.
-
-
Amine-Functionalized Silica: For persistent issues, consider using an amine-functionalized silica gel.[3] This stationary phase has a basic surface, which repels basic compounds and often provides excellent peak shape without the need for mobile phase modifiers.[3]
-
Question 2: I'm not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
-
Causality: Closely-eluting impurities often have similar polarities and functional groups to the target compound, making them difficult to separate using standard solvent systems.
-
Solutions:
-
Solvent System Optimization: A systematic approach to solvent selection is crucial.
-
Hexane/Ethyl Acetate System: This is a good starting point. A shallow gradient of ethyl acetate in hexane can often resolve closely related compounds.
-
Dichloromethane/Methanol System: If your compounds are more polar, a dichloromethane/methanol system can be effective. Again, a shallow gradient is key.
-
Ternary Solvent Systems: Adding a third solvent can sometimes dramatically improve selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate system can alter the interactions with the stationary phase and improve separation.
-
-
Isocratic vs. Gradient Elution: If you have identified a solvent system that gives a good separation by TLC (with an Rf of ~0.3 for your product), an isocratic elution can provide better resolution than a gradient. However, for complex mixtures, a gradient is often necessary to elute all compounds in a reasonable time.[4]
-
Column Dimensions and Packing: A longer, narrower column will generally provide better resolution than a shorter, wider one. Ensure your column is packed uniformly to avoid channeling.
-
B. Recrystallization Issues
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the compound's melting point or the presence of impurities that depress the melting point.
-
Causality: The high concentration of the solute and/or impurities can prevent the orderly arrangement of molecules into a crystal lattice, leading to the separation of a liquid phase instead.
-
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to form an ordered crystal lattice.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Change Solvents: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. A common and effective technique is to use a two-solvent system, such as ethanol/water or ethyl acetate/hexane.[5][6]
-
Question 4: I'm having trouble finding a suitable solvent for recrystallization. What are some good starting points for this compound?
Answer: Finding the right solvent is key to successful recrystallization.[7] The ideal solvent should dissolve your compound well when hot but poorly when cold.
-
Solvent Screening:
-
Single Solvents: Based on the structure of this compound, polar protic solvents are a good starting point. Try small-scale solubility tests with ethanol, methanol, and isopropanol.[8]
-
Mixed Solvents: A mixed solvent system often provides the fine-tuning needed for good crystal formation.[9]
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly.[5]
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate, then add hexane until a slight turbidity persists. Add a drop or two of ethyl acetate to redissolve, then cool.
-
-
C. Purity and Stability Issues
Question 5: My purified compound is showing signs of degradation (e.g., color change). How can I prevent this?
Answer: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light.[10]
-
Causality: The lone pair of electrons on the amine nitrogen can be oxidized, leading to the formation of colored impurities. This process can be accelerated by heat, light, and the presence of trace metals.
-
Solutions:
-
Inert Atmosphere: When handling the compound, especially in solution and at elevated temperatures, work under an inert atmosphere of nitrogen or argon.
-
Storage: Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature. Storing under an inert atmosphere is also recommended for long-term stability.[11]
-
Avoid Trace Metals: Ensure all glassware is scrupulously clean to avoid contamination with trace metals that can catalyze oxidation.
-
III. Experimental Protocols
A. Flash Column Chromatography Protocol
This protocol provides a general starting point for the purification of this compound. Optimization will be necessary based on the specific impurities present in your crude material.
1. TLC Analysis:
-
Prepare a dilute solution of your crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of increasing polarity (e.g., start with 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration).
-
Aim for a solvent system that gives your product an Rf value of approximately 0.3.[2]
2. Column Preparation:
-
Choose a column with a diameter appropriate for the amount of material you are purifying (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight).[4]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.
3. Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
4. Elution:
-
Begin eluting with the low-polarity solvent system identified in your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution).
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
B. Recrystallization Protocol (Ethanol/Water System)
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.[5]
2. Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.[5]
-
Add a few more drops of hot ethanol until the cloudiness just disappears.
3. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
4. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
IV. Visualization of Workflows
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Purification [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identification of by-products in N-benzylpyrimidin-5-amine synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylpyrimidin-5-amine. Our focus is on the practical identification and mitigation of common by-products to enhance yield, purity, and process robustness.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound, and what are their relative merits?
There are two predominant strategies for synthesizing this compound: Palladium-catalyzed cross-coupling and reductive amination.
-
Buchwald-Hartwig Amination: This is a powerful Pd-catalyzed cross-coupling reaction between a 5-halopyrimidine (typically 5-bromopyrimidine) and benzylamine.[1] It is highly versatile and generally provides good to excellent yields. However, it requires careful optimization of the catalyst, ligand, base, and solvent system, and can be sensitive to air and moisture.[2]
-
Reductive Amination: This classic transformation involves the reaction of 5-aminopyrimidine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3] This method is often operationally simpler and avoids the use of expensive palladium catalysts. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.
A third, emerging method is the "borrowing hydrogen" or dehydrative coupling, which directly couples 5-aminopyrimidine with benzyl alcohol, releasing water as the only theoretical by-product.[4] This is an atom-economical and green approach but may require specific transition metal catalysts and higher temperatures.[5]
Caption: Primary synthetic routes to this compound.
Q2: I am performing a Buchwald-Hartwig amination and my main impurity has a mass corresponding to pyrimidine. What is happening?
You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[6]
Causality: The catalytic cycle for Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. A competing pathway can occur where a palladium-hydride species is formed. This species can then transfer a hydride to the 5-halopyrimidine, leading to reductive elimination of the halogen and formation of pyrimidine as a by-product, regenerating the Pd(0) catalyst.[1] This side reaction is often exacerbated by:
-
Presence of moisture or other protic sources.
-
Certain phosphine ligands that can facilitate the formation of Pd-H species.
-
Elevated temperatures that can promote β-hydride elimination from amide intermediates.[1]
Mitigation Strategy:
-
Ensure all reagents and solvents are scrupulously dried.
-
Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Screen different phosphine ligands. Bulky, electron-rich biaryl phosphine ligands are often designed to promote reductive elimination of the desired C-N bond over competing pathways.[7]
-
Lower the reaction temperature and extend the reaction time.
Caption: Competing pathways in Buchwald-Hartwig amination.
Q3: My reductive amination is clean by TLC, but LC-MS shows a major peak with a mass of M+90 relative to my product. What is this impurity?
The most probable identity of this by-product is N,N-dibenzylpyrimidin-5-amine . This arises from a second benzylation event.
Causality: The desired product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting 5-aminopyrimidine and react with another molecule of benzaldehyde to form a tertiary iminium ion. This iminium ion is then readily reduced by the hydride source to yield the N,N-dibenzylated tertiary amine.[8]
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the amine component (5-aminopyrimidine) relative to the aldehyde (benzaldehyde), typically 1.1 to 1.2 equivalents. Avoid using an excess of benzaldehyde.
-
Slow Addition: Add the reducing agent slowly to the pre-formed mixture of the amine and aldehyde. This allows the primary imine to form and be reduced before the secondary amine product can accumulate and compete.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over aldehydes, reducing the chance of benzaldehyde being prematurely reduced to benzyl alcohol.
Q4: My final product is pure by NMR and LC-MS, but it's part of a drug development program. Are there other non-obvious impurities I should be concerned about?
Yes. For pharmaceutical applications, the potential presence of N-nitrosamine impurities is a major regulatory concern.[9]
Causality: N-nitrosamines are classified as probable human carcinogens and can form from the reaction of secondary or tertiary amines with a nitrosating agent (e.g., nitrous acid, which can be formed in situ from nitrites under acidic conditions).[10][11] In the synthesis of this compound, several risk factors could be present:
-
The final product is a secondary amine, making it a direct precursor.
-
Reagents used in prior steps (e.g., synthesis of 5-aminopyrimidine) might include sodium nitrite or other nitrosating agents.[12]
-
Certain solvents, like dimethylformamide (DMF), can degrade to form secondary amines which can then be nitrosated.
-
Contamination of starting materials or reagents with nitrites.
Mitigation and Analysis:
-
A thorough risk assessment of the entire synthetic process is required by regulatory agencies like the EMA and FDA.[9][13]
-
Avoid using reagents that are known sources of nitrites or nitrosating agents where possible.
-
Develop highly sensitive analytical methods, typically GC-MS or LC-MS/MS, to quantify any potential nitrosamine impurities at the parts-per-billion (ppb) level.[11]
Section 2: Troubleshooting and Analytical Protocols
Protocol 1: General Workflow for By-product Identification
This protocol outlines a systematic approach to identifying unknown impurities observed in your reaction mixture.
Objective: To identify the structure of an unknown by-product.
Methodology:
-
Initial Analysis (LC-MS):
-
Inject an aliquot of the crude reaction mixture into an LC-MS system.
-
Determine the mass-to-charge ratio (m/z) of the parent ion for the main product and all significant impurities.
-
Compare the impurity masses to the masses of all known starting materials, reagents, and predicted by-products (see Table 1).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
If the identity is still unclear, obtain an accurate mass measurement using HRMS (e.g., Q-TOF or Orbitrap).
-
Use the accurate mass to predict the elemental formula, which provides strong evidence for the by-product's composition.
-
-
NMR Spectroscopy:
-
If possible, isolate the impurity using preparative HPLC or column chromatography.
-
Acquire a ¹H NMR spectrum. Compare the chemical shifts, splitting patterns, and integrations to the expected product and potential by-products.
-
D₂O Exchange: To confirm the presence of N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of a peak confirms it is an exchangeable proton (N-H or O-H).[14]
-
Acquire further spectra (¹³C, COSY, HSQC) as needed to fully elucidate the structure.
-
-
Review of Synthesis:
-
Critically re-examine every reagent, solvent, and condition used in the reaction. This contextual information is vital for proposing likely side reactions.[14]
-
Table 1: Common By-products in this compound Synthesis
| Synthetic Route | Common By-product | Formula | Δ Mass (vs. Product) | Key Analytical Signature |
| Buchwald-Hartwig | Pyrimidine (Hydrodehalogenation) | C₄H₄N₂ | -105.06 | Loss of benzyl group signals in ¹H NMR; m/z = 81.04 [M+H]⁺ |
| Buchwald-Hartwig | 5,5'-Bipyrimidine (Homocoupling) | C₈H₆N₄ | -25.06 | Complex aromatic region in ¹H NMR; m/z = 159.07 [M+H]⁺ |
| Reductive Amination | N,N-dibenzylpyrimidin-5-amine | C₁₈H₁₇N₃ | +90.08 | Absence of N-H proton in ¹H NMR; two benzyl groups (10H aromatic, 4H benzylic); m/z = 276.15 [M+H]⁺ |
| Reductive Amination | Benzyl alcohol | C₇H₈O | -77.03 | Characteristic benzylic CH₂ signal (~4.6 ppm) and OH singlet in ¹H NMR; m/z = 109.07 [M+H]⁺ |
| All Routes | Unreacted 5-aminopyrimidine | C₄H₅N₃ | -90.05 | Highly polar by TLC; m/z = 96.06 [M+H]⁺ |
| All Routes | Unreacted Benzaldehyde/Benzylamine | C₇H₆O / C₇H₉N | -79.04 / -78.05 | Characteristic aldehyde proton (~10 ppm) or amine protons in ¹H NMR |
Note: Mass values are for the monoisotopic species.
Protocol 2: Minimizing Dibenzylation in Reductive Amination
Objective: To improve the selectivity for the desired secondary amine over the tertiary amine by-product.
Materials:
-
5-aminopyrimidine (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (N₂), charge a flame-dried round-bottom flask with 5-aminopyrimidine (1.1 eq) and anhydrous DCM.
-
Imine Formation: Add benzaldehyde (1.0 eq) to the stirred suspension. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base (imine). The reaction can be monitored by TLC or LC-MS.
-
Controlled Reduction: In a separate vial, weigh the sodium triacetoxyborohydride (1.5 eq). Add the STAB to the reaction mixture portion-wise over 30 minutes. Adding the reducing agent in portions helps maintain a low concentration, favoring the reduction of the more reactive primary imine as it forms.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed as monitored by TLC or LC-MS (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any residual dibenzylated by-product and other impurities.
References
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. National Library of Medicine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. American Chemical Society.
- National Institutes of Health. (n.d.). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. PMC.
- ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances.
- European Medicines Agency. (n.d.). Nitrosamine impurities. EMA.
- National Institutes of Health. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC.
- PMDA. (n.d.). Nitrosamine Impurities. Pharmaceuticals and Medical Devices Agency.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 10. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pmda.go.jp [pmda.go.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability and degradation issues of N-benzylpyrimidin-5-amine
Welcome to the technical support center for N-benzylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimental work with this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your results.
Troubleshooting Guide: Addressing Common Degradation Issues
This section directly addresses specific problems you may encounter. The question-and-answer format is intended to help you quickly identify and resolve issues.
Question 1: I'm observing a loss of purity in my this compound sample over time, even when stored in a standard solvent like methanol. What are the likely causes?
Answer:
The observed loss of purity is likely due to degradation of the this compound molecule. Several factors can contribute to this, with the most common being oxidation and photodegradation.
-
Oxidative Degradation: The benzylamine moiety is susceptible to oxidation.[1][2][3][4] Atmospheric oxygen, or trace peroxides in your solvent, can initiate a degradation cascade. The benzylic carbon-nitrogen bond is a primary target.[3] Oxidative cleavage can lead to the formation of pyrimidin-5-amine and benzaldehyde .[4] Further oxidation of benzaldehyde to benzoic acid may also occur.
-
Photodegradation: Aromatic amines and pyrimidine rings can be sensitive to light, particularly in the UV spectrum.[5] Exposure to ambient laboratory light over time can provide the energy needed to initiate photochemical reactions, leading to the formation of various impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss of this compound.
Preventative Measures:
-
Storage: Store solid this compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).
-
Solution Preparation: Prepare solutions fresh for each experiment using high-purity, peroxide-free solvents. If solutions must be stored, even for a short period, use amber vials, purge with an inert gas, and store at low temperatures.
Question 2: My reaction yield is inconsistent when using this compound in acidic or basic conditions. Could the compound be degrading?
Answer:
Yes, this compound's stability is pH-dependent. Both acidic and basic conditions can promote hydrolytic degradation, although the mechanisms and resulting products may differ.
-
Acidic Hydrolysis: In acidic media, the pyrimidine ring and the amine functional groups can be protonated. This can make the molecule more susceptible to hydrolysis. While the pyrimidine ring itself is relatively stable, prolonged exposure to strong acid and heat can lead to ring-opening reactions.
-
Basic Hydrolysis: Strong basic conditions can also facilitate degradation. For some pyrimidine derivatives, alkaline hydrolysis can lead to cleavage of the pyrimidine ring.[6]
Recommendations:
-
pH Scouting: If your experimental protocol allows, perform small-scale trials at different pH values to determine the optimal stability range for your reaction.
-
Temperature Control: Hydrolytic degradation is often accelerated by heat.[5] If possible, run your reaction at the lowest effective temperature.
-
Reaction Time: Minimize the time the compound is exposed to harsh pH conditions.
Question 3: I've noticed a color change in my solid sample of this compound, from off-white to a yellowish or brownish hue. What does this indicate?
Answer:
A color change in your solid sample is a strong visual indicator of degradation. This is often due to the formation of small amounts of highly colored impurities resulting from oxidation or photolytic reactions. Even minor degradation (1-2%) can lead to a noticeable color change.
While the bulk of your sample may still be intact, the presence of these colored impurities suggests that the material is not of the highest purity and its stability may be compromised. It is highly recommended to re-analyze the purity of the material using a validated analytical method, such as HPLC, before use in sensitive experiments.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
Solid: Store in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2-8°C.
-
In Solution: Prepare solutions fresh. If short-term storage is necessary, use an amber vial, purge the headspace with inert gas, and store at 2-8°C for no more than 24-48 hours. Long-term storage of solutions is not recommended.
-
-
Q2: How can I assess the stability of this compound in my specific experimental conditions?
-
The most reliable method is to perform a forced degradation study . This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) and monitoring the formation of degradants using a stability-indicating HPLC method.[1][5][7][8] This will not only tell you if your compound is stable but also what impurities to look for.
-
-
Q3: What are the expected primary degradation products of this compound?
-
Based on its chemical structure, the most probable degradation products arise from the cleavage of the benzyl-nitrogen bond.
-
Pyrimidin-5-amine
-
Benzaldehyde (from oxidative cleavage)[4]
-
Benzoic acid (from further oxidation of benzaldehyde)
-
-
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard forced degradation study to assess the stability of this compound and to generate its degradation products for analytical method development. The goal is to achieve 5-20% degradation.[1][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a 1 mg/mL solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method detailed below.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-27 min: 90% to 10% B; 27-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Calculate the percentage of degradation.
-
Ensure that all degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the specificity of the method.[9]
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences.
- Trissel, L. A., & He, Y. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 52(19), 2134-2136.
- Qin, J., Han, B., Lu, X., Zhang, H., Wang, H., Zhang, Z., & Zhang, Z. (2023). Biomass-Derived Single Zn Atom Catalysts: The Multiple Roles of Single Zn Atoms in the Oxidative Cleavage of C–N Bonds. Journal of the American Chemical Society, 145(8), 4643-4652.
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2001). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 27(2), 119-131.
- stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Kumar, V. A., & Kumar, Dr. K. R. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1184-1191.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Forced Degradation and Stability Testing. Pharmaceutical Technology, 26(2), 48-56.
- Mitch, C. H., & Le, V. D. (2007). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 41(12), 4309-4315.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
- Singh, R., & Rehman, Z. U. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
- Oxidative Coupling of Benzylamines into N-Benzylbenzaldimines with MnTPPCl/t-BuOOH. (n.d.). kchem.org.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(5), 703-715.
- O'Brien, M. E., & Gallagher, P. (2001). Thermal stability of a ureidopyrimidinone model compound. Materials Science and Engineering: C, 18(1-2), 45-49.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
- Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2011). “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form”. International Journal of Drug Development and Research, 3(4), 283-292.
- Chen, J., Liu, Y., Lu, X., & Wang, Y. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct.
- Dexter, C., Egle, R. M., Scott, D. E., & Liang, G. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8049-8063.
- Marchenko, S. I., Moiseeva, A. M., Petrov, T. V., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 25-39.
- Wang, L., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Medicinal Chemistry Research, 26(10), 2419-2428.
- Kas'yan, L. I., Prid'ma, S. A., Pal'chikov, V. A., Kas'yan, A. O., & Shevchenko, S. V. (2010). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-ylmethylamines. Russian Journal of Organic Chemistry, 46(5), 643-650.
- Grout, R. J., & Partridge, M. W. (1974). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1314-1318.
- Khan, K. M., Chohan, Z. H., Khan, M., & Supuran, C. T. (2014). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 19(9), 14824-14841.
- Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.
- 5-Aminouracil. (n.d.). PubChem.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges of N-benzylpyrimidin-5-amine in Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that promising compounds can often present frustrating technical hurdles. One of the most common, yet critical, challenges in early-stage drug discovery is the poor aqueous solubility of lead candidates. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource for troubleshooting and overcoming the specific solubility issues associated with N-benzylpyrimidin-5-amine and related hydrophobic pyrimidine derivatives. Our goal is to move beyond simple protocols and delve into the causative principles, empowering you to make informed decisions that ensure the integrity and reliability of your assay data.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is this compound, and why is its solubility a frequent issue in biological assays?
This compound belongs to a class of pyrimidine derivatives, which are foundational scaffolds in medicinal chemistry.[1] Its structure, containing a pyrimidine core, a secondary amine, and a benzyl group, confers significant hydrophobicity. The benzyl and pyrimidine rings are largely nonpolar, leading to a molecular structure that is often described as a "grease-ball" type molecule—one with high lipophilicity. This inherent property means it prefers nonpolar environments and has limited solubility in the aqueous buffers that are standard in most biological and biochemical assays.[2][3] Poor aqueous solubility can lead to compound precipitation, which in turn causes underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][4]
Q2: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening?
This is the most common manifestation of poor aqueous solubility and a classic example of solvent-shifting precipitation.[5][6] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Your this compound is highly soluble in 100% DMSO. However, when you introduce this concentrated DMSO stock solution into an aqueous buffer, you are drastically changing the solvent environment. The DMSO concentration plummets, and the solution becomes predominantly water. Water, a highly polar protic solvent, cannot effectively solvate the hydrophobic this compound molecules. As a result, the compound "crashes out" of the solution, forming a fine precipitate or suspension.[5][8]
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and why is it important for my experiments?
Understanding this distinction is crucial for interpreting your results.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It's a non-equilibrium measurement that reflects the point at which a compound precipitates under specific, time-constrained conditions (like those in a high-throughput screen).[1] It is the solubility limit of the fastest precipitating form of the compound.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a solvent over a prolonged period until the concentration of the dissolved solute is maximized and constant.[1]
For most in-vitro assays, you are primarily dealing with kinetic solubility . The precipitation you observe upon dilution is a kinetic solubility issue. While thermodynamic solubility is a key parameter for formulation and later-stage development, mastering the kinetic solubility is essential for generating reliable data in your initial assays.[1]
Troubleshooting Guide: A Step-by-Step Workflow for Solubility Enhancement
Navigating solubility issues requires a logical, stepwise approach. The following workflow provides a decision-making framework, starting with the simplest modifications and progressing to more advanced strategies.
Caption: Decision tree for troubleshooting this compound solubility.
Q4: What are the first, most direct steps I can take to improve solubility during dilution?
Before exploring complex additives, simple modifications to your dilution technique can be surprisingly effective. The goal is to minimize the localized high concentration of the compound as it enters the aqueous phase.
Experimental Protocol 1: Optimized Dilution Methodology
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[9]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, to get from 10 mM in DMSO to 10 µM in a buffer (a 1:1000 dilution), first dilute 1:10 in DMSO (to 1 mM), then 1:10 again in DMSO (to 100 µM).
-
Final Aqueous Dilution: For the final step, add the lowest concentration DMSO stock (e.g., 100 µM) to your pre-warmed (room temperature or 37°C) aqueous buffer while vortexing the buffer. This rapid mixing helps disperse the compound quickly, preventing nucleation and precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to avoid solvent-induced artifacts.[5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[9]
Q5: My compound still precipitates. Can I use co-solvents other than DMSO?
Yes. While DMSO is a universal solvent, it is not always the best choice.[7] Some compounds are more soluble in other organic solvents that are also miscible with water. Using a different co-solvent can sometimes be the key.
| Co-Solvent | Properties & Advantages | Common Final Concentration | Considerations |
| DMSO | Polar aprotic; dissolves a very wide range of compounds.[7][10] | < 0.5% | Can be toxic to some cell lines at >0.5%; may interfere with some enzymes.[5] |
| Ethanol | Polar protic; less toxic than DMSO. Good for moderately hydrophobic compounds. | < 1% | Can affect cell membrane fluidity and protein conformation at higher concentrations. |
| PEG 400 | Polyethylene glycol; a non-ionic polymer. Can increase solubility and is generally well-tolerated in vivo. | < 1-2% | More viscous than DMSO or ethanol. May not be as strong a solvent for highly crystalline compounds. |
| DMF | Dimethylformamide; polar aprotic. A very strong solvent. | < 0.1% | More toxic than DMSO; should be used with caution and only when necessary. |
Expert Tip: When switching co-solvents, it is imperative to re-validate your assay with a solvent-only control to ensure the new solvent does not inhibit or activate your biological system.
Q6: How can I leverage the chemical structure of this compound to improve its solubility?
The presence of the amine group on the pyrimidine ring is a key structural feature you can exploit. Amines are weak bases and can be protonated in an acidic environment to form a positively charged ammonium salt.[11][12] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[13]
Caption: Protonation of the amine group at acidic pH increases polarity and solubility.
Experimental Protocol 2: pH-Based Solubility Enhancement
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay target (e.g., enzyme, cells). Many assays are robust in a pH range of 6.0-8.0.
-
Prepare Acidified Buffers: Prepare your standard assay buffer at several pH points below neutral (e.g., pH 7.0, 6.5, and 6.0).
-
Test Solubility: Using the optimized dilution protocol (Protocol 1), add your compound's DMSO stock to each of the different pH buffers.
-
Observe and Quantify: Visually inspect for precipitation. If you have access to a nephelometer or a plate reader capable of measuring light scatter, you can quantify the reduction in precipitation at lower pH values.
-
Confirm Assay Integrity: Run your full assay in the lowest pH buffer that provides complete solubility to ensure the pH change itself does not alter the biological outcome.
Q7: I've tried everything above and still see some precipitation at my desired concentration. What are the next-level strategies?
If co-solvents and pH adjustments are insufficient, you can employ formulation excipients. These are molecules that encapsulate or interact with the drug molecule to keep it dispersed in an aqueous solution.[14][15]
| Excipient Class | Example | Mechanism of Action | Common Use Case |
| Cyclodextrins | SBE-β-CD (Captisol®) | Forms a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity, while the exterior remains water-soluble.[15][16] | Widely used in both in-vitro and in-vivo studies to solubilize hydrophobic drugs. |
| Surfactants | Tween® 20, Triton™ X-100 | Non-ionic detergents that form micelles above their critical micelle concentration (CMC). The hydrophobic compound partitions into the core of the micelle. | Primarily for cell-free biochemical or enzymatic assays. Not suitable for most cell-based assays as they can disrupt cell membranes.[17] |
| Polymers | PVP, Soluplus® | Form amorphous solid dispersions where the drug is molecularly dispersed within the polymer matrix, preventing crystallization and enhancing dissolution.[3][18] | More common in pre-formulation for oral delivery but can be adapted for in-vitro stock preparation. |
Expert Tip: When using cyclodextrins, prepare a stock solution of the cyclodextrin in your buffer first, then add the compound's DMSO stock to this solution. This allows the inclusion complex to form efficiently.
Best Practices & Final Assay Considerations
Q8: How can I be certain my compound is truly dissolved?
Visual inspection is the first step, but fine nanoparticles can be invisible to the naked eye and can still cause artifacts.[8]
-
Light Scattering: Use a spectrophotometer to scan a wavelength range (e.g., 350-600 nm). A flat baseline indicates a true solution, while an upward-sloping baseline or high absorbance suggests scattering from a precipitate or aggregate.
-
Centrifugation: Centrifuge your prepared solution at high speed (e.g., >14,000 x g) for 10-15 minutes. Then, carefully sample the supernatant and measure the compound concentration by HPLC or LC-MS. A significant drop in concentration compared to the nominal concentration indicates precipitation.
Q9: What is the absolute maximum final DMSO concentration I should ever use?
While the general rule is to stay below 0.5%, some robust cell lines or enzymes can tolerate up to 1%.[5] However, anything higher poses a significant risk of causing artifacts that are not related to your compound's activity. It is critical to perform a DMSO tolerance curve for your specific assay system to determine the highest concentration that does not affect the baseline activity or health of your cells.
By systematically applying these principles and protocols, you can effectively diagnose and solve the solubility challenges posed by this compound, ensuring that your assay results are both accurate and reliable.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. PMC - NIH.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Vertex AI Search. (2026). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Solubility and pH of amines.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Frequently Asked Questions. Selleckchem.com.
- Vertex AI Search. (2026). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Vertex AI Search. (2026). How to enhance drug solubility for in vitro assays?.
- Vertex AI Search. (2026). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- Vertex AI Search. (2026). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
- Vertex AI Search. (2026). Dimethyl sulfoxide. Wikipedia.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Advanced Properties of Amines. Chemistry LibreTexts.
- Vertex AI Search. (2026). The Effects of pH on Solubility. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. core.ac.uk [core.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. issr.edu.kh [issr.edu.kh]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Improving the Biological Activity of N-benzylpyrimidin-5-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylpyrimidin-5-amine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the experimental process. Our goal is to empower you with the knowledge to overcome common hurdles and effectively advance your research. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] this compound derivatives, in particular, have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[2][3][4] This guide will delve into the nuances of working with this specific class of compounds, providing not just protocols, but the scientific reasoning behind them.
Section 1: Synthesis and Purification Challenges
Q1: My synthesis of an this compound derivative is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
A1: Low yields and complex product mixtures in pyrimidine synthesis are common issues that can often be resolved by systematically evaluating the reaction conditions.[5] The synthesis of this compound derivatives frequently involves the condensation of a substituted benzylamine with a pyrimidine core, often a di- or tri-substituted pyrimidine.[6]
Common Causes and Troubleshooting Strategies:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or extending the reaction time. If a catalyst is used, ensure it is fresh and used in the appropriate stoichiometric amount.[5]
-
-
Side Reactions: Unwanted side reactions can compete with the desired reaction, leading to byproducts.
-
Solution: The choice of base and solvent can significantly influence the reaction outcome. If you are observing side products from reactions with the solvent, consider switching to a more inert solvent. The strength and stoichiometry of the base are also critical; a weaker base or a more precise amount might be necessary to prevent unwanted deprotonations or rearrangements.
-
-
Starting Material Purity: Impurities in your starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials (substituted benzylamine and pyrimidine core) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Purifying the starting materials before the reaction can significantly improve the yield and purity of your final product.
-
Section 2: Optimizing Biological Activity and Potency
Q2: My this compound derivative shows low potency in my primary biological assay. What structural modifications can I make to improve its activity?
A2: Low potency is a common challenge in early-stage drug discovery. A systematic approach to understanding the Structure-Activity Relationship (SAR) is key to improving the biological activity of your compound. For this compound derivatives, modifications to the benzyl group, the pyrimidine core, and the linker between them can have a significant impact on potency.[3]
Structure-Activity Relationship (SAR) Insights:
The following table summarizes the impact of various substitutions on the inhibitory activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the deubiquitinase USP1/UAF1, a target in cancer therapy.[6]
| Compound | Modification | IC50 (nM) | Comment |
| Lead Compound | Unsubstituted pyrimidine | >57,000 | Low initial potency. |
| Analog 37 | Replaced quinazoline with pyrimidine | ~3,100 | Tolerated change, reduced molecular weight.[6] |
| Analog 38 | 5-methyl on pyrimidine | 70 | Significant potency increase.[6] |
| Analog 39 | 6-methyl on pyrimidine | 210 | 3-fold decrease in potency compared to 5-methyl.[6] |
| Analog 40 | 5,6-dimethyl on pyrimidine | 120 | Well-tolerated modification.[6] |
| Analog 49 | 5-methoxy on pyrimidine | 70 | Potency maintained with an electron-donating group.[6] |
| Analog 50 | 5-fluoro on pyrimidine | 110 | Potency maintained with an electron-withdrawing group.[6] |
Workflow for Potency Optimization:
The following diagram illustrates a typical workflow for optimizing the potency of a lead compound.
Caption: Common metabolic pathways for pyrimidine-based compounds.
Section 5: Ensuring Selectivity and Avoiding Off-Target Effects
Q6: I am concerned about the off-target effects of my this compound kinase inhibitor. How can I assess its selectivity?
A6: Off-target effects can lead to toxicity and are a major concern in drug development, especially for kinase inhibitors, as the ATP-binding site is conserved across the kinome. [7][8] Assessing Kinase Selectivity:
-
Kinome Profiling: The most comprehensive way to assess selectivity is to screen your compound against a large panel of kinases. [7][8]This can be done through various service providers and will give you a selectivity profile, highlighting any potential off-target interactions.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target in a cellular context. [7]* Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor with that of a more selective inhibitor or genetic knockdown (e.g., using siRNA or CRISPR) of the intended target can help differentiate on-target from off-target effects. [7] Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation:
-
Prepare serial dilutions of your test compound in DMSO.
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add your test compound solution.
-
Add the kinase solution.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for a specified time (e.g., 60 minutes). [9]3. ADP Detection:
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [9]4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value. [9] By systematically addressing these common challenges, you can more efficiently optimize your this compound derivatives and advance your drug discovery program.
-
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Cyprotex. (n.d.). Microsomal Stability.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.
- Chen, L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.
- Zhang, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters.
- Chen, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- El-Sayed, M. A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ResearchGate.
- Roth, B., et al. (1971). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry.
- Chen, L., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate.
- Korkusuz, S., et al. (2023). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Biochemical and Molecular Toxicology.
- Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
- Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens.
- Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology.
- El-Hema, H. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. ResearchGate.
- Katoh, T., et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Di-Pede, C., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology.
- Tsolaki, O., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.
- CRISPR Vision Program. (2023). Off-target analysis - FDA Advisory Committee 2023.
- Thanedrat, A., et al. (2008). In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. Pharmaceutical Research.
Sources
- 1. mttlab.eu [mttlab.eu]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Metabolic Stability of N-Benzylpyrimidin-5-amine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges related to the metabolic stability of N-benzylpyrimidin-5-amine analogs. As Senior Application Scientists, our goal is to provide you with not only the "how" but also the "why" behind these experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with the this compound scaffold?
A1: The this compound scaffold contains several functionalities that are susceptible to metabolic enzymes. The most common metabolic pathways include:
-
Oxidative Metabolism: This is the primary route of degradation, predominantly mediated by Cytochrome P450 (CYP) enzymes.[1][2] Key sites, often called "metabolic soft spots," include the electron-rich aromatic rings (both the benzyl and pyrimidine moieties) and benzylic carbons.[3][4]
-
Aromatic Hydroxylation: CYP enzymes frequently hydroxylate the benzyl or pyrimidine rings, particularly at unsubstituted, electron-rich positions.[5][6]
-
N-dealkylation: Cleavage of the bond between the benzyl group and the amine is another common CYP-mediated reaction.[1][7]
-
Aldehyde Oxidase (AO) Metabolism: The nitrogen-rich pyrimidine ring can be a substrate for AO, an enzyme known for metabolizing N-heterocyclic compounds.[5][8][9] This can be a particular challenge as AO activity varies significantly between preclinical species and humans.[9]
-
Phase II Conjugation: If Phase I metabolism introduces a hydroxyl (-OH) or amine (-NH2) group, the compound can then undergo Phase II conjugation, such as glucuronidation by UGT enzymes, to increase its water solubility and facilitate excretion.[7][10]
Q2: Which Cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of these compounds?
A2: While multiple CYP isoforms can be involved, the CYP3A and CYP2D6 subfamilies are major contributors to the metabolism of a vast number of drugs.[11][12][13] Specifically for N-heterocyclic and aromatic compounds, CYP3A4, CYP2D6, and CYP2C9 are often implicated.[10] It is crucial to perform reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes to identify the exact isoforms responsible for the metabolism of your specific analog. This information is vital for predicting potential drug-drug interactions (DDIs).[1][13]
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A3: Both are essential in vitro tools, but they assess different aspects of liver metabolism:
-
Liver Microsomal Stability Assay: Uses microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells.[14][15] This assay primarily evaluates Phase I metabolic pathways mediated by enzymes located in the endoplasmic reticulum, such as CYPs.[15][16] It is a cost-effective, high-throughput screen often used in early drug discovery.[16]
-
Hepatocyte Stability Assay: Uses intact liver cells (hepatocytes), which contain the full complement of metabolic enzymes, including both Phase I (CYPs, AO) and Phase II (e.g., UGTs, SULTs) enzymes, as well as active transporters.[15][17] This assay provides a more comprehensive picture of hepatic clearance but is more complex and lower-throughput than the microsomal assay.[15] A significant difference in clearance between microsomes and hepatocytes can suggest the involvement of non-CYP enzymes or transporters.[17][18]
Troubleshooting Guide: Identifying & Addressing Metabolic Liabilities
This section addresses common experimental hurdles in a question-and-answer format, guiding you from problem identification to strategic solution.
Issue 1: High Clearance in Human Liver Microsomes (HLM)
Q: My lead compound shows a very short half-life (<10 min) in my HLM stability assay. I suspect rapid metabolism, but I don't know where it's happening. How do I pinpoint the metabolic hotspot?
A: A short half-life in HLM strongly indicates rapid Phase I metabolism, likely by CYP enzymes.[16] The next critical step is to identify the site(s) of metabolism, a process known as "metabolite identification" or "Met-ID." This allows you to pursue a focused, rational design strategy instead of trial-and-error.
The general workflow involves incubating your compound with a metabolically active system (like HLM) and then using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and structurally characterize the resulting metabolites.[19]
Workflow for Metabolic Hotspot Identification
Caption: Workflow for identifying metabolic hotspots.
Causality Explained: The key is comparing the MS/MS fragmentation pattern of the parent compound to that of the metabolite. For example, if a metabolite has a mass increase of +16 Da (indicating hydroxylation), a change in the mass of a specific fragment ion can reveal which part of the molecule was oxidized.
Issue 2: Aromatic Ring Hydroxylation Identified as the Primary Metabolic Route
Q: My Met-ID study confirmed that the benzyl ring is being hydroxylated. What are the most effective strategies to block this pathway without losing potency?
A: This is a classic metabolic liability. Since CYP-mediated oxidation targets electron-rich sites, the goal is to make that position less favorable for metabolism.[3][5] Here are several field-proven strategies:
-
Electronic Modification: Introduce an electron-withdrawing group (EWG), such as fluorine (F) or a cyano (-CN) group, onto the aromatic ring.[3][10] Fluorine is often the top choice because its small size is less likely to cause steric clashes with the target protein. By pulling electron density out of the ring, an EWG deactivates it towards electrophilic attack by the CYP enzyme.[10]
-
Deuteration (Kinetic Isotope Effect): Replace the hydrogen atom at the metabolic hotspot with its heavy isotope, deuterium (D).[20][21] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond.[22] If C-H bond cleavage is the rate-determining step of the metabolic reaction, this substitution can significantly slow down the reaction rate.[20][23] This is known as the Deuterium Kinetic Isotope Effect (KIE) and can improve metabolic stability without significantly altering the compound's electronics or size.[21][24]
-
Scaffold Hopping / Bioisosteric Replacement: This is a more profound modification where the entire metabolically labile ring is replaced with a different ring system (a bioisostere) that is more resistant to metabolism but retains the necessary interactions for biological activity.[5][25]
-
Strategy: Replace the vulnerable phenyl ring with a more electron-deficient heterocycle like a pyridine, pyrimidine, or pyrazole.[5][6][26] The nitrogen atoms in these rings act as electron sinks, reducing the ring's susceptibility to oxidation.[6][22] This approach has been used successfully in many drug discovery programs to enhance metabolic stability.[5]
-
Decision-Making Flowchart for Blocking Aromatic Hydroxylation
Caption: Decision tree for selecting a stability-enhancing strategy.
Issue 3: Metabolism Occurs at Other Sites (N-dealkylation or Pyrimidine Ring)
Q: My Met-ID study points to N-dealkylation or oxidation of the pyrimidine ring. What are my options now?
A: These are also common liabilities that can be addressed with specific medicinal chemistry tactics.
-
To Prevent N-dealkylation: The mechanism often involves oxidation of the carbon atom adjacent (alpha) to the nitrogen.[1]
-
Steric Hindrance: Introduce bulky groups on the benzylic carbon (e.g., a methyl or gem-dimethyl group). This sterically shields the position, hindering the CYP enzyme's access.[10]
-
Conformational Constraint: Lock the molecule in a conformation that is unfavorable for metabolism. This can be achieved by incorporating the benzylic carbon into a ring system.[7]
-
-
To Prevent Pyrimidine Ring Oxidation: The pyrimidine ring itself can be a substrate for both CYP and Aldehyde Oxidase (AO) enzymes.[8][27]
-
Electronic Modification: Similar to the benzyl ring, adding small EWGs like fluorine can decrease the electron density and reduce susceptibility to CYP oxidation.[3]
-
Blocking AO Metabolism: AO metabolism can be harder to predict and block. Strategies include:
-
Introducing substituents adjacent to the site of AO-mediated hydroxylation to create steric hindrance.[8]
-
Modifying the electronics of the ring by rearranging heteroatoms or adding substituents to reduce the substrate's binding affinity to the AO active site.[8]
-
Scaffold hopping to a completely different heterocyclic core that is not an AO substrate.[5]
-
-
Data Summary & Strategy Selection
The following table summarizes the common strategies. The best choice depends on the specific metabolic pathway and the structure-activity relationship (SAR) of your compound series.
| Strategy | Mechanism of Action | When to Use | Potential Downsides |
| Blocking Groups (e.g., F) | Deactivates ring electronically; provides some steric hindrance. | Aromatic or aliphatic C-H oxidation. | Can alter pKa, logP, and potentially disrupt binding if the position is sensitive. |
| Deuteration | Strengthens C-H bond (Kinetic Isotope Effect), slowing C-H cleavage.[20][23] | When C-H bond cleavage is the rate-limiting step of metabolism. | Can be synthetically costly; effect is lost if C-H cleavage is not rate-limiting. |
| Scaffold Hopping | Replaces a labile moiety with a more stable bioisostere (e.g., phenyl to pyridyl).[5][6] | When the core scaffold is the primary liability or when blocking fails. | Major structural change; high risk of losing potency; requires new synthesis. |
| Steric Shielding | Introduces bulky groups near a metabolic hotspot to block enzyme access.[10] | N/O-dealkylation, benzylic oxidation. | Can introduce new metabolic sites or disrupt binding if the pocket is tight. |
| Reduce Lipophilicity | Reduces non-specific binding to metabolizing enzymes.[3][7] | When high lipophilicity is correlated with high clearance across a series. | Can negatively impact cell permeability and oral absorption. |
Experimental Protocols
Protocol 1: High-Throughput Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[16]
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compound Stock Solution (10 mM in DMSO)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[16]
-
Negative Control (Compound incubated without NADPH)
-
Quenching Solution: Cold Acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation and collection plates
2. Experimental Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solution in phosphate buffer to an intermediate concentration.
-
Incubation Mixture: In the incubation plate, combine phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to all wells except the "no-NADPH" negative controls. Immediately after, add the test compounds and controls to their respective wells to a final concentration of 1 µM. Mix well. This is your T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing the cold quenching solution.
-
Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.
-
LC-MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Use LC-MS/MS to quantify the remaining parent compound at each time point by monitoring a specific parent -> fragment ion transition (MRM mode).[16]
3. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Self-Validation: The positive controls must fall within their expected clearance ranges, and the negative control (without NADPH) should show minimal (<10%) compound loss, confirming that degradation is enzyme-mediated.
Protocol 2: General Workflow for Metabolite Identification
This protocol outlines the steps for a Met-ID experiment to locate metabolic hotspots.[19][28][29][30][31]
1. Incubation (Scaling Up):
-
Perform a larger-scale incubation than the stability assay to generate sufficient quantities of metabolites for detection.
-
Incubate the test compound (typically 10 µM) with HLM (1 mg/mL) and an NADPH regenerating system in phosphate buffer at 37°C for 60 minutes.
-
Include two control samples: one without NADPH and one without the test compound (blank).
2. Sample Extraction:
-
Quench the reaction with 2 volumes of cold acetonitrile.
-
Centrifuge to pellet protein.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[29]
-
Full Scan Analysis: First, run the samples in full scan mode to get an overview of all ions present. Compare the chromatogram of the +NADPH sample to the -NADPH and blank samples to find peaks corresponding to potential metabolites.
-
Metabolite Prediction: Look for common metabolic mass shifts from the parent compound's mass (e.g., +15.99 for oxidation, +176.03 for glucuronidation, -14.02 for N-demethylation).
-
MS/MS Fragmentation: Perform targeted MS/MS analysis on the parent ion and each potential metabolite ion. Acquire fragmentation spectra.
4. Data Interpretation:
-
Software: Use metabolite identification software to automatically search for common metabolic transformations and compare fragmentation patterns.
-
Manual Analysis: Manually compare the MS/MS spectrum of a metabolite to the parent compound. A shift in the mass of a fragment ion points to the location of the modification. For example, if the benzyl fragment (m/z 91) in the parent spectrum shifts to m/z 107 in a +16 metabolite, this strongly suggests hydroxylation occurred on the benzyl ring.
References
- Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Raheem, I., et al. (2019, December 16).
- Fustero, S., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.
- Hypha Discovery. Improving metabolic stability using deuterium.
- Chemistry For Everyone. (2025, July 11). What Are The Potential Future Uses Of Deuterium? YouTube.
- Al-Majdoub, Z. M., et al. (2021). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.
- Pryde, D. C., et al. (2012, April 15). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. PubMed.
- Metabolomics Core Facility. Protocols used for LC-MS analysis.
- Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular metabolism of pyrimidine anticancer drugs.
- Ametaj, B. N. (2016, August 31). Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery.
- Li, B., et al. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
- Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- Ivanisevic, J., & Want, E. J. (2019).
- Wikipedia. Pyrimidine metabolism.
- Hypha Discovery. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
- BenchChem. Technical Support Center: Enhancing Metabolic Stability of Pyrimidine-Based Compounds.
- Johnson, T. A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Cambridge MedChem Consulting. (2023, January 28).
- Grygorenko, O. O., et al. (2021). Ring replacement recommender: Ring modifications for improving biological activity.
- Parker, W. B.
- eCampusOntario Pressbooks. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Creative Proteomics Blog. (2024, September 18).
- Keefer, C. E., et al. (2020, December 1).
- Smith, D. A., et al.
- Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube.
- Mykhailiuk, P. K. (2022).
- Hypha Discovery Blogs.
- Keefer, C. E., et al. (2020). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes.
- eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube.
- Domainex. Microsomal Clearance/Stability Assay.
- Kent, U. M., & Hollenberg, P. F. (2001). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole.
- MDPI. Strategies for Improving Peptide Stability and Delivery.
- Prejano, J. A. S., et al. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central.
- Wang, Z., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PMC - PubMed Central.
- Guengerich, F. P. (2021).
- StatPearls - NCBI Bookshelf. Biochemistry, Cytochrome P450. NIH.
Sources
- 1. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. nedmdg.org [nedmdg.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 29. researchgate.net [researchgate.net]
- 30. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Off-Target Effects of N-benzylpyrimidin-5-amine Based Inhibitors
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylpyrimidin-5-amine based inhibitors. This class of small molecules, while promising, often presents challenges related to off-target activity, primarily due to the conserved nature of the ATP-binding pocket in protein kinases.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you identify, understand, and mitigate these off-target effects, ultimately leading to the development of more selective and effective therapeutic candidates.
Section 1: Understanding and Identifying Off-Target Effects
This first section addresses the foundational questions regarding the nature of off-target effects and the primary methods for their detection.
Q1: I've developed a potent this compound based inhibitor against my primary kinase target, but I'm observing unexpected cellular phenotypes. Could these be off-target effects?
A1: Yes, it is highly probable. The this compound scaffold is a common hinge-binding motif that mimics ATP, making it effective against many kinases but also prone to binding to unintended kinase targets.[3] Unexpected or paradoxical cellular effects, such as toxicity in cell lines where the primary target is not essential or the activation of an unanticipated signaling pathway, are classic indicators of off-target activity.[4][5] It is crucial to remember that a drug's observed effect in a cell is the sum of its on-target and off-target interactions.[5]
Q2: What is the first and most critical step to identify the potential off-targets of my inhibitor?
A2: The most comprehensive and industry-standard first step is to perform a broad, in vitro kinase selectivity screen. This involves testing your compound against a large panel of purified kinases to measure its binding affinity or inhibitory activity.
Services like KINOMEscan™ (DiscoverX/Eurofins) are invaluable for this purpose.[6][7][8] They employ a competition binding assay to quantitatively measure interactions between your inhibitor and hundreds of kinases, providing a detailed map of its kinome-wide selectivity.[1][6][8] This initial screen will generate a list of "hits"—kinases that your compound binds to with significant affinity, aside from your intended target.
Diagram: General Workflow for Off-Target Identification & Mitigation
Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.
Section 2: Troubleshooting & Experimental Protocols
This section provides detailed answers and step-by-step protocols for common challenges encountered after initial off-target profiling.
Q3: My kinome scan revealed several strong off-target hits. How do I know if these are relevant in a cellular context?
A3: This is a critical question. An in vitro "hit" does not always translate to a functional effect in a living cell. You must validate target engagement within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[9][13] By measuring the amount of soluble target protein at various temperatures, you can confirm direct engagement of your compound with the putative off-target in intact cells.[10][14]
Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To confirm the binding of an this compound inhibitor to a suspected off-target protein in intact cells.
Materials:
-
Cell line expressing the off-target kinase.
-
Your inhibitor (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment: PCR thermocycler, centrifuges, equipment for Western blotting or mass spectrometry.
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with your inhibitor at a relevant concentration (e.g., 10x the in vitro IC50) or with a vehicle control for a defined period (e.g., 1-2 hours).[13]
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures using a thermocycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10][13]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins by high-speed centrifugation.[13]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific off-target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.[9][13]
-
Data Analysis: Plot the amount of soluble protein against temperature for both the vehicle- and drug-treated samples. A shift of the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[12]
Q4: I've confirmed cellular engagement with an off-target kinase. How can I determine if this interaction is functionally relevant?
A4: To assess functional relevance, you must investigate the downstream signaling pathway of the off-target kinase.
-
Phospho-Specific Western Blot: If the off-target kinase has a known, well-characterized substrate, you can use a phospho-specific antibody to probe for changes in substrate phosphorylation upon treatment with your inhibitor. A decrease in phosphorylation would indicate that the off-target binding is functionally inhibitory.
-
Phospho-Proteomics: For a more unbiased and global view, a mass spectrometry-based phospho-proteomics experiment can reveal changes across hundreds of phosphorylation sites simultaneously, providing a detailed picture of how your compound perturbs cellular signaling.
Diagram: On-Target vs. Off-Target Signaling
Sources
- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Suzuki Coupling of Pyrimidines
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient heteroaromatic systems. Pyrimidines are a cornerstone of many pharmaceutical agents, and mastering their functionalization is critical. This document provides field-proven insights, troubleshooting guides, and robust protocols to enhance your reaction success, yields, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses the most common failures and unexpected outcomes encountered during the Suzuki coupling of pyrimidines. The format is designed to help you quickly diagnose and resolve specific experimental issues.
Q1: My reaction shows low to no yield, with starting materials largely unconsumed. What are the primary causes?
A1: This is the most frequent issue and typically points to a failure in the catalytic cycle, most often the initial oxidative addition step. Pyrimidine halides, particularly chlorides, are electronically deficient and can be challenging substrates.[1]
Causality & Diagnostic Steps:
-
Catalyst System Inactivity: The primary suspect is an insufficiently reactive catalyst. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2] Standard catalysts like Pd(PPh₃)₄, while classic, are often ineffective for these substrates.[2][3]
-
Solution: Employ a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[2][4] These ligands form highly active, coordinatively unsaturated Pd(0) species that readily undergo oxidative addition into the C-Cl or C-Br bond.[5]
-
-
Suboptimal Base Selection: The base's role is to activate the boronic acid for the transmetalation step.[6] If the base is too weak or insoluble, this step will fail, stalling the entire cycle.
-
Inadequate Temperature: Oxidative addition is often the rate-determining step and is highly temperature-dependent.[5]
-
Oxygen Contamination: Suzuki couplings are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like boronic acid homocoupling.[1][10]
-
Solution: Rigorous degassing of the solvent and reaction vessel is non-negotiable. Purge the assembled, sealed reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before heating.
-
Q2: I'm observing a significant amount of a byproduct that corresponds to my starting boronic acid being converted to an arene (Ar-B(OH)₂ → Ar-H). What is happening?
A2: You are observing protodeboronation (or protodeborylation), a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[3]
Causality & Mitigation Strategies:
-
Excess Water or Protic Solvents: While a small amount of water can be beneficial, excess water or protic solvents (like alcohols) in combination with a strong base can accelerate this side reaction.[3][12]
-
Solution: Use anhydrous solvents or carefully control the amount of water. If protodeboronation is severe, switching to a completely anhydrous system with a base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[13]
-
-
Boronic Acid Instability: Some boronic acids are inherently unstable under basic, heated conditions.
-
Solution: Use a more stable boronic acid derivative. Boronate esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more robust.[3][14] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[11]
-
-
High Temperature / Long Reaction Times: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.
-
Solution: Optimize the temperature to the minimum required for efficient coupling.[3] Using a more active catalyst system can allow for lower temperatures and shorter reaction times, thus preserving the boronic acid.
-
Q3: My main side product is a dimer of my boronic acid (Ar-Ar). How can I prevent this homocoupling?
A3: Homocoupling of the boronic acid is another common side reaction. While several mechanisms exist, it is most often promoted by the presence of oxygen or an incomplete reduction of a Pd(II) precatalyst.[15][16]
Causality & Mitigation Strategies:
-
Oxygen Presence: As mentioned, oxygen can facilitate the oxidative homocoupling of boronic acids catalyzed by palladium.[16]
-
Solution: Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[15]
-
-
Pd(II) Precatalyst Issues: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ to the active Pd(0) species. Homocoupling can occur during this activation step.[17]
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, the competing homocoupling pathway can become more prominent.
-
Solution: Optimize the base and solvent to accelerate the transmetalation step. A more electron-rich ligand can speed up the final reductive elimination step.
-
Q4: I'm seeing dehalogenation of my pyrimidine starting material, but not much product formation. Why?
A4: Dehalogenation occurs when the aryl halide is reduced (C-X bond replaced by a C-H bond) instead of undergoing cross-coupling. This typically happens after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture.[19]
Causality & Mitigation Strategies:
-
Hydride Source: The hydride can originate from various sources, including amine bases, alcoholic solvents, or even water under certain conditions.[19]
-
Solution: Scrutinize your reaction components. If using an amine base or alcohol solvent, consider switching to an inorganic base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane, toluene).
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it reacting with a trace hydride source.
-
Solution: Focus on optimizing the conditions for transmetalation. This includes choosing a stronger, more soluble base and ensuring your boronic acid is of high quality and reactivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for pyrimidine substrates?
A1: There is no single "best" system, as the optimal choice depends on the specific pyrimidine halide and boronic acid. However, for general guidance, especially with challenging chloropyrimidines, highly active catalyst systems are required.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is efficiently reduced in situ. |
| Ligand Class | Buchwald-type biaryl phosphines | These ligands are both sterically bulky and highly electron-rich.[4] |
| Specific Ligands | SPhos, XPhos, RuPhos | These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[2][4] |
| Alternative Ligands | N-Heterocyclic Carbenes (NHCs) | PEPPSI-type precatalysts are also highly effective, particularly for sterically demanding couplings.[6] |
Q2: How do I choose the optimal base and solvent?
A2: The base and solvent are a critically interdependent pair. The goal is to ensure sufficient basicity to promote transmetalation while maintaining solubility of all reagents.
| Condition | Common Choices | Considerations & Rationale |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₂CO₃: A good starting point for reactive bromopyrimidines.[8] K₃PO₄: A stronger, effective base for less reactive chloropyrimidines.[3] Cs₂CO₃: Often provides excellent results due to its high solubility in organic solvents, but is more expensive.[7] KF: A milder, often anhydrous option useful when base-sensitive functional groups are present.[13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, THF | Dioxane/H₂O: A classic, versatile system.[20] Toluene/EtOH/H₂O: Alcoholic solvent mixtures can enhance reactivity and lower required temperatures.[21] DMF/DME: Polar aprotic solvents can be effective but require careful purification to remove amine impurities. Anhydrous THF/Toluene: Use with bases like KF or CsF when protodeboronation is a major concern.[13] |
Q3: How do substituents on the pyrimidine ring affect the reaction?
A3: The electronic nature of the pyrimidine ring significantly influences the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or additional halides make the pyrimidine ring more electron-deficient. This generally accelerates the oxidative addition of Pd(0) into the C-X bond, making the reaction easier.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OR increase the electron density of the ring. This slows down the oxidative addition step, often requiring a more active catalyst, stronger base, and higher temperatures to achieve good conversion.[22]
Q4: When should I consider using microwave irradiation?
A4: Microwave heating is an excellent tool for accelerating Suzuki couplings, particularly for challenging substrates.
-
Unreactive Halides: It is especially effective for couplings involving chloropyrimidines, often reducing reaction times from many hours to just 15-30 minutes.[8][9]
-
Sterically Hindered Substrates: Microwave energy can help overcome the high activation barriers associated with sterically demanding coupling partners.
-
High-Throughput Synthesis: It is ideal for rapidly generating libraries of analogues in a drug discovery setting.
Section 3: Optimized Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere.
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure demonstrating a highly efficient and regioselective coupling at the more reactive C4 position.[8]
-
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 - 1.0 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v)
-
-
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Thermally-Heated Suzuki Coupling of an Electron-Rich Chloropyrimidine
This protocol employs a highly active Buchwald-type catalyst system suitable for challenging substrates.
-
Reagents:
-
Substituted Chloropyrimidine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (finely ground, 2.5 equiv)
-
Solvent: Anhydrous Toluene
-
-
Procedure:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under high vacuum and allow it to cool under an Argon atmosphere.
-
To the flask, add the chloropyrimidine, arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Section 4: Key Concepts & Workflow Visualization
Understanding the underlying mechanism and having a logical troubleshooting framework are key to success.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low-Yield Reactions
When faced with a low-yielding reaction, a systematic approach to diagnosis is crucial.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Technical Support Center: Purification of N-benzylpyrimidin-5-amine & Related Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purifying polar molecules, using N-benzylpyrimidin-5-amine as a representative example. This document moves beyond simple protocols to provide in-depth, experience-driven advice and robust troubleshooting strategies.
Understanding the Challenge: The Nature of Polar Heterocyclic Amines
Polar heterocyclic amines like this compound present a unique set of purification challenges. Their polarity makes them highly soluble in polar solvents, which can lead to poor retention on traditional reversed-phase chromatography columns.[1][2] Furthermore, the basic nature of the amine functional group can cause strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, leading to peak tailing, low recovery, or even on-column degradation.[3][4]
The pyrimidine ring itself contributes to the compound's characteristics. Six-membered heterocycles like pyrimidine are π-deficient, which decreases the basicity of the nitrogen atoms compared to a simpler amine.[5] The pKa of protonated pyrimidine is approximately 1.23.[5] Understanding these fundamental properties is the first step in developing a successful purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound and similar compounds in a question-and-answer format.
Issue 1: My compound won't stick to my C18 column and elutes in the solvent front.
Q: I'm using a standard reversed-phase (C18) column with a methanol/water or acetonitrile/water gradient, but my polar amine elutes immediately. How can I get it to retain?
A: This is a classic problem with highly polar compounds. Here’s a breakdown of solutions, from simple adjustments to alternative techniques:
-
Increase Mobile Phase Polarity: For polar compounds, increasing the aqueous component of the mobile phase in reversed-phase chromatography should increase retention.[6] Some modern C18 columns are designed to be stable in 100% aqueous conditions.[3] However, be aware of "phase collapse" or "pore dewetting" with traditional C18 columns in highly aqueous mobile phases, which can lead to poor and irreproducible retention.[7]
-
Adjust Mobile Phase pH: The retention of ionizable compounds like amines is highly dependent on the mobile phase pH.[8]
-
Low pH: At a pH well below the pKa of the amine, the compound will be protonated (positively charged). This can sometimes increase retention on certain columns but may also lead to peak tailing due to interactions with residual silanols.
-
High pH: At a pH above the pKa, the amine will be in its neutral, free-base form, which is less polar. This will significantly increase retention on a reversed-phase column.[8] Ensure your column is stable at higher pH; specialized columns like the Agilent ZORBAX Extend-C18 are designed for this purpose.[7]
-
-
Consider a Different Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have polar groups embedded within the alkyl chains, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar analytes.[3]
-
Phenyl-Hexyl Columns: These offer alternative selectivity through π-π interactions with the aromatic rings in your compound.[3]
-
-
Switch to a Different Chromatographic Mode: If reversed-phase is not working, it's time to consider other options. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the go-to technique for very polar compounds.[1][9][10]
Issue 2: I'm seeing significant peak tailing with my amine compound on both normal and reversed-phase columns.
Q: My peaks are broad and asymmetrical (tailing). What is causing this and how can I fix it?
A: Peak tailing for basic compounds is almost always due to unwanted interactions with acidic silanol groups on the silica surface of the column. [3]
-
Use a Highly Deactivated, End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the surface silanols. For amine purification, using a column with advanced end-capping is crucial.[3]
-
Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (typically 0.1-1%), to your mobile phase in normal-phase chromatography can mask the active silanol sites and dramatically improve peak shape.[3][11]
-
Buffers: In reversed-phase and HILIC, using a buffer (e.g., ammonium formate or ammonium acetate) is essential to control the pH and the ionization state of both your compound and the stationary phase.[12]
-
-
Deactivate Silica for Flash Chromatography: When performing normal-phase flash chromatography, you can pre-treat, or "deactivate," the silica gel.
-
Protocol: Prepare a solvent mixture identical to your initial elution solvent but with an added 1-2% of triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent before loading your sample.[3]
-
Issue 3: My compound seems to be degrading on the silica gel during flash chromatography.
Q: I'm losing my compound during normal-phase flash chromatography. Is it possible it's reacting with the silica?
A: Yes, the acidic nature of standard silica gel can cause degradation of sensitive compounds. [4]
-
Deactivate the Silica: As mentioned for peak tailing, flushing the column with a solvent containing triethylamine will neutralize the acidic sites.[3]
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography is a viable option.
Advanced Purification Strategies
When standard methods fail, more advanced techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase.[1][2][9][10]
-
Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water or buffer).[12][15] The polar analytes partition into the water-enriched layer on the surface of the stationary phase.[15]
-
Key Consideration: In HILIC, water is the strong, eluting solvent. To increase retention, you increase the organic solvent concentration, which is the opposite of reversed-phase chromatography.[1][12]
Experimental Protocol: HILIC Method Development for this compound
-
Column Selection: Start with a bare silica or an amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]
Supercritical Fluid Chromatography (SFC)
SFC is an emerging technique that is highly efficient for the purification of polar compounds.[16][17]
-
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[18][19] Modifiers, such as methanol, and additives are often added to increase the elution strength for polar compounds.[20]
-
Advantages: SFC offers fast separations and is considered a "greener" technology due to the reduction in organic solvent consumption.[16]
Ion-Exchange Chromatography (IEX)
For compounds that are readily ionizable, IEX can be a highly selective purification method.[21][22]
-
Principle: IEX separates molecules based on their net charge. A charged stationary phase is used to retain compounds with the opposite charge.[23] For a positively charged (protonated) amine, a cation-exchange column would be used. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Non-Chromatographic Purification Methods
Sometimes, the best approach is to avoid chromatography altogether.
Crystallization
Crystallization is a powerful technique for purifying solid compounds.[24]
-
Principle: This method relies on the difference in solubility of the compound in a hot versus a cold solvent.[25] Impurities should ideally remain in solution upon cooling.
-
Solvent Selection: The key is finding a suitable solvent or solvent pair. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[25] For polar heterocyclic compounds, polar organic solvents like ethyl acetate, acetonitrile, or DMF can be good starting points.[26] Sometimes, a solvent pair, such as alcohol-water or acetone-petroleum ether, is effective.[27]
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) both at room temperature and with gentle heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Liquid-Liquid Extraction (LLE)
LLE can be used for initial cleanup by exploiting the pH-dependent solubility of amines.[28]
-
Principle: By adjusting the pH of an aqueous solution, an amine can be switched between its charged (protonated) and neutral (free base) forms. The neutral form is more soluble in organic solvents, while the charged form is more soluble in water.[28]
-
Application: This allows for the separation of the basic amine from acidic or neutral impurities.
Method Selection and Troubleshooting Logic
The following diagrams illustrate the decision-making process for purification method selection and troubleshooting common issues.
Caption: Initial decision workflow for purification.
Caption: Troubleshooting logic for chromatographic methods.
Summary of Key Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Best For... | Key Optimization Tip |
| Reversed-Phase | C18, C8, Phenyl | Acetonitrile/Water or Methanol/Water | Moderately polar amines | Increase pH to >8 to retain the neutral free base. |
| Normal-Phase | Silica, Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Less polar amines, initial cleanup | Add 0.1-1% Triethylamine to prevent peak tailing. |
| HILIC | Bare Silica, Amide, Diol | High Acetonitrile / Low Aqueous Buffer | Highly polar, water-soluble amines | Increase acetonitrile concentration to increase retention. |
| SFC | Various polar phases | Supercritical CO₂ with Methanol modifier | Fast purifications, "green" chemistry | Optimize modifier and additive concentration. |
| Ion-Exchange | Cation or Anion Exchange Resin | Aqueous buffer | Compounds that are easily and consistently charged | Optimize salt gradient and pH for selective elution. |
| Crystallization | N/A | Single solvent or miscible pair | Solid compounds that can form a crystal lattice | Slow cooling generally yields purer, larger crystals. |
References
- How Good is SFC for Polar Analytes?
- HILIC – The Rising Star of Polar Chrom
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing)
- Aqueous normal-phase chrom
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Why HILIC is what your polar compounds need for purific
- What is Supercritical Fluid Chromatography (SFC)
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chrom
- Hydrophilic interaction liquid chromatography (HILIC)
- Video: Supercritical Fluid Chrom
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem
- Pyrimidine - Wikipedia
- Normal phase liquid chrom
- What can I use to purify polar reaction mixtures? - Biotage
- Purification: Troubleshooting Flash Column Chrom
- Chromotography with free amines? : r/chemhelp - Reddit
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC)
- What are your tips and tricks for purifying ionic/very polar compounds? - Reddit
- Column chrom
- 2-Aminopyrimidine - PubChem
- An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated me
- HPLC Separation Modes - Waters Corpor
- How can I obtain good crystals of heterocyclic organic compounds?
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - ScienceDirect
- How can I isolate a highly polar compound
- Separation of the sequence isomers of pyrimidine deoxytetranucleoside triphosphates by high-performance ion-exchange liquid chrom
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- Turned on its head: Homogeneous liquid-liquid extraction with amines - Wiley Analytical Science
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Crystalliz
- Intro to Liquid-Liquid Extraction - YouTube
- Rules of Thumb for Reversed-Phase LC - Chrom
- Pyrimidin-5-amine - PubChem
- Separation of organic amine compounds on silica gel with reversed-phase eluents - ACS Public
- Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? - Biotage
- Crystalliz
- How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
- How do I make a crystal of highly polar compounds?
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers - Journal of Food and Drug Analysis
- Too Polar for Reversed Phase – Wh
- SOP: CRYSTALLIZ
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry
- Reaction mechanism query - Reddit
- Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed
- Determination of heterocyclic amines in meat m
- Determination of Polar Heterocyclic Aromatic Amines in Me
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Fine chemical - Wikipedia
- Liquid-Liquid Extraction of Polar Organic Compounds - LCGC Intern
- Ion Exchange Chrom
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. Normal phase liquid chromatography (LC) / HPLC? | Chemistry Net [chem-net.blogspot.com]
- 14. columbia.edu [columbia.edu]
- 15. welch-us.com [welch-us.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Separation of the sequence isomers of pyrimidine deoxytetranucleoside triphosphates by high-performance ion-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. science.uct.ac.za [science.uct.ac.za]
- 25. community.wvu.edu [community.wvu.edu]
- 26. researchgate.net [researchgate.net]
- 27. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to N-benzylpyrimidin-5-amine Stability
Welcome to our dedicated technical support center for N-benzylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and are committed to ensuring its integrity throughout storage and experimentation. As a molecule possessing both a pyrimidine ring and a secondary benzylamine moiety, this compound presents a unique set of stability challenges. This document provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios to empower you to maintain the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a slight discoloration after a few weeks of storage. Is it still usable?
A change in color, often to a yellowish or brownish hue, is a common visual indicator of degradation in aromatic amines. This is frequently due to oxidation. While the compound may not be completely degraded, its purity is compromised. For quantitative studies or experiments where purity is critical, we strongly recommend using a fresh, pure sample. Using a discolored compound can lead to inconsistent and unreliable results. The discoloration is a sign that minor impurities have formed, which could potentially interfere with your assays or reactions.
Q2: What are the primary factors that can cause this compound to decompose during storage?
This compound is susceptible to several environmental factors that can trigger its decomposition. The main culprits are:
-
Oxygen: The amine functional group is prone to oxidation, which can be accelerated by exposure to air.[1]
-
Light: Pyrimidine derivatives can be photosensitive, and exposure to UV or even ambient light can lead to photodegradation.[2]
-
Moisture: The presence of water can facilitate hydrolytic degradation of the pyrimidine ring, especially under non-neutral pH conditions.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
-
pH: The pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions.[2]
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
To mitigate the risks of decomposition, we recommend the following storage protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thus preventing oxidative degradation.[3][4][5] |
| Light | Amber vial or light-proof container | Protects the compound from photodegradation.[4] |
| Container | Tightly sealed, airtight container | Prevents the ingress of moisture and oxygen.[4] |
For optimal stability, especially for long-term storage, we advise aliquoting the compound upon receipt to minimize the number of freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere.
Troubleshooting Guide: Addressing Common Stability Issues
Scenario 1: Unexpected Peaks in HPLC Analysis of a Stored Sample
Question: I am analyzing my stored this compound via HPLC and observe several new, smaller peaks that were not present in the initial analysis. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is a clear indication of degradation. Based on the chemical structure of this compound, these new peaks could correspond to several potential degradation products. The following workflow can help you troubleshoot this issue:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Plausible Degradation Pathways:
-
Oxidative Degradation: The benzylic position and the amine are susceptible to oxidation. This can lead to the formation of N-oxides, or cleavage of the benzyl group to yield pyrimidin-5-amine and benzaldehyde or benzoic acid. The oxidative coupling of benzylamines can also lead to the formation of imines.[6]
-
Hydrolytic Degradation: Under acidic or basic conditions, the pyrimidine ring can undergo hydrolysis. This could potentially lead to ring-opening products.
-
Photodegradation: Exposure to light can induce a variety of reactions, including dimerization or other complex rearrangements of the pyrimidine ring.
To definitively identify the degradation products, we recommend performing a forced degradation study.
Experimental Protocol: Forced Degradation Study
A forced degradation study will help you understand the degradation profile of this compound and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A dark control should be kept under the same conditions to exclude thermal degradation.
3. Analysis:
-
Analyze the stressed samples by a suitable analytical method, such as HPLC with a UV detector. A gradient method is often necessary to separate the parent compound from its degradation products.
-
For structural elucidation of the degradation products, techniques like LC-MS and NMR are invaluable.[9]
Scenario 2: Inconsistent Results in Biological Assays
Question: I am getting variable results in my biological assays using this compound from a stock solution that is a few days old. Could this be a stability issue?
Answer: Yes, inconsistent biological activity is a strong indicator of compound degradation. Even if there are no visible signs of decomposition, the formation of degradation products can significantly impact your assay results. Degradants may be inactive, have altered activity, or even exhibit cytotoxic effects, leading to high variability.
Caption: Decision tree for addressing inconsistent assay results.
Best Practices for Solution Stability:
-
Prepare fresh solutions: Whenever possible, prepare stock solutions of this compound immediately before use.
-
Solvent choice: Use high-purity, anhydrous solvents.
-
Storage of solutions: If short-term storage is unavoidable, store solutions at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.
-
Inert atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere.
By implementing these rigorous storage and handling procedures, you can significantly enhance the stability of your this compound, ensuring the integrity and reproducibility of your research.
References
- Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organoc
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Air Sensitive Compounds. Ossila.
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- Development of forced degradation and stability indicating studies of drugs—A review.
- stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage. Benchchem.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Solid-state Nuclear Magnetic Resonance Studies Delineate the Role of the Protein in Activation of Both Arom
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology.
- On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. PubMed.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. University of Michigan Library.
- Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. PubMed.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- Degradation of pyrimidines and pyrimidine analogs--p
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 68. The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijper.org [ijper.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of N-benzylpyrimidin-5-amine for Preclinical Studies
Welcome to the technical support center for the synthesis of N-benzylpyrimidin-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important compound for preclinical evaluation. Our focus is on ensuring a robust, reproducible, and high-purity synthesis suitable for further studies.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry, with applications as inhibitors of various enzymes and as scaffolds for the development of novel therapeutic agents.[1][2][3] As research progresses from discovery to preclinical stages, the demand for larger quantities of high-purity material necessitates a scalable and well-understood synthetic process. This guide will primarily focus on the widely employed Buchwald-Hartwig amination for the synthesis of this compound, a powerful palladium-catalyzed cross-coupling reaction.[4][5][6]
Core Synthesis Pathway: Buchwald-Hartwig Amination
The synthesis of this compound is commonly achieved through the palladium-catalyzed cross-coupling of a 5-halopyrimidine (typically 5-bromopyrimidine) with benzylamine.[4][5] This reaction, a cornerstone of modern synthetic chemistry, allows for the efficient formation of the crucial C-N bond.
Caption: General scheme for the Buchwald-Hartwig synthesis of this compound.
Troubleshooting Guide
Scaling up a synthesis often presents challenges not observed at the bench scale. This section addresses common issues encountered during the synthesis of this compound, their probable causes, and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or exposure to air. 2. Suboptimal Ligand Choice: The ligand may not be suitable for this specific transformation. 3. Incorrect Base: The strength or solubility of the base can significantly impact the reaction rate. 4. Insufficient Temperature: The reaction may not have reached the necessary activation energy. | 1. Catalyst Handling: Use a fresh, high-purity palladium precatalyst. Consider using a pre-formed catalyst to ensure accurate stoichiometry.[7] 2. Ligand Screening: While various phosphine ligands can be used, consider ligands like Xantphos which have shown success in similar aminations.[6] 3. Base Selection: Sodium tert-butoxide is a common and effective base for Buchwald-Hartwig reactions.[6] Ensure it is fresh and handled under inert conditions. 4. Temperature Optimization: Monitor the internal reaction temperature. Refluxing toluene is a common condition for this reaction.[6] |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 2. Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Loading: While aiming for low catalyst loading is cost-effective, for initial scale-up, a slightly higher loading (e.g., 1-2 mol%) can ensure complete conversion.[7] 2. Agitation: Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture. 3. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. |
| Formation of Side Products | 1. Hydrodehalogenation: The bromo-group on the pyrimidine can be replaced by hydrogen. 2. Diarylation of Amine: The product amine can react further with the 5-bromopyrimidine. 3. Homocoupling: Coupling of two 5-bromopyrimidine molecules. | 1. Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to minimize side reactions. 2. Stoichiometry Control: Use a slight excess of the benzylamine to favor the desired monoarylation. 3. Ligand and Catalyst Choice: Certain ligand and catalyst combinations can suppress homocoupling. |
| Difficult Purification | 1. Residual Palladium: The final product may be contaminated with palladium residues. 2. Closely Eluting Impurities: Side products may have similar polarity to the desired product. 3. Product Solubility Issues: The product may be difficult to crystallize or precipitate. | 1. Palladium Scavenging: After the reaction, treat the mixture with a palladium scavenger. 2. Chromatography Optimization: Develop a robust column chromatography method. A gradient elution may be necessary to separate impurities. 3. Recrystallization Studies: Screen various solvent systems to find suitable conditions for recrystallization to achieve high purity. Toluene or ethyl acetate may be good starting points.[8] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];Start [label="Low Yield or\nIncomplete Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Verify Catalyst Activity\n& Ligand Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Base [label="Assess Base Quality\n& Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conditions [label="Optimize Temperature\n& Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Side_Products [label="Identify Side Products\n(LC-MS, NMR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Purification [label="Develop Purification\n(Chromatography, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="High Purity Product\nAchieved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Catalyst; Start -> Check_Base; Start -> Check_Conditions; Check_Catalyst -> Analyze_Side_Products; Check_Base -> Analyze_Side_Products; Check_Conditions -> Analyze_Side_Products; Analyze_Side_Products -> Optimize_Purification; Optimize_Purification -> Success; }
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material considerations for scaling up this synthesis?
A1: The purity of your starting materials is paramount. For 5-bromopyrimidine, ensure it is free from di-halogenated impurities. The quality of benzylamine is also important; use a freshly distilled or high-purity grade. The choice of palladium precatalyst and ligand should be from a reputable supplier to ensure consistency.[7]
Q2: How do I choose the optimal solvent for a scaled-up reaction?
A2: Toluene is a commonly used solvent for Buchwald-Hartwig aminations due to its suitable boiling point and ability to dissolve the reactants and catalyst complex.[6] For scale-up, consider factors like ease of removal, safety, and environmental impact. Ensure the solvent is anhydrous, as water can negatively affect the reaction.
Q3: What are the key safety precautions to take when scaling up this reaction?
A3: Handle all reagents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes. The reaction should be conducted under an inert atmosphere to prevent the formation of potentially hazardous byproducts and to ensure reaction efficiency.
Q4: How can I monitor the reaction progress effectively at a larger scale?
A4: At scale, it is crucial to have a reliable method for reaction monitoring. Thin-layer chromatography (TLC) is a quick and effective method for qualitative analysis. For more quantitative results, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended. These techniques will allow you to accurately determine the consumption of starting materials and the formation of the product.
Q5: What are the standard analytical techniques for characterizing the final this compound product for preclinical studies?
A5: For preclinical studies, a comprehensive characterization of the final compound is essential to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.[9][10]
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
5-Bromopyrimidine
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromopyrimidine (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by benzylamine (1.2 eq).
-
Add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure solid.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or toluene).[8]
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
- Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
- Royal Society of Chemistry. (n.d.). 354. A new synthesis and the chemical properties of 5-aminopyrimidine.
- PubChemLite. (n.d.). This compound (C11H11N3).
- ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- National Institutes of Health. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- ResearchGate. (n.d.). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation.
- ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.
- National Institutes of Health. (n.d.). N-benzylpyrimidin-2-amine | C11H11N3 | CID 462456.
- National Institutes of Health. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- National Institutes of Health. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.
- ACS Publications. (n.d.). 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogs of trimethoprim.
- MDPI. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
- National Institutes of Health. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
Sources
- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. 5-AMINOPYRIMIDINE | 591-55-9 [chemicalbook.com]
- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of N-benzylpyrimidin-5-amine Derivatives
Welcome to the technical support center dedicated to the nuanced challenge of optimizing N-benzylpyrimidin-5-amine scaffolds for enhanced cell permeability. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in modifying this promising chemical series. Here, we move beyond theoretical knowledge to provide actionable, field-tested insights and troubleshooting guides to navigate the complexities of membrane transport.
Our approach is rooted in the principles of rational drug design, emphasizing a deep understanding of the physicochemical properties that govern a molecule's ability to traverse the cellular membrane. We will explore how subtle structural modifications can profoundly impact permeability, offering a roadmap to transforming promising compounds into viable drug candidates.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the initial stages of a project focused on this compound and its analogs.
Q1: What are the initial considerations when assessing the cell permeability of a novel this compound derivative?
A1: Before embarking on extensive chemical modifications, a thorough in-silico and preliminary experimental assessment is crucial.
-
Computational Analysis: Begin by calculating key physicochemical properties based on the compound's structure. This includes:
-
Lipinski's Rule of Five: This rule provides a quick assessment of "drug-likeness" and predicts potential issues with oral bioavailability.[1][2][3][4] The parameters are:
-
Molecular weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen bond donors (HBD) ≤ 5
-
Hydrogen bond acceptors (HBA) ≤ 10
-
-
Polar Surface Area (PSA): PSA is a strong predictor of cell permeability.[5][6][7] Generally, a PSA of less than 140 Ų is associated with better permeability, while a PSA below 90 Ų is often required for blood-brain barrier penetration.[5]
-
-
Initial Experimental Assessment: A simple, high-throughput assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a rapid indication of a compound's passive diffusion potential.[8][9][10] This cell-free assay is cost-effective and helps rank early-stage compounds.[8]
Q2: My this compound analog shows poor permeability in the PAMPA assay. What are the likely structural culprits?
A2: Poor passive permeability in the PAMPA assay points towards unfavorable physicochemical properties. Key areas to investigate on your this compound scaffold include:
-
Excessive Polarity: A high number of exposed polar functional groups, such as hydroxyls (-OH), primary/secondary amines (-NH2, -NHR), and carboxylic acids (-COOH), will increase the PSA and the number of hydrogen bond donors, hindering membrane crossing.[6][7]
-
High Hydrogen Bond Donor/Acceptor Count: Molecules with numerous hydrogen bond donors and acceptors tend to have a strong affinity for the aqueous environment, making it energetically unfavorable to partition into the lipophilic cell membrane.[11][12][13][14]
-
Low Lipophilicity (LogP): While excessive lipophilicity can lead to poor solubility, a LogP that is too low indicates the compound is too polar to efficiently enter the lipid bilayer.
Q3: What is the difference between the PAMPA and Caco-2 assays, and when should I use each?
A3: Both assays assess permeability, but they measure different aspects of membrane transport.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that models passive diffusion across an artificial lipid membrane.[8][9] It is ideal for early-stage screening to quickly assess a compound's intrinsic ability to permeate a lipid bilayer without the complexities of active transport.[8]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[15][16] These cells form tight junctions and express various influx and efflux transporters, providing a more comprehensive model of intestinal absorption.[15][17][16] The Caco-2 assay can measure both passive diffusion and active transport, including identifying if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[17][16]
A recommended workflow is to use PAMPA for initial high-throughput screening of a library of analogs and then advance the most promising candidates to the Caco-2 assay for a more detailed and biologically relevant assessment.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the modification and testing of this compound derivatives.
Scenario 1: Consistently Low Permeability Across Multiple Analogs
Question: I have synthesized a series of this compound analogs with different substitutions on the benzyl ring, but they all exhibit low permeability in the Caco-2 assay. What should I investigate?
Answer:
If multiple analogs with varied substitutions on the benzyl ring show poor permeability, it is likely that the core this compound scaffold itself possesses inherent permeability liabilities.
Troubleshooting Steps:
-
Re-evaluate the Core Scaffold's Physicochemical Properties:
-
Calculate the PSA and LogP of the unsubstituted this compound core. The pyrimidine ring and the secondary amine are significant contributors to polarity.
-
Analyze the number of hydrogen bond donors and acceptors in the core structure.
-
-
Strategic Modifications to the Core:
-
Reduce Hydrogen Bond Donors: The secondary amine between the benzyl and pyrimidine rings is a key hydrogen bond donor. Consider N-methylation to cap this hydrogen bond donor.[18] This modification increases lipophilicity but can sometimes impact target binding, so it must be evaluated carefully.
-
Masking Polar Groups with Bioisosteres: If other polar groups are present on the pyrimidine ring, consider replacing them with bioisosteres.[19][20][21][22][23] For example, a hydroxyl group could be replaced with a less polar methoxy group.
-
Introduce Intramolecular Hydrogen Bonds: Strategically placing functional groups that can form an intramolecular hydrogen bond can "hide" the polarity of the involved groups, effectively reducing the exposed polar surface area and improving permeability.[11][12][13] This is a more advanced strategy that requires careful conformational analysis.
-
-
Investigate Active Efflux:
-
A bidirectional Caco-2 assay is essential.[16] Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that your compounds are being actively transported out of the cells by efflux pumps like P-gp.[17][16]
-
If efflux is confirmed, you may need to design analogs that are not substrates for these transporters. This can sometimes be achieved by altering the compound's shape or reducing the number of hydrogen bond acceptors.
-
Scenario 2: Good PAMPA Permeability, but Poor Caco-2 Permeability
Question: My compound shows promising permeability in the PAMPA assay, but the permeability drops significantly in the Caco-2 assay. What could be the reason for this discrepancy?
Answer:
This is a classic indicator that your compound is likely a substrate for active efflux transporters.[24] The PAMPA assay only measures passive diffusion, while the Caco-2 assay also accounts for active transport mechanisms.[9][15]
Troubleshooting Steps:
-
Confirm Active Efflux:
-
As mentioned in the previous scenario, perform a bidirectional Caco-2 assay and calculate the efflux ratio.[16] A high efflux ratio will confirm that the compound is being actively pumped out of the Caco-2 cells.
-
-
Identify the Efflux Transporter:
-
To identify the specific transporter involved (e.g., P-gp, BCRP), you can run the Caco-2 assay in the presence of known inhibitors of these transporters.[17] For example, verapamil is a commonly used P-gp inhibitor.[17] A significant increase in the A-B permeability in the presence of the inhibitor provides strong evidence for the involvement of that specific transporter.
-
-
Structural Modifications to Evade Efflux:
-
Reduce Hydrogen Bond Acceptors: Efflux pumps often recognize and bind to substrates with multiple hydrogen bond acceptors. Systematically reducing the number of these groups can decrease recognition by the transporter.
-
Alter Molecular Shape and Conformation: Sometimes, increasing the rigidity of the molecule through cyclization or the introduction of bulky groups can prevent it from adopting the necessary conformation to bind to the efflux transporter.
-
Scaffold Hopping: In some cases, it may be necessary to explore alternative core scaffolds that retain the desired pharmacophore but have a different overall structure that is not recognized by efflux transporters.[25][26][27]
-
Scenario 3: Poor Aqueous Solubility Complicating Permeability Assessment
Question: My this compound analog is highly lipophilic and has very low aqueous solubility. I'm concerned this is affecting my permeability measurements. How can I address this?
Answer:
Poor aqueous solubility is a common challenge that can lead to an underestimation of permeability.[24] If the compound precipitates in the assay buffer, its effective concentration at the cell surface will be much lower than the nominal concentration, leading to artificially low permeability values.
Troubleshooting Steps:
-
Measure Thermodynamic Solubility:
-
Before running permeability assays, determine the thermodynamic solubility of your compound in the assay buffer. This will help you choose an appropriate dosing concentration that is below the solubility limit.
-
-
Optimize Assay Conditions:
-
Use of Co-solvents: While not always ideal as they can affect cell monolayer integrity, a small percentage of a co-solvent like DMSO (typically ≤ 1%) can be used to improve the solubility of highly lipophilic compounds.[28] The effect of the co-solvent on the cell monolayer should be carefully validated.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility. However, be mindful that pH can also affect the charge state of the compound and its permeability.
-
-
Structural Modifications to Improve Solubility:
-
Introduce Ionizable Groups: The addition of a basic amine or an acidic group can significantly improve aqueous solubility. However, this will also increase the polarity of the molecule, so a careful balance must be struck to maintain adequate permeability.
-
Prodrug Approach: A common strategy is to transiently attach a polar, solubilizing group to the molecule.[29][30] This "prodrug" is designed to be cleaved by enzymes in the body to release the active parent drug.
-
Bioisosteric Replacements: Replacing a lipophilic group with a more polar but structurally similar bioisostere can improve solubility without drastically altering the compound's interaction with its target.[19][20][23]
-
Data Presentation
The following table summarizes the expected impact of various structural modifications on the key parameters influencing cell permeability.
| Modification Strategy | Impact on LogP | Impact on PSA | Impact on HBD | Impact on HBA | Expected Effect on Permeability | Key Consideration |
| Addition of Alkyl Chains | Increase | No Change | No Change | No Change | Increase | May decrease solubility |
| N-methylation of Amine | Increase | Decrease | Decrease | No Change | Increase | May affect target binding |
| Addition of Hydroxyl Group | Decrease | Increase | Increase | Increase | Decrease | Improves solubility |
| Replacement of -OH with -OCH3 | Increase | Decrease | Decrease | No Change | Increase | Loss of H-bond donor capability |
| Addition of Carboxylic Acid | Decrease | Increase | Increase | Increase | Decrease | Significantly improves solubility |
| Bioisosteric Replacement (e.g., -COOH with Tetrazole) | Variable | Variable | Variable | Variable | Variable | Context-dependent, can improve metabolic stability[20] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To determine the passive permeability of this compound derivatives.
Materials:
-
96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Plate Membrane: Carefully coat the membrane of each well in the 96-well donor plate with 5 µL of the lecithin/dodecane solution.
-
Prepare Dosing Solutions: Dissolve the test compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).
-
Add Dosing Solutions to Donor Plate: Add 150 µL of the dosing solution to each well of the coated donor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the appropriate formula that takes into account the volume of the wells, the area of the membrane, and the incubation time.
Caco-2 Permeability Assay Protocol
Objective: To determine the apparent permeability and efflux ratio of this compound derivatives.[15][16][32]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).[17][32]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B assay, but add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both the A to B and B to A directions.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Visualizations
Caption: Workflow for assessing and optimizing cell permeability.
Caption: Strategies for modifying the this compound scaffold.
References
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]
- Polar surface area - Wikipedia. [Link]
- Caco2 assay protocol. [Link]
- Lipinski's Rule of 5 - GARDP Revive. [Link]
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Public
- What is Lipinski's Rule of 5? - AZoLifeSciences. [Link]
- Topological polar surface area – An ABC of PK/PD - Open Educ
- Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]
- BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- What is the role of bioisosterism in drug design?
- Polar surface area – Knowledge and References - Taylor & Francis. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - NIH. [Link]
- Caco-2 permeability assay - Cre
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Public
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC - NIH. [Link]
- Lipinski's rule of five - Wikipedia. [Link]
- pampa-permeability-assay.pdf - Technology Networks. [Link]
- How hydrogen bonds impact P-glycoprotein transport and permeability - ResearchG
- The Quest for Bioisosteric Replacements | Journal of Chemical Inform
- How hydrogen bonds impact P-glycoprotein transport and permeability - PubMed. [Link]
- Application of Bioisosteres in Drug Design. [Link]
- Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar. [Link]
- What Has Polar Surface Area Ever Done for Drug Discovery?
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. [Link]
- Caco-2 Permeability Assay - Evotec. [Link]
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]
- Bioisosteric Replacements - Chem-Space. [Link]
- Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchG
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchG
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]
- Scaffold-Based Drug Design - BioSolveIT. [Link]
- Molecular Modification: A Strategy in Drug Discovery and Drug Design. [Link]
- Challenges in Permeability Assessment for Oral Drug Product Development - MDPI. [Link]
- Medicinal Chemistry Strategies for the Modification of Bioactive N
- (PDF)
- Deep Lead Optimization: Leveraging Generative AI for Structural Modific
Sources
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Polar surface area - Wikipedia [en.wikipedia.org]
- 6. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How hydrogen bonds impact P-glycoprotein transport and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 20. drughunter.com [drughunter.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 23. chem-space.com [chem-space.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. biosolveit.de [biosolveit.de]
- 26. researchgate.net [researchgate.net]
- 27. arxiv.org [arxiv.org]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tandfonline.com [tandfonline.com]
- 31. bioassaysys.com [bioassaysys.com]
- 32. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Addressing Resistance to N-benzylpyrimidin-5-amine Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylpyrimidin-5-amine based drugs. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the emergence of resistance to this important class of therapeutic agents. Our goal is to equip you with the knowledge and experimental strategies to anticipate, characterize, and ultimately overcome resistance mechanisms in your research.
Section 1: Troubleshooting Guide - When Your Experiments Don't Go as Planned
This section is dedicated to addressing common experimental hurdles and unexpected results. We provide a systematic approach to troubleshooting, grounded in scientific principles, to help you get your research back on track.
Scenario 1: Decreased Drug Efficacy in a Previously Sensitive Cell Line
Question: My cancer cell line, which was initially highly sensitive to my this compound compound, is now showing significantly reduced sensitivity (higher IC50 value) in my cell viability assays. What could be happening and how do I investigate it?
Answer: This is a classic presentation of acquired resistance, a phenomenon where cancer cells evolve mechanisms to evade the effects of a drug over time.[1][2][3] The underlying causes can be diverse, ranging from genetic mutations to changes in cellular signaling pathways.[4][5] Here’s a stepwise approach to dissecting this issue:
Step 1: Confirm and Characterize the Resistant Phenotype
-
Protocol: Perform a comprehensive dose-response curve with your lead compound on both the parental (sensitive) and the suspected resistant cell line. It is crucial to include proper controls and perform the assay in technical and biological replicates.[6]
-
Rationale: This initial step validates the resistance and quantifies the shift in IC50. A significant fold-change confirms the acquired resistance.
Step 2: Investigate "On-Target" Resistance Mechanisms
-
Hypothesis: The most direct form of resistance involves alterations in the drug's primary target. For many this compound based drugs, this is a protein kinase, such as Epidermal Growth Factor Receptor (EGFR).[7][8][9]
-
Experimental Approach: Target Sequencing
-
Protocol: Isolate genomic DNA and/or RNA from both sensitive and resistant cell populations. Perform Sanger or Next-Generation Sequencing (NGS) of the kinase domain of the target protein.
-
Rationale: This will identify point mutations that may prevent drug binding. A well-known example in EGFR inhibitors is the T790M "gatekeeper" mutation, which confers resistance to first-generation TKIs.[10][11]
-
-
Experimental Approach: Gene Amplification Analysis
-
Protocol: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the target gene.
-
Rationale: Overexpression of the target protein due to gene amplification can effectively "soak up" the drug, requiring higher concentrations for inhibition.[4]
-
Step 3: Explore "Off-Target" Resistance Mechanisms
-
Hypothesis: Resistance can also arise from the activation of bypass signaling pathways that circumvent the inhibited target.[1][4]
-
Experimental Approach: Phospho-protein Array or Western Blotting
-
Protocol: Analyze the phosphorylation status of key signaling proteins in pathways downstream or parallel to your drug's target (e.g., PI3K/Akt, MAPK pathways).
-
Rationale: Increased phosphorylation of downstream effectors in the presence of the drug suggests that the cells have found an alternative route to maintain pro-survival signaling.[11] For instance, activation of the IGF-1R signaling pathway has been implicated in acquired resistance to EGFR TKIs.[1]
-
Step 4: Consider Drug Efflux Mechanisms
-
Hypothesis: Cells can upregulate transporter proteins that actively pump the drug out, reducing its intracellular concentration.[4]
-
Experimental Approach: Efflux Pump Inhibitor Co-treatment
-
Protocol: Repeat your cell viability assay, but this time co-administer your this compound compound with a known inhibitor of ABC transporters (e.g., verapamil).
-
Rationale: If the IC50 of your compound decreases in the presence of the efflux pump inhibitor, it strongly suggests that this is a contributing mechanism of resistance.
-
Scenario 2: High Variability in Cell-Based Assay Results
Question: I am getting inconsistent results in my cytotoxicity assays when testing my this compound derivatives. The error bars are large, and the IC50 values fluctuate between experiments. What are the common sources of such variability?
Answer: High variability in cell-based assays can be frustrating and can mask true biological effects. The issue often lies in subtle inconsistencies in experimental setup and execution.[6][12] Here’s a checklist to help you pinpoint the source of the problem:
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Perform a growth curve to determine the optimal density for your cell line and assay duration. | Too few cells can lead to stochastic effects, while too many can result in contact inhibition or nutrient depletion, affecting drug response.[6] |
| Cell Passage Number | Use cells within a consistent and low passage number range. Document the passage number for every experiment. | High passage numbers can lead to genetic drift and phenotypic changes, altering drug sensitivity.[13] |
| Solvent Effects | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Run a solvent-only control curve. | High concentrations of solvents can have cytotoxic effects, confounding the interpretation of your drug's activity.[6] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to create a humidity barrier. | Evaporation from the outer wells can concentrate media components and your drug, leading to artifactual results. |
| Inconsistent Incubation Times | Standardize the duration of drug exposure for all experiments. | The timing of analysis is critical as it can influence the observed cytotoxic or cytostatic effects of a compound.[13] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay). | Mycoplasma can significantly alter cellular metabolism and drug response, leading to unreliable data.[13] |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions related to studying resistance to this compound based drugs.
Q1: What is the general mechanism of action for this compound based drugs?
A: While the specific target can vary depending on the derivative, many compounds in this class function as ATP-competitive kinase inhibitors.[14][15][16] The pyrimidine core often interacts with the hinge region of the kinase's ATP-binding pocket, while the N-benzyl and other substitutions explore adjacent hydrophobic regions, contributing to potency and selectivity.[14] They have been investigated as inhibitors for a range of kinases including EGFR, Aurora kinases, and cyclin-dependent kinases.[7][17][18]
Q2: How can I proactively generate a drug-resistant cell line for my studies?
A: The most common method is to culture sensitive cancer cells in the continuous presence of your this compound compound.[3][19] Start with a low concentration (around the IC20-IC30) and gradually increase the concentration as the cells adapt and begin to proliferate. This process can take several months.[3] Alternatively, pulsed treatments with high concentrations of the drug can also select for resistant populations.[19]
Q3: Are there in vitro models other than cell lines to study drug resistance?
A: Yes, organoid models are becoming increasingly popular.[19] These 3D cultures derived from patient tumors better recapitulate the heterogeneity and architecture of the original tumor, providing a more physiologically relevant system to study resistance.[19] Additionally, engineered models using techniques like CRISPR to introduce specific resistance mutations into sensitive cell lines are powerful tools for studying specific mechanisms.[19]
Q4: What are the key signaling pathways to investigate when studying resistance to kinase inhibitors?
A: When a primary kinase is inhibited, cells often compensate by activating parallel or downstream pathways. The most common ones to investigate are:
-
PI3K-Akt-mTOR pathway: A central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK pathway: Crucial for transmitting signals from cell surface receptors to the nucleus to control gene expression and cell division. Sustained signaling through these pathways is a hallmark of acquired resistance to tyrosine kinase inhibitors.[11]
Q5: What is the difference between intrinsic and acquired resistance?
A: Intrinsic resistance is when cancer cells are inherently non-responsive to a drug from the outset of treatment.[3] Acquired resistance , on the other hand, develops in initially sensitive cells after a period of drug exposure.[2][3][11] Your troubleshooting scenario of a previously sensitive cell line becoming resistant is an example of acquired resistance.
Section 3: Visualizing Resistance Mechanisms and Experimental Workflows
To aid in conceptualizing the complex processes involved in drug resistance, we provide the following diagrams generated using Graphviz.
Diagram 1: Common Mechanisms of Acquired Resistance to Kinase Inhibitors
Caption: Overview of key resistance mechanisms to kinase inhibitors.
Diagram 2: Experimental Workflow for Investigating Acquired Resistance
Caption: A structured workflow for characterizing acquired drug resistance.
References
- Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC - NIH. (n.d.).
- Acquired resistance to tyrosine kinase inhibitors during cancer therapy - PubMed. (n.d.).
- Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC - NIH. (n.d.).
- How to use in vitro models to study and overcome drug resistance in oncology. (2025).
- Mechanisms of acquired resistance to tyrosine kinase inhibitors - ResearchGate. (2025).
- Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | American Society of Clinical Oncology Educational Book - ASCO Publications. (2015).
- Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH. (2011).
- Drug Resistance in Cancer: Mechanisms and Models - ATCC. (n.d.).
- An Ingenious Approach to Combatting Drug Resistance in Cancer | University of Utah Health. (2014).
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. (n.d.).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
- Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed. (2019).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (2015).
- Troubleshooting guide - NCBI. (n.d.).
- Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - FR. (n.d.).
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021).
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. (2025).
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. (2017).
- The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - NIH. (n.d.).
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (2017).
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC - PubMed Central. (n.d.).
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.).
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. (2016).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
Sources
- 1. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to tyrosine kinase inhibitors during cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Comparative Guide to the Efficacy of N-Benzylpyrimidin-amine Scaffolds and Clinically Relevant Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including a significant number of FDA-approved protein kinase inhibitors.[1] Its versatility in forming key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a focal point for the development of targeted cancer therapies.[2][3] This guide provides a comparative analysis of the N-benzylpyrimidin-amine scaffold against other well-established, pyrimidine-based kinase inhibitors.
While N-benzylpyrimidin-5-amine itself is a basic representation of this structural class, extensive research into more complex derivatives has revealed the potential for developing highly potent and selective inhibitors. A notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which, while ultimately optimized as inhibitors of the deubiquitinase USP1/UAF1, were initially screened against a large panel of kinases.[4][5] One lead compound from this series showed remarkable selectivity, with significant inhibition of only one out of 451 kinases tested.[4] This highlights the potential of the N-benzylpyrimidin-amine scaffold to be engineered for high target specificity.
This guide will objectively compare the conceptual efficacy profile of this selective scaffold with that of clinically successful pyrimidine-based kinase inhibitors targeting key oncogenic pathways. We will delve into the structure-activity relationships that govern their performance, provide detailed experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.
The Kinase Inhibitor Landscape: A Quest for Potency and Precision
Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized oncology, shifting treatment paradigms from broad-spectrum chemotherapy to targeted therapies.[7]
The primary challenge in kinase drug discovery is achieving a balance between potent inhibition of the target kinase and minimal off-target effects, which can lead to toxicity.[2] This guide will explore this theme by comparing a highly selective scaffold with both highly specific and multi-targeted approved drugs.
Comparative Efficacy Analysis of Pyrimidine-Based Kinase Inhibitors
To understand the potential of the N-benzylpyrimidin-amine scaffold, we will compare it to three classes of pyrimidine-containing inhibitors that have demonstrated significant clinical efficacy: an EGFR inhibitor, an Aurora kinase inhibitor, and a dual Bcr-Abl/Src inhibitor.
The N-Benzyl-2-phenylpyrimidin-4-amine Scaffold: A Case for High Selectivity
As a starting point, we consider the N-benzyl-2-phenylpyrimidin-4-amine scaffold. While its primary development led to USP1/UAF1 inhibitors, the kinase screening data for early-stage compounds is informative. The observation that a lead compound from this series was largely inactive against a panel of 451 kinases is significant.[4] It suggests that the core structure, while capable of binding to a kinase, does not inherently possess broad kinase inhibitory activity. This "clean" starting point is highly desirable in drug discovery, as it allows for the rational design of specific interactions to build potency against a single desired target, without the need to engineer out pre-existing off-target activities.
Comparator 1: Osimertinib - A Third-Generation EGFR Inhibitor
Osimertinib (Tagrisso®) is a potent, irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI).[8] It is a prime example of a highly successful pyrimidine-based drug, specifically designed to target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that arises after treatment with earlier-generation EGFR TKIs.[7][9]
-
Mechanism of Action: Osimertinib covalently binds to a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition of the kinase. Its pyrimidine core is crucial for anchoring the molecule within the active site.
-
Efficacy: In the pivotal FLAURA clinical trial, osimertinib demonstrated superior progression-free survival and overall survival compared to first-generation EGFR TKIs in the first-line treatment of advanced EGFR-mutated non-small cell lung cancer (NSCLC).[7][8]
Comparator 2: CYC116 - A Potent Aurora Kinase Inhibitor
The Aurora kinases (A and B) are key regulators of mitosis, and their overexpression is common in many cancers. A series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been developed as potent inhibitors of these kinases.[10][11] The lead compound from this series, CYC116, demonstrates the evolution of the pyrimidine scaffold to target serine/threonine kinases.[11]
-
Mechanism of Action: CYC116 acts as an ATP-competitive inhibitor of Aurora A and Aurora B kinases. The N-phenyl-pyrimidin-2-amine core mimics the adenine ring of ATP, while substitutions on the phenyl and thiazole rings enhance potency and selectivity.[10]
-
Efficacy: The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (which became the clinical candidate CYC116), showed potent inhibition of Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively.[11] In cellular assays, it suppressed histone H3 phosphorylation (a marker of Aurora B activity) and induced mitotic arrest and apoptosis.[10] The compound also demonstrated oral bioavailability and anticancer activity in in vivo models.[11]
Comparator 3: Dasatinib - A Dual Bcr-Abl and Src Family Kinase Inhibitor
Dasatinib (Sprycel®) is a second-generation TKI used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12][13] It is an example of a multi-targeted inhibitor, potently inhibiting both the Bcr-Abl fusion protein and Src family kinases.[14][15] While its core is a thiazole, it is often discussed in the context of pyrimidine-based inhibitors due to its mechanism of action and target class.
-
Mechanism of Action: Dasatinib is an ATP-competitive inhibitor that binds to both the active and inactive conformations of the Abl kinase domain, allowing it to overcome many imatinib-resistance mutations.[12] Its ability to also inhibit Src family kinases contributes to its broad activity.[14]
-
Efficacy: Dasatinib is approximately 300-fold more potent than the first-generation inhibitor imatinib against unmutated Bcr-Abl.[15] It has shown durable responses in patients who are resistant or intolerant to imatinib.[12]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the biochemical potencies of the selected comparator kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | Potency (IC50 / Ki) | Reference(s) |
| Osimertinib | EGFR (T790M, L858R, ex19del) | ~1-15 nM (IC50) | [9] |
| CYC116 | Aurora A | 8.0 nM (Ki) | [11] |
| Aurora B | 9.2 nM (Ki) | [11] | |
| Dasatinib | Bcr-Abl | <1 nM (IC50) | [14] |
| Src | 0.55 nM (IC50) | [14] |
Visualization of Targeted Signaling Pathways
Understanding the pathways these inhibitors target is crucial for appreciating their therapeutic rationale and potential side effects.
Caption: Simplified EGFR signaling pathway inhibited by Osimertinib.
Caption: Role of Aurora kinases in mitosis, inhibited by CYC116.
Caption: Bcr-Abl and Src signaling pathways inhibited by Dasatinib.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of a kinase inhibitor requires a multi-faceted approach, progressing from biochemical assays to cellular and finally in vivo models. Each step provides critical information about the compound's potency, selectivity, and therapeutic potential.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is proportional to kinase activity.[16]
Causality: This assay is the first step to confirm that a compound directly interacts with and inhibits the target kinase in a controlled, cell-free environment. It is essential for determining the intrinsic potency (e.g., IC50) of the inhibitor.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., N-benzylpyrimidin-amine derivative) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound, a positive control inhibitor (e.g., Staurosporine), and a vehicle control (DMSO).[6]
-
Add the purified kinase enzyme to all wells except the "no enzyme" blank control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP (typically at its Km concentration to detect competitive inhibitors).[16]
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal from the "no enzyme" control.
-
Normalize the data with the "vehicle control" (0% inhibition) and "positive control" (100% inhibition).
-
Plot the normalized luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based biochemical kinase assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can enter living cells and bind to its intended kinase target. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding by competitive displacement of a fluorescent tracer.[17][18]
Causality: A compound potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or efflux. This assay validates on-target activity within the complex intracellular environment, providing a more physiologically relevant measure of potency.[19]
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells into a 96-well plate. Transiently transfect the cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare a solution of the specific NanoBRET™ fluorescent tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.
-
Add the test compound dilutions to the wells, followed immediately by the tracer solution.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add the substrate to all wells to generate the luminescent signal from the NanoLuc® tag.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®, 460nm) and acceptor (Tracer, 610nm) emission signals using a BRET-capable plate reader.
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
-
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
This protocol assesses the anti-tumor activity of the inhibitor in a living organism. Human cancer cell lines are implanted into immunodeficient mice, and tumor growth is monitored during treatment.[20][21]
Causality: This is the ultimate preclinical test of efficacy, integrating the compound's potency, pharmacokinetics (absorption, distribution, metabolism, excretion), and tolerability. Success in this model is a critical prerequisite for advancing a compound to clinical trials.[22]
Step-by-Step Methodology:
-
Model Establishment:
-
Subcutaneously inject human cancer cells (e.g., A431 for EGFR, HT-29 for general screening) into the flank of immunodeficient mice (e.g., nude or SCID).[22]
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, test compound at multiple doses).
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the treatment daily (or as determined by pharmacokinetic studies) for a set period (e.g., 21-28 days).[22]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[23]
-
Monitor the body weight and general health of the animals daily as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Tumors can be further analyzed for pharmacodynamic markers (e.g., phosphorylation of the target kinase) by Western blot or immunohistochemistry to confirm on-target activity in vivo.
-
Caption: Workflow for an in vivo xenograft efficacy study.
Discussion and Future Perspectives
This guide illustrates that while the basic N-benzylpyrimidin-amine scaffold may not be a potent kinase inhibitor itself, its structural framework holds significant promise for the development of highly selective therapeutic agents. The comparison with clinically validated drugs like Osimertinib, CYC116, and Dasatinib reveals key principles of modern kinase inhibitor design.
-
Structure-Activity Relationship (SAR): The efficacy and selectivity of pyrimidine-based inhibitors are dictated by the substitutions at various positions on the pyrimidine ring.[2][3] For example, the irreversible covalent bond formed by Osimertinib is mediated by a reactive acrylamide group, while the potency of CYC116 is enhanced by the specific morpholino group.[7][11] The high selectivity of the N-benzyl-2-phenylpyrimidin-4-amine scaffold against kinases suggests that its specific substitution pattern does not favor interaction with the conserved ATP-binding region of most kinases. Future efforts could involve rationally introducing functional groups onto this scaffold that are designed to form specific interactions with the unique features of a particular kinase's active site, thereby building potency for a desired target while maintaining the scaffold's inherent selectivity.
-
The Path to Efficacy: The progression from biochemical assays to cellular and in vivo models is a critical, self-validating system. A compound must demonstrate not only potent enzymatic inhibition but also cellular permeability, target engagement in a physiological context, and a favorable pharmacokinetic and safety profile in a living organism.
References
- Dasatinib is an Orally Active Dual Bcr-Abl and Src Family Tyrosine Kinase Inhibitor. MedChemExpress.
- Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- Wang, S., Midgley, C. A., Scaërou, F., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378.
- Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. (2019).
- Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy. (2017). The ASCO Post.
- The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias. (2007). International Journal of Clinical Oncology, 12(5), 327-40.
- Dhillon, S. (2021). Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC. Molecular Diagnosis & Therapy, 25(1), 119-130.
- Kareem, A. M., et al. (Year). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). University of Dundee Research Portal.
- Dasatinib in chronic myeloid leukemia: a review. (2010).
- Ba/F3 Xenograft Model. Kyinno Bio.
- Bcr-Abl and Imatinib (STI571 or Gleevec). (2025). Proteopedia.
- Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (2010). Cancer and Metastasis Reviews, 29(4), 685-692.
- Osimertinib, a third-generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real-world efficacy and safety in advanced/recurrent non-small cell lung carcinoma. (2020). Thoracic Cancer, 11(7), 1877-1885.
- Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
- Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
- Dasatinib: a new step in molecular target therapy. (2006). Current Medicinal Chemistry, 13(26), 3185-91.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-78.
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378.
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Helda.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity rel
- Imatinib mesylate, a selective inhibitor of BCR-ABL, in chronic myeloid leukemia. (2013). Journal of Experimental & Clinical Cancer Research, 32, 1.
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(17), 7827-7839.
- NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry, 40(24), 3926-36.
- Imatinib can act as an allosteric activator of Abl kinase. (2021).
- Choosing Treatment After Osimertinib for Patients With EGFR-Mutated NSCLC With MET Amplific
- Drug Efficacy Testing in Mice. (2009). Current Protocols in Pharmacology, Chapter 14, Unit 14.15.
- Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (2022). Molecular Cancer Therapeutics, 21(4), 575-586.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 733852.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2011). Clinical Cancer Research, 17(10), 3215-3226.
- Kinase Assay Kit. Sigma-Aldrich.
- Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay. Benchchem.
- NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual TM598.
- Xenograft Models For Drug Discovery. Reaction Biology.
- Spotlight: Cell-based kinase assay form
- Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io.
- Kinase Target Engagement | Kinase Affinity Assay.
- Unraveling the Potency of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors: A Compar
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry, 57(19), 8099-8110.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 8. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy - The ASCO Post [ascopost.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. promega.com [promega.com]
- 18. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of N-benzylpyrimidin-5-amine and Its Analogs in Modern Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds.[1][2] Its inherent ability to engage in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, from cancer to infectious agents.[3][4] This guide focuses on the N-benzylpyrimidin-5-amine core, a specific embodiment of this versatile scaffold. While this compound itself is a relatively understudied molecule, its structural motifs are present in numerous potent and selective inhibitors of various biological targets.
This document serves as a comparative guide for researchers, scientists, and drug development professionals. It aims to elucidate the therapeutic potential of the N-benzylpyrimidine core by comparing the activities of several well-characterized derivatives. We will explore how subtle modifications to this central scaffold can dramatically influence biological activity, directing the molecule towards distinct cellular targets such as kinases, histone deacetylases (HDACs), and bacterial enzymes. The ensuing sections will provide a detailed comparison of their performance, supported by experimental data, and offer comprehensive protocols for the key assays used in their evaluation.
Comparative Biological Activities of N-benzylpyrimidine Derivatives
The substitution pattern on both the pyrimidine and the benzyl rings dictates the biological target and potency of these compounds. The position of the amine linkage on the pyrimidine ring (e.g., position 2, 4, or 5) and the substituents on the benzyl group are critical determinants of the structure-activity relationship (SAR).[1][5] Below, we compare the activity of several N-benzylpyrimidine analogs that have been investigated for different therapeutic applications.
| Compound Class | Representative Compound | Biological Target | Key Activity Data | Therapeutic Area |
| N-benzylpyrimidin-2-amine | Compound 6d [6] | Histone Deacetylase (HDAC) | HDAC1 IC50: 0.12 µM | Anticancer[6] |
| N-benzylpyrimidin-4-amine | ML323 [7] | USP1/UAF1 Deubiquitinase | IC50: 21 nM | Anticancer[7] |
| 2,4-Diamino-5-benzylpyrimidine | Trimethoprim [8] | Dihydrofolate Reductase (DHFR) | MIC (E. coli): 0.5 µg/mL | Antibacterial[8] |
| Anilino-pyrimidine | Imatinib [9] | Abl/Src Kinase | IC50 (Abl): 38 nM[10] | Anticancer[9][10] |
This table presents a selection of N-benzylpyrimidine derivatives to illustrate the diverse biological activities achievable from this common scaffold. The data is compiled from the cited literature.
In-Depth Analysis of Structure-Activity Relationships
The diverse activities presented above underscore the chemical tractability of the N-benzylpyrimidine scaffold. Let's delve into the specific structural features that drive these distinct biological outcomes.
1. N-benzylpyrimidin-2-amine Derivatives as HDAC Inhibitors:
A study by Zhou et al. (2017) explored a series of N-benzylpyrimidin-2-amine derivatives as novel HDAC inhibitors.[6] Their work revealed that the N-benzylpyrimidin-2-amine core could effectively position a zinc-binding group within the active site of HDAC enzymes. Compound 6d from this series, featuring a hydroxamic acid group, demonstrated potent inhibition of HDAC1 and significant anti-proliferative activity against various cancer cell lines.[6] The pyrimidine ring and the benzyl group likely contribute to favorable interactions with residues in the enzyme's active site, while the hydroxamic acid chelates the catalytic zinc ion.
2. N-benzylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors:
In contrast, a different substitution pattern gives rise to inhibitors of the deubiquitinase USP1/UAF1. The compound ML323, an N-benzyl-2-phenylpyrimidin-4-amine derivative, was identified as a potent and selective inhibitor of this complex, which is involved in DNA repair pathways.[7] In this case, the 4-amino substitution on the pyrimidine ring, along with the specific phenyl and benzyl groups, creates a molecule with the precise shape and electronic properties to fit into the USP1/UAF1 active site, leading to synergistic effects with cisplatin in cancer cells.[7]
3. 2,4-Diamino-5-benzylpyrimidine Derivatives as Antibacterial Agents:
The classic antibacterial drug Trimethoprim is a 2,4-diamino-5-benzylpyrimidine.[8] Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and, consequently, DNA synthesis. The 2,4-diamino groups are key for binding to the active site of DHFR, mimicking the natural substrate. The 3',4',5'-trimethoxybenzyl group provides additional binding interactions, conferring high potency and selectivity for the bacterial enzyme over its human counterpart.[8]
4. Anilino-pyrimidines as Kinase Inhibitors:
Many FDA-approved kinase inhibitors are built upon the pyrimidine scaffold.[11][12] For instance, Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, features an anilino-pyrimidine core that targets the ATP-binding site of the Abl kinase.[9][10] The pyrimidine ring forms crucial hydrogen bonds with the kinase hinge region, a conserved feature of this enzyme family.[11] The N-phenyl and benzylamine moieties occupy adjacent pockets in the ATP-binding site, contributing to both potency and selectivity.[10]
The following diagram illustrates the general workflow for the development and evaluation of pyrimidine-based inhibitors.
Caption: Inhibition of Src kinase signaling by a pyrimidine derivative.
Conclusion and Future Directions
The N-benzylpyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutics. As demonstrated, subtle structural modifications can redirect the biological activity of these compounds to a wide range of targets, including enzymes as diverse as kinases, HDACs, and bacterial DHFR. The comparative analysis presented in this guide highlights the importance of understanding the structure-activity relationships that govern target selectivity and potency.
For researchers working with this compound or its analogs, the key takeaway is the immense potential for derivatization and optimization. Future work in this area could focus on:
-
Exploring novel substitution patterns: Investigating the effects of substituents at other positions on the pyrimidine ring and exploring a wider range of functional groups on the benzyl moiety.
-
Multi-target inhibitors: Designing hybrid molecules that can simultaneously inhibit multiple targets in a disease pathway, potentially leading to synergistic effects and overcoming drug resistance.
-
Improving pharmacokinetic properties: Optimizing the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the foundational knowledge of the N-benzylpyrimidine scaffold's SAR, the scientific community can continue to develop innovative and effective medicines for a multitude of human diseases.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- Li, X., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
- Knapp, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. [Link]
- Knapp, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
- Kumar, A., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics. [Link]
- Chen, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link]
- Singh, A., & Sharma, P. K. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Behera, A. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 247-253. [Link]
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- Abdel-Maksoud, M. S., et al. (2024).
- Aher, S. N., et al. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]
- ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. [Link]
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]
- Shehta, W., et al. (2024).
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]
- Wang, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. Molecules. [Link]
- Roth, B., et al. (1981). 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogs of trimethoprim. Journal of Medicinal Chemistry, 24(8), 933-941. [Link]
- Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]
- ResearchGate. (n.d.). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure–activity relationships and X-ray crystallographic studies. [Link]
- Eissa, I. H., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]
- Semantic Scholar. (n.d.). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
- Glavač, D., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences. [Link]
- Elgemeie, G. H., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Therapeutic Validation of N-benzylpyrimidin-5-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent versatility and ability to interact with a wide range of biological targets have made pyrimidine derivatives a cornerstone of medicinal chemistry.[1] These compounds have been successfully developed into therapeutics for a diverse array of diseases, including cancer, and infectious diseases.[1] The N-benzylpyrimidin-5-amine core represents a promising, yet underexplored, variation of this privileged scaffold. This guide provides a comprehensive framework for the validation of this compound as a potential therapeutic agent, offering a comparative analysis against established drugs and detailing the requisite experimental methodologies.
Therapeutic Hypothesis: Targeting Cancer and Microbial Infections
Based on the known activities of structurally related N-benzylpyrimidine analogs, we hypothesize that this compound possesses therapeutic potential in two primary areas: oncology and infectious diseases. Analogs of this compound have demonstrated potent anticancer activity, with some acting as inhibitors of histone deacetylases (HDACs) or the USP1/UAF1 deubiquitinase complex, both of which are critical regulators of cancer cell proliferation and survival. Furthermore, various pyrimidine derivatives have shown significant antimicrobial properties.
This guide will therefore outline a dual-path validation strategy for this compound, comparing its hypothetical performance against standard-of-care agents in both therapeutic domains.
Part 1: Validation as an Anticancer Agent
Conceptual Framework: Targeting Aberrant Cellular Pathways in Cancer
The validation of a novel anticancer agent hinges on demonstrating its ability to selectively kill cancer cells while sparing healthy cells. This is often achieved by targeting pathways that are dysregulated in cancer, such as those controlling cell cycle, apoptosis, and DNA repair. Based on literature for analogous compounds, we will explore the validation of this compound as a potential inhibitor of HDAC and USP1/UAF1.
In-Vitro Validation: A Step-by-Step Approach
The initial step in validating an anticancer compound is to assess its cytotoxic effects against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (Cisplatin, Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Comparative Data Table: Hypothetical IC50 Values (µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| This compound | 5.2 | 8.1 | 6.5 |
| Cisplatin | 3.8[6] | 7.5 | 4.2 |
| Doxorubicin | 0.9[7][] | 1.2 | 1.5 |
These are hypothetical values for this compound based on activities of similar compounds and are for illustrative purposes.
To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its interaction with potential molecular targets.
Experimental Protocol: HDAC and USP1/UAF1 Inhibition Assays
Fluorometric or luminogenic assays are commonly used to screen for inhibitors of these enzymes.[9][10]
-
Enzyme Preparation: Use recombinant human HDAC1 or USP1/UAF1 complex.[11][12]
-
Inhibitor Incubation: Incubate the enzyme with varying concentrations of this compound or a known inhibitor (e.g., Trichostatin A for HDACs, ML323 for USP1/UAF1) in an assay buffer.[11][12]
-
Substrate Addition: Add a fluorogenic substrate (e.g., a substrate with an acetylated lysine for HDACs, or Ubiquitin-AMC for USP1/UAF1).[11][12]
-
Signal Detection: After a defined incubation period, measure the fluorescence or luminescence, which is proportional to the enzyme activity.[10][12]
-
IC50 Determination: Calculate the IC50 value for the inhibition of each enzyme.
Comparative Data Table: Hypothetical Enzymatic Inhibition (IC50, µM)
| Compound | HDAC1 Inhibition | USP1/UAF1 Inhibition |
| This compound | 2.5 | 1.8 |
| Trichostatin A (HDACi) | 0.01 | - |
| ML323 (USP1i) | - | 0.02 |
These are hypothetical values for this compound for illustrative purposes.
In-Vivo Validation: Xenograft Mouse Model
Promising in-vitro results should be followed by in-vivo efficacy studies.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer this compound, a vehicle control, and a positive control (e.g., Cisplatin) to different groups of mice via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight of the mice over several weeks.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Part 2: Validation as an Antimicrobial Agent
Conceptual Framework: Targeting Essential Bacterial Processes
The validation of a novel antimicrobial agent requires demonstrating its efficacy against pathogenic bacteria at concentrations that are not toxic to the host.
In-Vitro Validation: Determining Antimicrobial Potency
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[14][15]
-
Preparation of Microtiter Plates: Prepare a 96-well microtiter plate containing serial twofold dilutions of this compound and comparator antibiotics (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria) in a suitable broth medium.[14]
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and add it to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Comparative Data Table: Hypothetical MIC Values (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 8 | 16 |
| Vancomycin | 1[1][16][17][18][19] | Ineffective |
| Ciprofloxacin | 0.5 | 0.015[20][21][22][23][24] |
These are hypothetical values for this compound for illustrative purposes.
Understanding the mechanisms of action of established antibiotics provides a benchmark for evaluating novel compounds.
-
Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][16][17][18][19]
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby leading to bacterial cell death.[20][21][22][23][24]
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive validation of this compound as a potential therapeutic agent. The proposed experimental workflows, along with comparative data against established drugs, offer a clear path for assessing its efficacy as both an anticancer and antimicrobial compound. While the presented data for this compound is hypothetical, it is grounded in the established activities of structurally similar molecules. Further investigation into its precise mechanism of action, pharmacokinetic and pharmacodynamic properties, and in-vivo safety and efficacy will be crucial for its potential translation into a clinically viable therapeutic. The modular and adaptable nature of this validation guide allows for its application to other novel small molecules, serving as a valuable resource for the drug discovery and development community.
References
- Jain, A. K., et al. (2021). A comprehensive review on the pyrimidine derivatives as a promising scaffold for anticancer agents. Journal of Molecular Structure, 1239, 130521.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Bugg, T. D., & Walsh, C. T. (1992). Intracellular steps of bacterial cell wall peptidoglycan synthesis.
- van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 237-245.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Aldred, K. J., et al. (2014). The mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical Pharmacology, 57(7), 727-741.
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446.
- Chen, J., et al. (2011). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses.
- Murai, J., et al. (2011). The USP1/UAF1 complex promotes double-strand break repair through homologous recombination. Molecular and Cellular Biology, 31(12), 2462-2469.
- Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433.
- Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.
- West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.
- World Health Organization. (2023). Model List of Essential Medicines.
- BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit.
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Study.com. (n.d.). Vancomycin: Mechanism of Action, Drug Interactions & Side Effects.
- Chemistry LibreTexts. (2023). Modes of Action of Cisplatin.
- DoseMeRx. (n.d.). Vancomycin Mechanism of Action.
- ResearchGate. (n.d.). Mechanism of action of doxorubicin.
- PubMed Central. (2011). The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination.
- Frontiers. (n.d.). Characterization of Histone Deacetylase Mechanisms in Cancer Development.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubMed Central. (n.d.). The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair.
- PubMed. (2025). USP1 in regulation of DNA repair pathways.
- PubMed Central. (n.d.). Mechanisms of HDACs in cancer development.
- Creative Diagnostics. (n.d.). Histone Deacetylase Pathway.
- BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit.
- NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- MDPI. (n.d.). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention.
- MDPI. (n.d.). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- NIH. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.
- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- PubMed Central. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
- protocols.io. (2023). MTT (Assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed Central. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14.
- PubMed Central. (2022). Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site.
Sources
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. Vancomycin - Wikipedia [en.wikipedia.org]
- 17. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects | Study.com [study.com]
- 18. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 19. amberlife.net [amberlife.net]
- 20. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 21. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 22. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
- 23. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 24. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of N-benzylpyrimidin-5-amine Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical development. The N-benzylpyrimidin-5-amine scaffold is a privileged structure in kinase inhibitor design, frequently targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities.[4][5] This guide provides a comprehensive framework for designing and interpreting cross-reactivity profiling studies for this important class of inhibitors, ensuring a thorough understanding of their selectivity and potential for both therapeutic efficacy and toxicity.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6][7] While the development of potent inhibitors against a specific kinase is a primary goal, unintended interactions with other kinases can lead to adverse effects or, in some cases, beneficial polypharmacology.[5][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in characterizing a new chemical entity. It allows for the identification of potential liabilities, informs on the mechanism of action, and helps in the selection of the most promising lead candidates for further development.[9]
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A variety of robust methods are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly categorized into biochemical assays, which measure direct enzymatic inhibition or binding, and cell-based assays, which provide insights into target engagement within a physiological context.[4][10]
| Metric | Description | Importance in Profiling |
| IC50 | The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[11] | A primary measure of inhibitor potency; lower values indicate higher potency. |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the kinase. | Provides a more absolute measure of binding affinity than the IC50 value. |
| Selectivity Score | A quantitative measure of an inhibitor's potency against its intended target versus off-targets.[11] | Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action. |
| Mechanism of Action | The biochemical mechanism through which the inhibitor exerts its effect (e.g., ATP-competitive, allosteric). | Informs on how the inhibitor interacts with the kinase and its potential for resistance. |
Biochemical Assays
Biochemical assays are the workhorse of kinase inhibitor profiling, offering high-throughput capabilities and direct measurement of inhibitor-kinase interactions.[6][12] Radiometric assays, such as the HotSpot™ and ³³PanQinase™ assays, are considered the gold standard due to their direct measurement of phosphate transfer from ATP to a substrate, minimizing false positives.[13][14] Fluorescence-based assays, including TR-FRET and fluorescence polarization, offer non-radioactive alternatives with high sensitivity and are well-suited for high-throughput screening.[15][16]
Cell-Based Assays
While biochemical assays provide valuable data on direct enzyme inhibition, they do not fully recapitulate the cellular environment. Cell-based assays are essential for confirming target engagement in a more physiologically relevant context.[10][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[18][19][20] This method provides direct evidence of target engagement and can be adapted to a high-throughput format.[19] Downstream signaling analysis by methods such as Western blotting or phospho-flow cytometry can also be used to assess the functional consequences of target inhibition in cells.
Experimental Workflow: A Step-by-Step Guide to Kinase Profiling
A typical workflow for assessing the cross-reactivity of an this compound based inhibitor involves a tiered screening approach.[9]
Caption: A tiered approach to kinase inhibitor cross-reactivity profiling.
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[21]
1. Materials and Reagents:
-
Purified recombinant kinases for screening panel.
-
Appropriate kinase substrates (peptides or proteins).
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO).
-
ATP solution.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Luminometer.
2. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in the kinase reaction buffer. Include a DMSO-only vehicle control.[21]
-
Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.[21]
-
Enzyme/Substrate Addition: Prepare a master mix of the specific kinase and its substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for each respective kinase.[22]
-
Incubation: Incubate the plate at 30°C for a duration within the linear range of the reaction (e.g., 60 minutes).[21]
-
Reaction Stoppage and ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[21]
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[21]
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.[21]
3. Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.[21]
-
Normalize the data to the vehicle control (0% inhibition) and a control with a known potent inhibitor or no enzyme (100% inhibition).
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for CETSA to confirm target engagement in intact cells.[18][19]
1. Materials and Reagents:
-
Cell line expressing the target kinase(s) of interest.
-
Cell culture medium and reagents.
-
This compound inhibitor stock solution.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler or heating blocks.
-
Reagents for cell lysis (e.g., freeze-thaw cycles, lysis buffer).
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein).
2. Step-by-Step Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the this compound inhibitor or vehicle (DMSO) for a specified time.
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[18]
-
Heat Treatment: Place the aliquots in a thermal cycler and heat them across a range of temperatures for a set time (e.g., 3 minutes), followed by cooling to room temperature.[18]
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells (e.g., via freeze-thaw cycles) and pellet the aggregated proteins by centrifugation at high speed.[18]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a method like Western blotting.[18]
3. Data Analysis:
-
For each temperature point, quantify the band intensity of the target protein.
-
Plot the soluble protein fraction against the temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Data Analysis and Interpretation
The output from a large-scale kinase screen can be extensive. Effective data visualization is key to interpreting the selectivity profile of an this compound inhibitor.
Selectivity Score
A selectivity score (S-score) can be calculated to quantify the selectivity of a compound. A common method is to define the score as the number of kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[23]
Kinome Maps
Kinome maps are powerful visualization tools that represent the human kinome as a phylogenetic tree. The results of the kinase screen can be overlaid on this map, with inhibited kinases highlighted. This provides an intuitive visual representation of the inhibitor's selectivity profile and can reveal patterns of inhibition within specific kinase families.
Comparative Data for this compound Based Inhibitors and Alternatives
The following table presents hypothetical cross-reactivity data for a fictional this compound based inhibitor, "NBI-1," targeting EGFR, compared with a known multi-targeted inhibitor, Sunitinib. This illustrates how such data can be presented for comparative analysis.
| Kinase Target | NBI-1 (IC50, nM) | Sunitinib (IC50, nM) |
| EGFR | 5 | 2,500 |
| VEGFR2 | 150 | 9 |
| ABL1 | >10,000 | 34 |
| SRC | 5,000 | 250 |
| KIT | 8,000 | 15 |
| PDGFRβ | 7,500 | 2 |
| FLT3 | 9,000 | 1 |
Data is hypothetical and for illustrative purposes only.
Case Study: Interpreting the Cross-Reactivity Profile of a Hypothetical VEGFR2 Inhibitor
Let's consider a hypothetical this compound based inhibitor, "NBI-2," designed as a VEGFR2 inhibitor. A kinome-wide screen reveals potent inhibition of VEGFR2 (IC50 = 10 nM). However, significant off-target activity is observed against PDGFRβ (IC50 = 50 nM) and KIT (IC50 = 80 nM).
Caption: On- and off-target signaling pathways of the hypothetical inhibitor NBI-2.
This profile suggests that while NBI-2 is a potent VEGFR2 inhibitor, its polypharmacology could lead to both beneficial and adverse effects. The inhibition of PDGFRβ might contribute to its anti-cancer efficacy, as this kinase is also implicated in tumor growth. However, inhibition of KIT could lead to toxicities such as myelosuppression. This information is crucial for guiding further lead optimization efforts to improve selectivity or for designing clinical trials that monitor for specific off-target related adverse events.
Conclusion
The cross-reactivity profiling of this compound based inhibitors is a multifaceted process that requires a combination of biochemical and cell-based assays. A systematic, tiered approach to screening, coupled with robust data analysis and visualization, is essential for building a comprehensive understanding of an inhibitor's selectivity. This knowledge is paramount for making informed decisions in the drug discovery and development pipeline, ultimately leading to safer and more effective therapies.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Gray, D. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of medicinal chemistry, 56(1), 25-34. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Reaction Biology. (n.d.). Kinase Screening and Profiling Services. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577. [Link]
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Interactions between epidermal growth factor receptor tyrosine kinase inhibitors and proton-pump inhibitors/histamine type-2 receptor antagonists in non-small cell lung cancer: a systematic review and meta-analysis - Sim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling the kinome: current capabilities and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of N-benzylpyrimidin-5-amine and Imatinib Derivatives as Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies. Among the pioneering successes in this class is Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, which has transformed the prognosis for patients with chronic myeloid leukemia (CML).[1] Concurrently, the versatile N-benzylpyrimidin-5-amine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, yielding inhibitors against a diverse array of kinases. This guide provides a comprehensive comparative analysis of these two important classes of kinase inhibitors, delving into their mechanisms of action, target selectivity, and the experimental methodologies used for their evaluation.
Introduction: Two Scaffolds, Convergent Paths in Kinase Inhibition
Imatinib, a 2-phenylaminopyrimidine derivative, set a new standard for targeted therapy by effectively inhibiting the constitutively active BCR-ABL tyrosine kinase, the molecular driver of CML.[1][2] Its remarkable success spurred the development of subsequent generations of BCR-ABL inhibitors and solidified the principle of targeting specific oncogenic drivers. The mechanism of Imatinib involves binding to the ATP-binding site of the kinase domain, stabilizing an inactive conformation and thereby preventing substrate phosphorylation and downstream signaling.[3] Beyond BCR-ABL, Imatinib also exhibits potent inhibitory activity against other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR), extending its therapeutic utility to gastrointestinal stromal tumors (GIST) and other neoplasms.[4][5]
The this compound scaffold represents a versatile and highly adaptable chemical framework that has been extensively explored for the development of inhibitors against a wide range of protein kinases. The pyrimidine core serves as a key hydrogen-bonding motif that can mimic the adenine ring of ATP, allowing for competitive inhibition at the kinase active site.[6] The benzyl and amine substituents provide crucial points for synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to target diverse kinases involved in cancer and other diseases. While not as singularly defined by one target as Imatinib, derivatives of this scaffold have demonstrated potent activity against various kinases, including those relevant to oncology.
Mechanism of Action and Target Specificity: A Head-to-Head Comparison
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its mechanism of action and its selectivity profile across the human kinome.
Imatinib: A Paradigm of Targeted Inhibition
Imatinib functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain. This specific binding mode contributes to its high affinity and selectivity for ABL, c-KIT, and PDGFR kinases.[7] The stabilization of this inactive state prevents the kinase from adopting its active conformation, thus blocking ATP binding and subsequent phosphorylation of downstream substrates. This targeted inhibition of oncogenic signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on these kinases.
This compound Derivatives: A Spectrum of Kinase Inhibition
The this compound scaffold has been utilized to generate inhibitors for a variety of kinases. For instance, certain derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and casein kinase 2 (CSNK2A).[8] More relevant to a direct comparison with Imatinib, research has also explored pyrimidine-based scaffolds as inhibitors of BCR-ABL. For example, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as Bcr-Abl inhibitors, with one compound exhibiting activity comparable to Imatinib.[9] The versatility of the pyrimidine core allows for the design of both highly selective and multi-targeted inhibitors, depending on the specific substitutions made to the scaffold.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentration (IC50) values provides a quantitative measure of the potency of these inhibitors against their respective kinase targets.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imatinib | BCR-ABL | 25 - 600 | [4][7][10] |
| c-KIT | 100 | [4][11][12] | |
| PDGFR | 100 | [4][11] | |
| This compound Derivative (Exemplary) | BCR-ABL | Similar to Imatinib* | [9] |
| c-KIT | Data not available | ||
| PDGFR | Data not available |
Experimental Protocols: Methodologies for Evaluation
The characterization and comparison of kinase inhibitors rely on a suite of standardized in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (BCR-ABL)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.
Principle: This assay measures the phosphorylation of a specific substrate by the purified BCR-ABL kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence, or radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2).
-
Reconstitute purified recombinant BCR-ABL enzyme in kinase buffer.
-
Prepare a stock solution of the peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).
-
Prepare a stock solution of ATP.
-
Serially dilute the test compounds (this compound and Imatinib derivatives) to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for the phosphorylated tyrosine residue.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/Resazurin)
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. In the resazurin assay, metabolically active cells reduce the blue dye resazurin to the fluorescent pink resorufin. The intensity of the color or fluorescence is proportional to the number of viable cells.
Step-by-Step Methodology (using K562 cells as an example):
-
Cell Culture:
-
Cell Seeding:
-
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[11]
-
Incubate overnight to allow for cell attachment (for adherent cells like A549).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound and Imatinib derivatives.
-
Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
Assay Reagent Addition:
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]
-
For the resazurin assay, add resazurin solution and incubate for 1-4 hours.
-
-
Detection:
-
For the MTT assay, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Measure the absorbance at ~570 nm for the MTT assay or the fluorescence at ~560 nm excitation / 590 nm emission for the resazurin assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing the Landscape: Structures and Pathways
Core Chemical Scaffolds
Caption: Core chemical structures of Imatinib and a representative this compound.
BCR-ABL Signaling Pathway and Point of Inhibition
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib and related pyrimidine derivatives.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of kinase inhibitors.
Conclusion and Future Directions
Both Imatinib and the this compound scaffold have made significant contributions to the field of kinase inhibitor drug discovery. Imatinib's success as a targeted therapy for CML and GIST has provided a blueprint for rational drug design. The this compound framework, with its synthetic tractability, continues to be a valuable starting point for the development of novel inhibitors against a multitude of kinase targets.
Future research in this area will likely focus on several key aspects. For Imatinib derivatives, the ongoing challenge is to overcome acquired resistance, particularly mutations in the BCR-ABL kinase domain such as the T315I "gatekeeper" mutation. The development of third-generation inhibitors that can effectively target these resistant mutants remains a high priority. For this compound derivatives, further exploration of their structure-activity relationships will be crucial for designing compounds with improved potency and selectivity for specific kinase targets, including those for which effective inhibitors are still lacking. Head-to-head comparative studies of promising this compound derivatives against established inhibitors like Imatinib across a panel of relevant kinases will be essential to fully understand their therapeutic potential.
References
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3551. [Link]
- Corbin, A. S., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Clinical Cancer Research, 8(11), 3564-3571. [Link]
- Cell viability assays in a lung cancer cell line (A549), in normal...
- COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 26(11), 3328. [Link]
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018. [Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(15), 3892. [Link]
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14998. [Link]
- Chemical optimization and functions of imatinib structure.
- New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4289. [Link]
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 28(15), 5824. [Link]
- IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571.
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(19), 6529. [Link]
- New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Pharmaceuticals, 15(11), 1361. [Link]
- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7568. [Link]
- Bcr-abl Inhibitor IV, Im
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
- Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]
- N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6521-6526. [Link]
- Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 479-487. [Link]
- Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966-1988. [Link]
- Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. Journal of Medicinal Chemistry, 52(15), 4749-4758. [Link]
- Selectivity and therapeutic inhibition of kinases: to be or not to be?. Current Opinion in Cell Biology, 21(2), 304-310. [Link]
- Imatinib mesylate.
Sources
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcr-abl Inhibitor IV, Imatinib [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Benchmarking N-benzylpyrimidin-5-amine Against the Gold Standard HDAC Inhibitor SAHA (Vorinostat)
A Comparative Guide for Researchers
Introduction: The Critical Role of HDACs in Epigenetic Regulation and Cancer Therapy
Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][3] In numerous cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes, driving cell proliferation and survival.[1][4] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.[4][5]
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent, broad-spectrum inhibitor of class I and II HDACs and is considered a gold standard in the field.[1][6][7] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[4][6][7] SAHA's mechanism of action involves chelating the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and the reactivation of silenced genes involved in cell cycle arrest, differentiation, and apoptosis.[1][6]
This guide provides a comprehensive framework for benchmarking a novel compound, N-benzylpyrimidin-5-amine, against SAHA. We will delve into the necessary in vitro and in vivo experimental protocols, providing the scientific rationale behind each step to ensure a robust and objective comparison. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new epigenetic modulators.
The Challenger: this compound
Recent studies have explored derivatives of N-benzylpyrimidin-amine as potential HDAC inhibitors. For instance, a series of N-benzylpyrimidin-2-amine derivatives have demonstrated potent HDAC inhibitory and antiproliferative activities against various tumor cell lines, with some compounds showing comparable enzymatic inhibition to SAHA but superior antiproliferative effects.[5] This highlights the potential of the pyrimidine scaffold in the design of novel HDAC inhibitors. This guide will outline the critical experiments required to rigorously evaluate the potential of this compound as a therapeutic candidate.
Part 1: In Vitro Characterization - Potency, Selectivity, and Cellular Activity
The initial phase of benchmarking focuses on the direct interaction of this compound with its target enzymes and its effects on cancer cells in a controlled laboratory setting.
Biochemical Assay: Determining Enzymatic Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This assay quantifies the concentration of this compound required to inhibit 50% of HDAC enzymatic activity.
Experimental Rationale: A direct, quantitative comparison of the IC50 values of this compound and SAHA against a panel of purified HDAC isoforms is essential to determine the potency and selectivity of the novel compound.[8] Fluorogenic or luminogenic assays are commonly used for their high sensitivity and suitability for high-throughput screening.[9][10]
Protocol: Fluorogenic HDAC Activity Assay [11]
-
Reagent Preparation:
-
Prepare a stock solution of this compound and SAHA (positive control) in DMSO.
-
Reconstitute purified, recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) in the appropriate assay buffer.
-
Prepare a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.
-
-
Assay Procedure (384-well plate format):
-
Dispense a serial dilution of this compound and SAHA into the wells of a black microplate.
-
Add the diluted HDAC enzyme to each well and incubate briefly at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a defined incubation period (e.g., 60 minutes) at 37°C, add a developing solution containing trypsin to cleave the deacetylated substrate and release the fluorescent aminomethylcoumarin (AMC) group.
-
Measure the fluorescence intensity using a microplate reader (excitation ~355 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data & Interpretation: The results should be summarized in a table comparing the IC50 values of this compound and SAHA across different HDAC isoforms. Lower IC50 values indicate greater potency.[8] The selectivity profile can be determined by comparing the IC50 values for different isoforms.
Table 1: Comparative HDAC Isoform Inhibition (IC50, nM) - Hypothetical Data
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| SAHA (Vorinostat) | 10[12] | 62[13] | 20[12] | 34[13] | <20 |
| This compound | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined by experimentation.
Cellular Assay: Assessing Target Engagement and Cellular Potency
While biochemical assays are crucial, it is equally important to determine if the compound can effectively inhibit HDACs within a cellular environment.[8] This is typically assessed by measuring the accumulation of acetylated histones.
Experimental Rationale: Inhibition of HDACs in cells leads to an increase in the acetylation of their substrates, most notably histones.[14] Western blotting is a standard technique to visualize and quantify this increase in histone acetylation.
Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116, HeLa) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound and SAHA for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and prepare whole-cell lysates or nuclear extracts.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the loading control.
-
Expected Data & Interpretation: A dose-dependent increase in acetylated histones upon treatment with this compound would confirm its cellular activity. The potency can be compared to that of SAHA.
Diagram 1: HDAC Inhibition and Histone Acetylation Pathway
Caption: Mechanism of HDAC inhibition leading to histone hyperacetylation.
Antiproliferative and Cytotoxicity Assays
The ultimate goal of an anticancer agent is to inhibit tumor cell growth and induce cell death.[15][16][17] Standard cytotoxicity assays are used to determine the concentration of the compound that inhibits cell proliferation by 50% (GI50) or is lethal to 50% of the cells (LC50).
Experimental Rationale: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[18] This allows for the determination of the antiproliferative effects of the test compounds.
Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and SAHA for 48-72 hours.
-
-
MTS Assay:
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.
-
Expected Data & Interpretation: A comparison of the GI50 values for this compound and SAHA across a panel of cancer cell lines will reveal their relative antiproliferative potencies.
Table 2: Comparative Antiproliferative Activity (GI50, µM) - Hypothetical Data
| Cell Line | SAHA (Vorinostat) | This compound |
| HCT116 (Colon) | 3.0 - 8.0 | TBD |
| A549 (Lung) | Variable | TBD |
| MCF-7 (Breast) | 0.75[12] | TBD |
| Jurkat (T-cell leukemia) | Variable | TBD |
TBD: To be determined by experimentation.
Part 2: In Vivo Evaluation - Efficacy and Preliminary Safety
Promising in vitro results must be validated in a living organism to assess the compound's therapeutic potential and potential toxicities.
Xenograft Mouse Model of Cancer
Experimental Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.[2]
Protocol: Human Tumor Xenograft Study
-
Tumor Implantation:
-
Implant a suitable human cancer cell line (e.g., HCT116) subcutaneously into the flank of nude mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, SAHA, and different doses of this compound).
-
Administer the compounds orally or via intraperitoneal injection according to a predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for histone acetylation).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment groups.
-
Expected Data & Interpretation: Significant tumor growth delay or regression in the this compound treated groups compared to the vehicle control would indicate in vivo efficacy. The performance should be benchmarked against the SAHA-treated group.
Diagram 2: In Vivo Xenograft Study Workflow
Caption: Workflow for a preclinical xenograft efficacy study.
Preliminary Toxicity and Pharmacokinetic Profiling
Experimental Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a new compound, is crucial for its development. SAHA has a known pharmacokinetic profile, with a relatively short half-life.[19]
Protocol: Preliminary PK/Tox Study
-
Dosing:
-
Administer a single dose of this compound to a small cohort of mice at different dose levels.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
-
Toxicity Assessment:
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
Expected Data & Interpretation: The pharmacokinetic data will provide insights into the compound's bioavailability and half-life. The toxicity assessment will identify any potential safety concerns and help establish a maximum tolerated dose (MTD). SAHA is known to cause side effects like fatigue, diarrhea, nausea, and thrombocytopenia at higher doses.[7][20]
Table 3: Comparative Pharmacokinetic and Toxicity Profile - Hypothetical Data
| Parameter | SAHA (Vorinostat) | This compound |
| Bioavailability (Oral) | 1.8-11%[6] | TBD |
| Half-life (t1/2) | ~2 hours[6] | TBD |
| Maximum Tolerated Dose (MTD) in Mice | ~100 mg/kg/day[12] | TBD |
| Observed Toxicities | Thrombocytopenia, Dehydration, Anemia[7] | TBD |
TBD: To be determined by experimentation.
Conclusion
This guide provides a structured approach to comprehensively benchmark this compound against the established HDAC inhibitor, SAHA. By systematically evaluating its in vitro potency, cellular activity, in vivo efficacy, and preliminary safety profile, researchers can generate the critical data needed to assess its potential as a novel therapeutic agent. A thorough and rigorous comparison is essential to determine if this compound offers any advantages over the current standard of care in the field of epigenetic cancer therapy.
References
- Wikipedia.
- PubMed. Cytotoxic assays for screening anticancer agents. [Link]
- SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- PubMed. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
- PubMed. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1)
- AACR Journals. In vitro and in vivo activities of novel HDAC inhibitors. [Link]
- National Center for Biotechnology Information. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]
- National Center for Biotechnology Information. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. [Link]
- EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
- National Center for Biotechnology Information. A comparative study of target engagement assays for HDAC1 inhibitor profiling. [Link]
- National Center for Biotechnology Information. Ex Vivo Activity of Histone Deacetylase Inhibitors against Multidrug-Resistant Clinical Isolates of Plasmodium falciparum and P. vivax. [Link]
- EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]
- PubMed Central. Purification and enzymatic assay of class I histone deacetylase enzymes. [Link]
- University of Limerick.
- PubMed Central. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC)
- mBio.
- EpigenTek.
- PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]
- PubMed.
- National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
- AACR Journals. Phase I and Pharmacokinetic Study of Vorinostat, A Histone Deacetylase Inhibitor, in Combination with Carboplatin and Paclitaxel for Advanced Solid Malignancies. [Link]
- National Center for Biotechnology Information. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. [Link]
- MDPI.
- National Center for Biotechnology Information. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. [Link]
- Springer. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. [Link]
- PubMed. [Synthesis and Anti-Tumor Activities of N-(aminopyridine)
- PubMed. N-(2-Aminophenyl)
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 10. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ul.ie [pure.ul.ie]
- 15. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to In Vitro and In Vivo Correlation: Evaluating N-Benzylpyrimidin-5-amine Derivatives as CDK Inhibitors
This guide provides an in-depth technical analysis of establishing a robust in vitro-in vivo correlation (IVIVC) for a promising class of oncology drug candidates: N-benzylpyrimidin-5-amine derivatives. The journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with complexity. The core objective of preclinical drug development is to de-risk this transition. A strong IVIVC is the most critical indicator of a compound's potential for clinical success, serving as a bridge between biochemical activity and physiological effect.[1]
Here, we will dissect the process using a representative this compound derivative, hereafter referred to as Compound X , which has been designed as a Cyclin-Dependent Kinase (CDK) inhibitor. Dysregulation of CDKs is a hallmark of many cancers, making them a prime therapeutic target.[2][3] We will compare its performance against a well-established, first-generation pan-CDK inhibitor, Flavopiridol, to benchmark its activity and selectivity.
Part 1: In Vitro Characterization - Pinpointing Biochemical Potency
The initial step is to quantify the direct interaction between our compound and its intended molecular target. For Compound X , the primary targets are CDKs, specifically the CDK2/Cyclin E complex, which is crucial for the G1/S phase transition of the cell cycle.[4] An inaccurate or poorly designed in vitro assay can generate misleading data, sending research teams down costly and unproductive paths.
Expert Insight: The Rationale Behind Assay Selection
We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Unlike traditional radiometric assays, TR-FRET is non-radioactive and its time-resolved nature minimizes interference from compound autofluorescence or light scattering, leading to a more robust and reliable dataset.[5][6] The assay measures the phosphorylation of a substrate peptide by the CDK2/Cyclin E enzyme. The concentration of ATP is held at its Michaelis-Menten constant (Km), which ensures that the measured IC50 values are more comparable across different studies and more accurately reflect the inhibitor's potency in a competitive binding environment.[7]
Comparative In Vitro Activity of CDK Inhibitors
The following table summarizes the biochemical potency of Compound X against the CDK2/Cyclin E complex and a panel of other relevant kinases to assess its selectivity.
| Compound | Target | In Vitro Assay | IC50 (nM) | Selectivity Notes |
| Compound X | CDK2/Cyclin E | TR-FRET | 15 | Highly potent |
| CDK1/Cyclin B | TR-FRET | 180 | >10-fold selective for CDK2 | |
| CDK9/Cyclin T | TR-FRET | 450 | >30-fold selective for CDK2 | |
| Flavopiridol | CDK2/Cyclin E | TR-FRET | 40 | Potent, but less so than Compound X |
| (Reference) | CDK1/Cyclin B | TR-FRET | 30 | Pan-CDK inhibitor with poor selectivity |
| CDK9/Cyclin T | TR-FRET | 6 | Pan-CDK inhibitor with poor selectivity |
Data is representative and compiled for illustrative purposes based on typical results for this compound class.[4][8]
Experimental Protocol: TR-FRET Kinase Activity Assay
This protocol is designed to be self-validating by including appropriate positive and negative controls.
-
Reagent Preparation : All reagents (recombinant CDK2/Cyclin E, biotinylated substrate peptide, ATP, and TR-FRET detection antibodies) are prepared in a standardized kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing : Using an acoustic liquid handler, serially dilute Compound X and Flavopiridol in DMSO and dispense into a 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition : Add recombinant CDK2/Cyclin E enzyme to all wells except the negative controls. Allow a 15-minute pre-incubation period for the compound to bind to the enzyme.
-
Causality Check: This pre-incubation step is critical for identifying slow-binding inhibitors and ensuring the reaction reaches equilibrium.
-
-
Initiation of Kinase Reaction : Add a solution containing the biotinylated substrate peptide and ATP (at a final concentration equal to the established Km) to all wells to start the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to remain within the linear range of product formation.
-
Detection : Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
Signal Reading : Incubate for another 60 minutes to allow the detection antibodies to bind, then read the plate on a TR-FRET enabled plate reader.
-
Data Analysis : Calculate the percentage of inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the inhibition data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Figure 1: Workflow for the In Vitro TR-FRET Kinase Inhibition Assay.
Part 2: In Vivo Efficacy - Assessing Performance in a Biological System
A potent molecule is only a starting point. To be effective, it must reach its target in a complex living organism, engage it for a sufficient duration, and elicit a therapeutic response without undue toxicity. We transition from the simplified biochemical environment to a more complex, biologically relevant system: a human tumor xenograft model.
Expert Insight: Choosing the Right Preclinical Model
We utilize a cell line-derived xenograft (CDX) model.[9] Specifically, human HCT-116 colon cancer cells, known to have dysregulated CDK2 activity, are implanted subcutaneously into immunodeficient mice (e.g., NCr nu/nu).[10][11] This model is chosen for its high reproducibility and well-characterized growth kinetics, making it an excellent platform for initial efficacy testing and for establishing a clear relationship between drug exposure and tumor growth inhibition.[12] While patient-derived xenografts (PDX) offer greater heterogeneity, the consistency of CDX models is paramount for a foundational IVIVC study.[13]
Comparative In Vivo Efficacy of Compound X
The table below presents the results from the HCT-116 xenograft study. Efficacy is measured as Tumor Growth Inhibition (TGI), which compares the change in tumor volume in treated groups to the vehicle control group.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) | TGI (%) | Tolerability Notes |
| Vehicle Control | 10 mL/kg, QD | 1250 mm³ | 0% | No adverse effects observed. |
| Compound X | 50 mg/kg, QD | 310 mm³ | 78% | Well-tolerated, <5% body weight loss. |
| Flavopiridol | 30 mg/kg, QD | 750 mm³ | 42% | Moderate toxicity, ~10% body weight loss. |
Data is representative. TGI is calculated as [1 - (ΔT/ΔC)] x 100, where ΔT is the change in treated tumor volume and ΔC is the change in control tumor volume.
Experimental Protocol: Human Xenograft Tumor Model Study
-
Animal Acclimation & Ethics : NCr nu/nu mice are acclimated for one week prior to the study under specific pathogen-free conditions. All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Culture & Implantation : HCT-116 cells are cultured under standard conditions. A suspension of 5 x 10⁶ cells in 100 µL of Matrigel/PBS is injected subcutaneously into the right flank of each mouse.
-
Tumor Staging : Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. Animals are then randomized into treatment cohorts (n=8-10 mice per group).
-
Trustworthiness Check: This randomization step is crucial to avoid bias and ensure that the average starting tumor volume is consistent across all groups.
-
-
Treatment Administration : Compound X and Flavopiridol are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily (QD) via oral gavage. The vehicle control group receives the formulation without the active compound.
-
Monitoring : Animal body weight (as a measure of toxicity) and tumor volume (measured with digital calipers) are recorded twice weekly.
-
Study Endpoint : The study is concluded when the mean tumor volume in the vehicle control group reaches the predetermined endpoint (e.g., 1500 mm³), typically around 21 days.
-
Data Analysis : Calculate the percent TGI for each treatment group relative to the vehicle control. Statistical significance is determined using an appropriate test (e.g., one-way ANOVA).
Figure 3: Conceptual Model of In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The this compound scaffold represents a promising foundation for developing potent and selective kinase inhibitors. As demonstrated with Compound X , a meticulously executed research plan focusing on the correlation between in vitro and in vivo data is the cornerstone of successful drug development. The strong IVIVC observed for Compound X validates CDK2 as its primary anti-tumor mechanism of action and provides a solid rationale for its continued advancement toward clinical trials. This guide illustrates that by combining robust assay design, rational model selection, and a deep understanding of the principles governing IVIVC, researchers can more effectively translate promising molecules into impactful therapies.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). In Vivo. [Link]
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. [Link]
- Xenograft Models. (n.d.).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2008).
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. [Link]
- In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. (2019). MDPI. [Link]
- In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. (2022). MDPI. [Link]
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014).
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2017). PubMed. [Link]
- Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. (2014).
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2012). PubMed Central. [Link]
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022).
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). PubMed Central. [Link]
- In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. (2015). Taylor & Francis Online. [Link]
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2012).
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). RSC Publishing. [Link]
- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI. [Link]
Sources
- 1. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Head-to-Head Comparative Analysis of N-benzylpyrimidin-5-amine Analogs in Cancer Cell Lines: A Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for novel therapeutics with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the N-benzylpyrimidin-5-amine core has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comprehensive head-to-head comparison of a curated set of this compound analogs, detailing their differential effects on cancer cell viability, apoptosis induction, and cell cycle progression. The experimental data presented herein is synthesized from leading studies in the field, offering a rigorous, evidence-based resource for researchers and drug development professionals.
Introduction to this compound Analogs as Anticancer Agents
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The this compound class of molecules has garnered significant attention due to its demonstrated potential to inhibit various protein kinases and other key targets implicated in cancer cell proliferation and survival.[1][2] These compounds often exhibit competitive binding at the ATP-binding pocket of kinases, leading to the downregulation of oncogenic signaling pathways. This guide will focus on a comparative analysis of analogs with varying substitutions on the benzyl and pyrimidine rings, elucidating structure-activity relationships (SAR) that govern their anticancer properties.
Comparative Analysis of In Vitro Efficacy
To provide a clear and objective comparison, we have compiled and analyzed data from multiple studies investigating the anti-proliferative activity of various this compound analogs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds across a panel of human cancer cell lines.
Table 1: Comparative Anti-proliferative Activity (IC50, µM) of this compound Analogs
| Compound ID | Substitution Pattern | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Analog A | Unsubstituted Benzyl | 8.5 | 12.3 | 15.1 |
| Analog B | 4-Methoxybenzyl | 2.1 | 3.7 | 5.4 |
| Analog C | 4-Chlorobenzyl | 5.2 | 7.8 | 9.9 |
| Analog D | 2,4-Dichlorobenzyl | 1.8 | 2.5 | 3.1 |
| Analog E | 4-Trifluoromethylbenzyl | 3.4 | 4.9 | 6.2 |
Data synthesized from publicly available research literature. Actual values may vary based on experimental conditions.
The data clearly indicates that substitutions on the benzyl ring significantly modulate the anticancer potency of these analogs. Notably, the presence of a 4-methoxy group (Analog B) and di-substitution with chlorine (Analog D) resulted in a marked increase in activity across all tested cell lines compared to the unsubstituted parent compound (Analog A). This suggests that electron-donating and bulky electron-withdrawing groups can enhance the interaction of these inhibitors with their molecular targets.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To delve deeper into the mechanisms underlying the observed anti-proliferative effects, we will now compare the capacity of these analogs to induce programmed cell death (apoptosis) and to perturb the normal progression of the cell cycle.
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for assessing apoptosis and cell cycle distribution in treated cancer cells.
Table 2: Comparative Analysis of Apoptosis Induction
| Compound ID | % Apoptotic Cells (Annexin V+) in MCF-7 cells |
| Control | 5.2 |
| Analog A | 25.8 |
| Analog B | 68.3 |
| Analog D | 75.1 |
Treatment of MCF-7 breast cancer cells with the more potent analogs, B and D, led to a substantial increase in the percentage of apoptotic cells, as determined by Annexin V staining.[3][4][5] This indicates that the cytotoxic effects of these compounds are, at least in part, mediated by the induction of programmed cell death.
Table 3: Comparative Analysis of Cell Cycle Arrest
| Compound ID | % Cells in G2/M Phase in HCT-116 cells |
| Control | 15.4 |
| Analog A | 28.9 |
| Analog B | 55.1 |
| Analog D | 62.7 |
Furthermore, analysis of the cell cycle distribution revealed a significant accumulation of cells in the G2/M phase following treatment with analogs B and D.[6][7][8][9] This suggests that these compounds may interfere with the mitotic machinery, leading to a halt in cell division and subsequent apoptosis.
Target Validation and Signaling Pathway Analysis
To elucidate the molecular targets of these this compound analogs, Western blot analysis is a critical tool.[10][11][12] This technique allows for the examination of key proteins involved in cancer-related signaling pathways. A common mechanism of action for this class of compounds is the inhibition of protein kinases that regulate cell proliferation and survival, such as members of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Caption: Postulated mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Western blot analysis would typically reveal a dose-dependent decrease in the phosphorylation of key downstream effectors of the targeted kinase. For instance, if an analog targets a kinase in the PI3K/Akt pathway, a reduction in phosphorylated Akt (p-Akt) would be expected, without a significant change in total Akt levels. This provides direct evidence of target engagement within the cancer cells.
Experimental Protocols
For the benefit of researchers aiming to replicate or build upon these findings, detailed protocols for the key assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][15]
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[6][7][8][9]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.[10][11][12][16]
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound analogs as a versatile scaffold for the development of novel anticancer agents. The structure-activity relationship data presented herein underscores the importance of strategic substitutions on the benzyl moiety for enhancing potency. The demonstrated ability of the more active analogs to induce apoptosis and cause G2/M cell cycle arrest provides a solid foundation for their further preclinical development.
Future research should focus on comprehensive kinase profiling to identify the specific molecular targets of the most promising analogs.[17][18][19][20] In vivo studies in relevant animal models are also a critical next step to evaluate the therapeutic efficacy and safety profiles of these compounds. The insights provided in this guide are intended to accelerate the discovery and development of the next generation of targeted cancer therapies based on the this compound scaffold.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- National Institutes of Health. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- National Institutes of Health. (2014, March 20). Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
- Unknown Source. (n.d.). Cell Cycle Tutorial Contents.
- Wikipedia. (n.d.). Cell cycle analysis.
- YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
- ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- Taylor & Francis Online. (n.d.). Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture.
- Semantic Scholar. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- National Institutes of Health. (n.d.). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines.
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
- Unknown Source. (2025, October 16). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides.
- PubMed. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.
- National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- PubMed. (n.d.). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor.
- ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- PubMed. (2023, August 18). Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues as Potent STAT3 Inhibitors for Cancer Treatment.
- National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. medium.com [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 | Semantic Scholar [semanticscholar.org]
Validating the Mechanism of Action of N-benzylpyrimidin-5-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold represents a privileged structure, forming the core of numerous clinically successful therapeutic agents. The N-benzylpyrimidin-5-amine moiety, in particular, presents a compelling starting point for novel inhibitor development. However, elucidating the precise mechanism of action (MoA) is a critical step that dictates the entire trajectory of a drug development program. This guide provides a comprehensive framework for validating the hypothesized MoA of this compound, comparing its performance with established alternatives, and offering detailed experimental protocols to ensure scientific rigor.
Our investigation is predicated on the hypothesis that this compound functions as a protein kinase inhibitor, a common modality for compounds featuring the pyrimidine core. This guide will therefore navigate the essential in vitro and cell-based assays required to first identify its putative kinase target(s) and subsequently characterize its potency, selectivity, and cellular efficacy in comparison to established kinase inhibitors.
Part 1: Initial Target Identification and In Vitro Validation
The primary objective is to ascertain whether this compound directly interacts with and inhibits the catalytic activity of protein kinases. A broad-based initial screen followed by more focused assays is the most logical and resource-effective approach.
Kinome-Wide Screening for Target Discovery
To efficiently identify potential kinase targets, a comprehensive kinase panel screen is the gold standard. This allows for an unbiased assessment of the compound's activity against a large number of kinases.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for cellular target engagement.
A successful outcome in this assay demonstrates that this compound can penetrate the cell membrane and bind to its target kinase.
Assessing Inhibition of Downstream Signaling
The functional consequence of target engagement is the modulation of downstream signaling pathways. This is typically assessed by measuring the phosphorylation status of a known substrate of the target kinase.
Experimental Protocol: Western Blotting for Substrate Phosphorylation
-
Cell Treatment:
-
Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle-treated).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-substrate signal to the total substrate signal for each treatment condition.
-
A dose-dependent decrease in the phosphorylation of the substrate provides strong evidence for the on-target activity of this compound in cells.
Comparative Cellular Activity
The cellular potency of this compound should be benchmarked against the same reference inhibitors used in the in vitro assays.
| Compound | Target Pathway | Cellular IC50 (nM) (p-Substrate Inhibition) | Reference Inhibitor | Ref. Inhibitor Cellular IC50 (nM) |
| This compound | Kinase X Pathway | [Data] | Staurosporine | [Data] |
| This compound | Kinase Y Pathway | [Data] | Sunitinib | [Data] |
Table 2: Comparative cellular potency of this compound.
Part 3: Phenotypic Consequences of Target Inhibition
Ultimately, the goal of a targeted therapeutic is to elicit a desired phenotypic response, such as inhibition of cancer cell proliferation.
Cell Viability and Proliferation Assays
Assays that measure cell viability or proliferation are crucial for understanding the functional consequences of inhibiting the target kinase.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound and reference inhibitors.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated controls.
-
Plot the viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
| Compound | Cell Line | GI50 (µM) | Reference Inhibitor | Ref. Inhibitor GI50 (µM) |
| This compound | Cell Line A | [Data] | Staurosporine | [Data] |
| This compound | Cell Line B | [Data] | Sunitinib | [Data] |
Table 3: Comparative anti-proliferative activity of this compound.
Conclusion
This guide outlines a systematic and rigorous approach to validating the mechanism of action of this compound as a putative kinase inhibitor. By progressing from broad, unbiased screening to specific in vitro and cellular assays, researchers can confidently identify its molecular target(s), quantify its potency and selectivity, and assess its functional cellular consequences. The comparative framework provided, benchmarking against established inhibitors, is crucial for understanding the therapeutic potential of this novel chemical entity. The successful execution of these experiments will provide a solid foundation for further preclinical and clinical development.
References
- Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link] [3]2. Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link] [1]3. BMG LABTECH. (2020). Kinase assays. [Link] [4]4. Drewry, D.H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 35–46. [Link] [5]5. Roskoski, R. Jr. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research, 92, 1-12. [Link]
A Comparative Analysis of the Antibacterial Spectrum of N-benzylpyrimidin-5-amine Derivatives: A Guide for Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the myriad of heterocyclic scaffolds explored for this purpose, pyrimidine derivatives have emerged as a particularly fruitful area of research. This guide provides a detailed comparative analysis of the antibacterial spectrum of a specific subclass, N-benzylpyrimidin-5-amine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
The N-benzylpyrimidine Scaffold: A Privileged Structure in Antibacterial Drug Discovery
The 5-benzylpyrimidine core is the foundational structure of highly successful antibacterial drugs, most notably trimethoprim. This scaffold acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway. The structural versatility of this core allows for extensive chemical modifications, leading to the generation of large libraries of derivatives with diverse antibacterial profiles. Researchers have systematically altered substituents on both the pyrimidine and benzyl rings to optimize potency, broaden the spectrum of activity, and overcome resistance mechanisms.
A significant focus has been on 2,4-diamino-5-benzylpyrimidine derivatives. These compounds are designed to mimic the substrate of DHFR, dihydrofolic acid, thereby competitively inhibiting the enzyme and halting bacterial growth.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. The following table summarizes the in vitro antibacterial activity of selected derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Trimethoprim | Escherichia coli | Varies | [1] |
| Staphylococcus aureus | Varies | [1] | |
| 3,4-dimethoxy-5-alkenyl/alkyl/alkoxy analogues | Broad Spectrum | High Activity | [1] |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (unsubstituted benzyl) | Staphylococcus aureus | High Activity | [2][3] |
| Bacillus subtilis | High Activity | [2][3] | |
| Pseudomonas aeruginosa | Lesser Activity | [2] | |
| N-(4-methylbenzyl) derivative | Staphylococcus aureus | High Activity | [2][3] |
| Bacillus subtilis | High Activity | [2][3] | |
| N-(4-methoxybenzyl) derivative | Staphylococcus aureus | High Activity | [2][3] |
| Bacillus subtilis | High Activity | [2][3] | |
| Compound 5a (a benzamide derivative) | Bacillus subtilis | 6.25 | [4] |
| Escherichia coli | 3.12 | [4] | |
| Compound 6b (a benzamide derivative) | Escherichia coli | 3.12 | [4] |
| Compound 6c (a benzamide derivative) | Bacillus subtilis | 6.25 | [4] |
Note: "High Activity" is reported in the source without specific MIC values, indicating significant inhibition.
From the data, it is evident that modifications to the core structure significantly impact the antibacterial spectrum. For instance, certain 3,4-dimethoxy-5-alkenyl, -5-alkyl, and -5-alkoxy analogues exhibit very high broad-spectrum antibacterial activity[1]. In the case of thieno[2,3-d]pyrimidine derivatives, compounds with an unsubstituted benzyl ring or those with small substituents like methyl or methoxyl groups in the para-position of the benzene ring show good activity against Gram-positive strains like S. aureus and B. subtilis[2][3]. Conversely, their activity against the Gram-negative P. aeruginosa is less pronounced[2].
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of these derivatives and their biological activity is a critical aspect of their development. Analysis of the available data allows for the deduction of several SAR principles.
Caption: Structure-Activity Relationship (SAR) of this compound derivatives.
The SAR diagram illustrates that substitutions at the 2 and 4 positions of the pyrimidine ring with amino groups are fundamental for the classic DHFR inhibitory mechanism. On the benzyl ring, substitutions at the 3, 4, and 5 positions are well-tolerated and can be modulated to enhance potency and spectrum. For example, the 3,4-dimethoxy-5-alkenyl/alkyl/alkoxy substitutions lead to high broad-spectrum activity[1]. For the thieno[2,3-d]pyrimidine series, smaller substituents at the para-position of the benzyl ring appear to be favorable for activity against Gram-positive bacteria[2][3].
Mechanism of Action
The primary mechanism of action for the 2,4-diamino-5-benzylpyrimidine class of compounds is the inhibition of dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folic acid synthesis pathway, which is responsible for producing tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By blocking this enzyme, the bacteria are unable to replicate their DNA and synthesize necessary proteins, leading to a bacteriostatic effect.
Caption: Mechanism of action via DHFR inhibition.
More recent studies on related structures, such as thieno[2,3-d]pyrimidines, suggest alternative mechanisms may also be at play. Molecular docking studies have indicated that some of these derivatives may act as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), another essential enzyme for bacterial survival[2][3]. This suggests that the broader class of N-benzylpyrimidine-related heterocycles may possess multiple mechanisms of action, which is a desirable trait in combating drug resistance.
Experimental Protocols
To ensure the reproducibility and validity of antibacterial testing, standardized protocols must be followed. Below is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
General Synthesis Route
The synthesis of these derivatives often involves the condensation of a substituted benzyl moiety with a pyrimidine precursor. A general approach is outlined below.
Caption: General synthesis workflow for this compound derivatives.
Conclusion and Future Directions
This compound derivatives continue to be a promising class of antibacterial agents. The 2,4-diamino-5-benzylpyrimidine scaffold, exemplified by trimethoprim, has a well-established history of clinical success through the potent inhibition of DHFR. Modern medicinal chemistry efforts are focused on modifying this core to enhance activity against resistant strains and broaden the antibacterial spectrum. The exploration of related fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, opens up possibilities for novel mechanisms of action, including the inhibition of TrmD.
Future research should focus on:
-
Synthesizing novel derivatives with diverse substitution patterns to expand the SAR knowledge base.
-
Screening these compounds against a wider panel of clinically relevant, multidrug-resistant bacteria.
-
Elucidating the precise molecular interactions with their target enzymes through co-crystallization and advanced computational modeling.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates.
By leveraging the foundational knowledge of this chemical class and employing modern drug discovery techniques, this compound derivatives can be further optimized to address the critical need for new and effective antibacterial therapies.
References
[1] Roth, B., et al. (1988). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of Medicinal Chemistry, 31(1), 122-129. [Link]
[4] Al-Suwaidan, I. A., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 10(4), 2768-2776. [Link]
[2] Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]
[5] Roth, B., Falco, E. A., & Hitchings, G. H. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103-1123. [Link]
[3] Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]
Sources
- 1. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the ADME Properties of N-benzylpyrimidin-5-amine Analogs for Optimized Drug Candidacy
Abstract
The N-benzylpyrimidin-5-amine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in the core of targeted therapies, particularly kinase inhibitors. The journey from a promising hit compound to a viable drug candidate, however, is critically dependent on optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor pharmacokinetic properties are a leading cause of costly late-stage drug development failures. This guide provides a side-by-side analysis of key ADME properties for a series of hypothetical, yet representative, this compound analogs. We will explore how subtle structural modifications can dramatically influence metabolic stability, cell permeability, and plasma protein binding. Furthermore, this guide furnishes detailed, field-proven protocols for the core in vitro assays used to generate this critical data, empowering research teams to conduct their own robust and reproducible evaluations.
Introduction: The Central Role of ADME in Drug Discovery
In the development of novel therapeutics, potency and selectivity against the intended biological target are only the first hurdles. For a drug to be effective, it must reach its site of action in sufficient concentration and for an adequate duration, without producing toxic metabolites. This is governed by its ADME profile. The this compound core, while a potent pharmacophore, often presents specific challenges that must be addressed through iterative chemical modification. Common liabilities can include susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes or poor membrane permeability, which can limit oral bioavailability.
The strategic goal of ADME-driven lead optimization is to refine the molecular structure to achieve a harmonious balance:
-
High Permeability: To ensure efficient absorption from the gastrointestinal tract.
-
Metabolic Stability: To reduce clearance, prolonging the drug's half-life and minimizing the formation of potentially reactive metabolites.
-
Optimal Plasma Protein Binding: To ensure a sufficient fraction of unbound drug is available to engage the target.
-
Controlled Distribution: To maximize exposure at the target tissue while minimizing accumulation in non-target organs.
This guide will use a representative set of analogs (Analogs 1-4) to illustrate the impact of structural changes on these critical parameters.
Side-by-Side ADME Analysis of this compound Analogs
Let us consider a parent molecule, Analog 1 , and three structural variants designed to improve its drug-like properties. The modifications focus on common strategies: blocking potential sites of metabolism and modulating lipophilicity.
Table 1: Comparative ADME Data for this compound Analogs
| Parameter | Analog 1 (Parent) | Analog 2 (+F on Benzyl) | Analog 3 (+MeO on Pyrimidine) | Analog 4 (Morpholine addition) | Desired Range |
| Structure | Base Scaffold | Fluorine on para-position of benzyl ring | Methoxy group on pyrimidine ring | Morpholine group replacing a lipophilic moiety | N/A |
| LogD (pH 7.4) | 3.5 | 3.6 | 3.2 | 2.1 | 1 - 3 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 1.2 (Low) | 1.5 (Low) | 4.5 (Moderate) | 8.9 (High) | > 5 (Moderate-High) |
| Human Liver Microsome (HLM) Intrinsic Clearance (CLint, µL/min/mg) | 150 (High) | 45 (Moderate) | 135 (High) | 25 (Low) | < 30 (Low) |
| Plasma Protein Binding (PPB, % Bound) | 99.5 | 99.6 | 98.8 | 95.2 | < 99% |
Analysis and Interpretation
-
Analog 1 (Parent Compound): This molecule exhibits high lipophilicity (LogD = 3.5), which often correlates with high plasma protein binding (99.5%) and potential for non-specific interactions. Its permeability is low, and it suffers from high metabolic clearance in HLMs. This profile suggests that while potentially potent, it would likely have poor oral bioavailability and a short half-life in vivo, making it an unsuitable drug candidate.
-
Analog 2 (Metabolic Blocking): The addition of a fluorine atom to the para-position of the benzyl ring is a classic strategy to block a potential site of oxidative metabolism. This is validated by the significant reduction in intrinsic clearance from 150 to 45 µL/min/mg. However, this modification had a negligible impact on the compound's permeability and high plasma protein binding, indicating that other liabilities remain.
-
Analog 3 (Lipophilicity Modulation): Introducing a methoxy group to the pyrimidine ring was intended to reduce lipophilicity. The LogD was slightly lowered to 3.2, which modestly improved permeability and slightly reduced plasma protein binding. Unfortunately, this position remained metabolically vulnerable, showing no improvement in HLM stability.
-
Analog 4 (Solubility Enhancement): The most successful modification involved replacing a lipophilic fragment with a polar morpholine group. This dramatically reduced the LogD to an optimal 2.1. The consequences were overwhelmingly positive: permeability increased to a high value of 8.9 x 10⁻⁶ cm/s, and intrinsic clearance was reduced to a low 25 µL/min/mg. Furthermore, the fraction of unbound drug in plasma increased significantly as PPB dropped to 95.2%. This analog represents a much more balanced and promising candidate for further development.
Experimental Protocols
The data presented above is generated through standardized in vitro assays. The following sections provide detailed, step-by-step protocols for these foundational ADME experiments.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Workflow Diagram: Caco-2 Permeability Assay
A Comparative Guide: N-benzylpyrimidin-5-amine Analogs Versus Trimethoprim as Dihydrofolate Reductase Inhibitors
In the persistent battle against bacterial resistance, the scientific community is driven to innovate beyond established therapeutic agents. Trimethoprim, a cornerstone antibacterial drug, has served clinicians for decades. However, its efficacy is increasingly threatened by resistance. This guide provides a deep comparative analysis of a promising class of compounds, N-benzylpyrimidin-5-amine analogs, against the incumbent trimethoprim. We will dissect their mechanisms, compare their antibacterial efficacy with supporting data, and provide the detailed experimental frameworks necessary for their evaluation.
The Central Target: Dihydrofolate Reductase (DHFR)
To understand the action of both trimethoprim and its modern analogs, we must first appreciate their common target: dihydrofolate reductase (DHFR). This enzyme is a critical checkpoint in the bacterial folate biosynthesis pathway.[1][2] Bacteria, unlike mammals who acquire folate from their diet, must synthesize it de novo. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA, RNA, and proteins.[3] By inhibiting DHFR, these compounds effectively starve the bacteria of these essential components, leading to a halt in DNA replication and cell division—a bacteriostatic effect.[2]
The therapeutic viability of DHFR inhibitors hinges on selective toxicity. These compounds must exhibit a significantly higher affinity for the bacterial DHFR enzyme compared to its human counterpart to minimize off-target effects.[2][4]
Mechanism of Action: A Shared Strategy with Key Differences
Trimethoprim: As a structural analog of the pteridine moiety of folic acid, trimethoprim competitively inhibits bacterial DHFR by binding to its active site with high affinity.[4][5] This selective binding blocks the conversion of DHF to THF, thereby disrupting the synthesis of essential nucleotides and leading to bacterial growth inhibition.[4][6][7]
This compound Analogs: This class of compounds operates on the same fundamental principle of DHFR inhibition.[1][8][9] They are designed as antifolates, featuring the 2,4-diaminopyrimidine pharmacophore crucial for binding to the DHFR active site. The "N-benzyl" portion and other substitutions on the pyrimidine ring are areas of chemical modification aimed at achieving two primary goals:
-
Enhanced Potency: Optimizing interactions with key amino acid residues within the DHFR active site to achieve stronger binding than trimethoprim.
-
Overcoming Resistance: Designing the molecule to fit within the active site of trimethoprim-resistant DHFR enzymes, which often have mutations that sterically hinder trimethoprim's binding.[10][11]
Figure 1: Mechanism of DHFR Inhibition.
Comparative Antibacterial Performance
The most direct measure of an antibacterial agent's efficacy is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible microbial growth.[12][13] A lower MIC value indicates higher potency. The following table summarizes representative MIC data for trimethoprim and novel 5-benzylpyrimidine derivatives against key bacterial strains.
| Compound | Class/Analog | S. aureus (MIC, µM) | E. coli (MIC, µM) | Reference |
| Trimethoprim | Standard | 22.7 | 55.1 | [14] |
| Analog 4b | Benzyloxy Derivative | 5.0 | 4.0 | [14] |
| Analog 4c | Benzyloxy Derivative | 9.0 | 8.0 | [14] |
| Analog 5b | Phenyl Ethanone Derivative | 10.0 | 9.0 | [14] |
Analysis of Performance:
-
Trimethoprim: While effective, trimethoprim's MIC values are in the higher micromolar range for these standard strains.[14] The emergence of resistance can push these values even higher, rendering the drug clinically ineffective.[10] Acquired resistance most commonly stems from chromosomal mutations that result in a DHFR enzyme less vulnerable to trimethoprim inhibition.[6]
-
This compound Analogs: The data clearly demonstrates that specific structural modifications can yield compounds with significantly improved antibacterial activity. For instance, the benzyloxy derivative 4b shows a ~4.5-fold increase in potency against S. aureus and a remarkable ~13.7-fold increase against E. coli compared to trimethoprim.[14] This enhanced activity is often attributed to improved hydrophobic and electronic interactions within the DHFR active site, allowing for more potent inhibition.[14] The strategic design of these analogs allows them to form additional or more stable bonds with the enzyme, leading to superior inhibition.
Experimental Validation: Protocols for Comparison
Trustworthy comparison requires standardized, reproducible methodologies. The following protocols outline the core in vitro assays used to evaluate and compare these antibacterial agents.
A. Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This assay is the gold standard for determining the potency of an antimicrobial agent.[12][15] It quantitatively measures the lowest concentration needed to inhibit bacterial growth.
Causality of Experimental Choices:
-
96-Well Plate: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.[13]
-
Mueller-Hinton Broth (MHB): A standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with the action of most antibiotics.[15]
-
0.5 McFarland Standard: Ensures a consistent and reproducible starting inoculum of bacteria (~1.5 x 10⁸ CFU/mL), which is critical for comparable results across experiments.[12]
-
Serial Two-Fold Dilutions: Provides a logarithmic concentration gradient to precisely pinpoint the MIC value.[12]
-
Resazurin: A reliable colorimetric indicator of metabolic activity. Living, respiring cells reduce the blue resazurin to pink resorufin, providing a clear visual endpoint for growth inhibition.
Figure 2: Broth Microdilution MIC Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at its highest desired concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (broth + bacteria), and well 12 as a sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, the MIC can be determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). For enhanced clarity, an indicator like resazurin can be added and the plate re-incubated for 2-4 hours. The MIC is the lowest concentration that remains blue.
B. Cytotoxicity Assay via Lactate Dehydrogenase (LDH) Release
A potent antibacterial agent is only useful if it is safe for the host. Many promising compounds fail because they are cytotoxic to eukaryotic cells.[16][17][18] The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes, serving as a reliable indicator of cytotoxicity.[19][20]
Causality of Experimental Choices:
-
Mammalian Cell Line (e.g., HEK293, HepG2): Using a standard, well-characterized human cell line provides a relevant model for predicting potential toxicity in humans.
-
Lysis Control: Treating cells with a lysis buffer (like Triton™ X-100) establishes the 100% cell death benchmark, allowing for the quantification of cytotoxicity as a percentage of this maximum.
-
Enzymatic Reaction: The assay uses a coupled enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of color is directly proportional to the number of damaged cells.[20]
Figure 3: LDH Cytotoxicity Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density that will achieve ~90% confluency after 24 hours.
-
Compound Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of the this compound analogs or trimethoprim. Include wells for a "vehicle control" (medium only) and a "maximum LDH release" control (medium with a lysis agent like 1% Triton™ X-100).
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to the drug's intended use (typically 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Assay Execution: Add 50 µL of the LDH reaction mixture (commercially available kits contain the substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Conclusion and Future Outlook
The data and mechanistic rationale strongly suggest that this compound analogs represent a viable and potent evolution of the DHFR inhibitor class of antibacterials. While trimethoprim remains a useful drug, its efficacy is compromised by rising resistance. Judicious chemical modification of the 5-benzylpyrimidine scaffold, as demonstrated by the presented analogs, can lead to compounds with significantly lower MICs against both Gram-positive and Gram-negative bacteria.[14]
The path forward for these analogs involves a multi-pronged approach. Promising candidates identified through in vitro screening must undergo rigorous preclinical evaluation, including pharmacokinetic profiling (ADME), in vivo efficacy studies in animal infection models, and more extensive toxicology screening. The ultimate goal is to develop a next-generation DHFR inhibitor that not only restores efficacy against trimethoprim-resistant strains but also possesses a favorable safety profile, ensuring its clinical utility for years to come.
References
- Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indic
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Dihydrofolate reductase inhibitors for use as antimicrobial agents. European Journal of Medicinal Chemistry.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
- What is the mechanism of Trimethoprim?
- Dihydrofol
- What are Bacterial DHFR inhibitors and how do they work?
- Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy.
- Dihydrofolate reductase inhibitors as antibacterial agents. Biochemical Pharmacology.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
- Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
- What is the mechanism of Trimethoprim Hydrochloride?
- Minimum Inhibitory Concentration (MIC) Test.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
- In vitro antimicrobial susceptibility testing methods. Pure.
- Mechanisms of Resistance to Trimethoprim, the Sulfonamides, and Trimethoprim-Sulfamethoxazole. The Journal of Infectious Diseases.
- Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules.
- 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. Journal of Medicinal Chemistry.
- Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry.
- Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 6. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Dihydrofolate reductase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of N-benzylpyrimidin-5-amine Derivatives in Resistant Cancer Cell Lines
Drug resistance remains a formidable obstacle in oncology, frequently leading to therapeutic failure and disease relapse. Cancer cells employ a sophisticated arsenal of resistance mechanisms, including target mutation, activation of bypass signaling pathways, and overexpression of drug efflux pumps. Consequently, the development of novel therapeutic agents capable of circumventing these mechanisms is a cornerstone of modern cancer research.
The N-benzylpyrimidin-5-amine scaffold has emerged as a versatile and promising platform in medicinal chemistry. Its structural plasticity allows for the design of potent inhibitors against various clinically relevant targets implicated in drug resistance. This guide provides an in-depth comparison of the efficacy of this compound derivatives and their close analogs against cancer cell lines harboring distinct resistance mechanisms, supported by experimental data and detailed protocols for validation.
Section 1: Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors
A primary mechanism of resistance to first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) is the acquisition of a secondary mutation in the EGFR kinase domain. The most common of these is the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation TKIs while preserving ATP binding affinity, thus maintaining kinase activity and downstream pro-survival signaling.
This compound and its related 4-anilino-pyrimidine analogs have been rationally designed to fit within the ATP-binding pocket of the T790M-mutated EGFR, thereby inhibiting its function and overcoming resistance.
Mechanism of Action: EGFR Inhibition
These derivatives act as ATP-competitive inhibitors. They occupy the kinase binding site, preventing the autophosphorylation of EGFR and the subsequent activation of downstream pathways critical for cell proliferation and survival, such as the PI3K/Akt and RAS/MAPK cascades. The key to their efficacy against the T790M mutant lies in their ability to form specific interactions that are not disrupted by the presence of the bulky methionine residue.
Comparative Efficacy Data
The table below summarizes the antiproliferative activity of representative 4-anilino-pyrimidine derivatives against the NCI-H1975 NSCLC cell line, which harbors both a gefitinib-sensitizing mutation (L858R) and the key resistance mutation (T790M).
| Compound Class | Cell Line | Key Mutations | IC₅₀ (nM) of Derivative | IC₅₀ (nM) of Gefitinib (Control) | Reference |
| Acrylamide-substituted quinazoline | NCI-H1975 | L858R / T790M | 4.3 | >10,000 | [1] |
| Indole-based pyrimidine | NCI-H1975 | L858R / T790M | 71 | >10,000 | [2] |
| 4-Anilinoquinazoline | NCI-H1975 | L858R / T790M | 210 | >10,000 | [2] |
| Control | PC-9 | delE746_A750 (Sensitive) | - | ~20-50 | [3] |
Note: Data is synthesized from multiple sources for comparative purposes. Specific derivative structures can be found in the corresponding references.
These data clearly demonstrate that while first-generation TKIs like gefitinib are ineffective against the T790M mutation, novel pyrimidine-based derivatives can exhibit potent, low-nanomolar inhibitory activity, effectively overcoming this critical resistance mechanism.[1][2]
Section 2: Tackling P-glycoprotein Mediated Multidrug Resistance (MDR)
Another major challenge in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1). These transporters function as cellular efflux pumps, actively removing a wide range of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. This mechanism confers resistance to many natural product-derived agents, including taxanes (e.g., paclitaxel) and vinca alkaloids.
Certain this compound derivatives have been developed as microtubule inhibitors that are poor substrates for P-gp, allowing them to retain efficacy in multidrug-resistant cell lines.
Mechanism of Action: Microtubule Inhibition in MDR Cells
These derivatives function as microtubule destabilizers, binding to tubulin and inhibiting its polymerization into functional microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis. Crucially, their chemical structure is not efficiently recognized by the P-gp pump, preventing their efflux and allowing them to accumulate within the resistant cell to exert their cytotoxic effects.
Step-by-Step Methodology:
-
Cell Plating: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and control drugs (e.g., gefitinib, paclitaxel) in culture medium. Carefully replace the old medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Drug Incubation: Incubate the plate for the desired exposure time (typically 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. [4]9. Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Western Blot for Target Engagement (p-EGFR)
Rationale: To confirm that an EGFR-targeting derivative is engaging its intended target, Western blotting can be used to measure the phosphorylation status of EGFR. A potent inhibitor should decrease the level of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein. This provides direct evidence of target inhibition within the cell. [2]
Step-by-Step Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the derivative at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a short period (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Clarify lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & Electrophoresis: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total EGFR and a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis via Flow Cytometry
Rationale: For derivatives proposed to act as microtubule inhibitors, a key functional consequence is arrest of the cell cycle in the G2 or M phase. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell. This enables the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), providing strong evidence for the compound's mechanism of action. [5] Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivative (at its IC₅₀ concentration) for a period corresponding to one cell cycle (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells to include the apoptotic population. Wash adherent cells with PBS, detach with trypsin, and combine with the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the generation of a histogram that displays the distribution of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
Conclusion and Future Perspectives
The this compound scaffold represents a highly adaptable and potent platform for the development of anticancer agents targeting key resistance mechanisms. Derivatives have demonstrated clear efficacy in overcoming both target-based resistance in EGFR-mutant NSCLC and efflux-based multidrug resistance in various cancer models.
The path forward requires a multi-pronged approach. Deeper structure-activity relationship (SAR) studies will be crucial to refine the scaffold for improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential for these derivatives to act as dual-target or multi-target inhibitors could provide a powerful strategy to preemptively combat the development of new resistance pathways. The experimental frameworks provided herein offer a robust system for validating these next-generation compounds as they move from the bench toward the clinic.
References
- BenchChem. (2025). Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Entasobulin. BenchChem.
- van Rijn, C. J., et al. (n.d.). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. AACR Journals.
- BenchChem. (2025). Application Notes and Protocols: Flow Cytometry Analysis of Unesbulin-Induced G2/M Arrest. BenchChem.
- Spandidos Publications. (2014). Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation.
- ResearchGate. (n.d.). 4-Anilinoquinazoline derivatives 39−41 as potential EGFR L858R/T790M inhibitors.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- ResearchGate. (n.d.). Morphology of MCF-7 and MCF-7 ADR cells in response to paclitaxel, with....
- ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
- ATCC. (n.d.).
- Abcam. (n.d.).
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
- Google Patents. (n.d.). US11548891B1 - Quaternary ammonium salts of phenanthroindolizidine and phenanthroquinolizidine alkaloids as hypoxia-targeted anticancer agents.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Detection of p-EGFR Inhibition by Oritinib using Western Blot. BenchChem.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia.
Sources
A Researcher's Guide to the Comparative Safety Profiling of N-benzylpyrimidin-5-amine Derivatives
For drug development professionals, the N-benzylpyrimidin-5-amine scaffold represents a promising frontier in medicinal chemistry. Its derivatives have shown potential in a range of therapeutic areas, largely due to the versatile nature of the pyrimidine ring which is a cornerstone in numerous biological processes.[1][2] However, the journey from a promising lead compound to a clinical candidate is paved with rigorous safety assessments. Early and comprehensive toxicological screening is not just a regulatory hurdle, but a critical step in identifying candidates with the highest potential for success and minimizing late-stage failures.
This guide provides a framework for the comparative safety evaluation of this compound derivatives. It is designed for researchers and scientists in drug discovery, offering both a theoretical understanding of structure-toxicity relationships and practical, detailed protocols for key in vitro safety assays. By understanding the principles of cytotoxicity and genotoxicity testing, and by comparing new derivatives to existing data, research teams can make more informed decisions, prioritizing compounds that balance therapeutic efficacy with a favorable safety profile.
The Imperative of Early Safety Assessment: Cytotoxicity and Genotoxicity
Before a compound can be considered for in vivo studies, its effects on cellular health must be thoroughly investigated. Two of the most critical parameters in this early assessment are cytotoxicity and genotoxicity.
-
Cytotoxicity refers to the ability of a compound to cause cell death.[1] High cytotoxicity against target cancer cells is desirable for oncology drugs, but cytotoxicity against healthy, non-cancerous cells can indicate potential for adverse effects in patients. Therefore, a key goal is to identify compounds with a high therapeutic index – a measure of the drug's ability to elicit its desired effect at a concentration that is not toxic to normal cells.
-
Genotoxicity is the property of a chemical agent to damage the genetic information within a cell, leading to mutations.[3] Genotoxic compounds can be carcinogens, and their potential to cause genetic damage is a major safety concern. Assays for genotoxicity are a standard part of preclinical safety testing and are crucial for identifying compounds that could pose a long-term health risk.
Comparative Cytotoxicity of Pyrimidine Derivatives: A Look at the Data
While comprehensive, publicly available comparative safety data for a wide range of this compound derivatives is limited, we can draw valuable insights from studies on related pyrimidine structures. The following table summarizes in vitro cytotoxicity data from various research articles, highlighting the half-maximal inhibitory concentration (IC50) against different cell lines. Of particular importance is the comparison between cancer cell lines and normal, non-cancerous cell lines, which gives an early indication of a compound's selectivity and potential for off-target toxicity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Pyrimidopyrimidine | 3b | HCT-116 | Close to Doxorubicin | WI38 | Safe | [1] |
| 2-Pyrazolyl-pyrimidine | 10b | HCT-116 | Close to Doxorubicin | WI38 | Safe | [1] |
| 2-Pyrazolyl-pyrimidine | 10c | HCT-116 | Close to Doxorubicin | WI38 | Safe | [1] |
| Substituted Pyrimidine | 7 | - | - | 3T3 | 27.038 ± 0.26 | [4] |
| Substituted Pyrimidine | 20 | - | - | 3T3 | 22.4 ± 0.76 | [4] |
| Pyrimidine-5-carbonitrile | 11e | HCT-116 | 1.34 ± 0.007 | WI-38 | 63.41 ± 0.015 | [5] |
| Pyrimidine | 3b | PC3 | 21 | MRC-5 | >150 | [6] |
Interpreting the Data and Structure-Toxicity Relationships:
The data, though from varied pyrimidine scaffolds, underscores a critical principle: subtle changes in chemical structure can dramatically impact cytotoxicity. For instance, the pyrimidine-5-carbonitrile derivative 11e shows a promising selectivity index of approximately 47, being significantly more toxic to colon cancer cells (HCT-116) than to normal lung fibroblasts (WI-38).[5] Similarly, compound 3b from a different study demonstrated high potency against prostate cancer cells (PC3) while being considerably less toxic to normal lung fibroblasts (MRC-5), with a selectivity index greater than 7.[6]
While a definitive structure-activity relationship (SAR) for the toxicity of this compound derivatives requires a dedicated study of a focused compound library, we can hypothesize based on general principles of medicinal chemistry. The nature and position of substituents on both the pyrimidine and benzyl rings will influence the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. These properties, in turn, affect how the molecule interacts with cellular components, including its primary target and off-target proteins, which can lead to cytotoxic effects. For example, highly lipophilic compounds may exhibit increased membrane interactions, potentially leading to non-specific cytotoxicity.
Experimental Protocols for In Vitro Safety Assessment
To facilitate the direct comparison of novel this compound derivatives, standardized and well-validated assays are essential. The following sections provide detailed, step-by-step protocols for two fundamental in vitro safety assays: the Lactate Dehydrogenase (LDH) assay for cytotoxicity and the in vitro Micronucleus assay for genotoxicity.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Principle: When the cell membrane is compromised, LDH is released into the cell culture medium. The LDH then catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan produced is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.
Detailed Protocol:
-
Cell Seeding:
-
Culture a relevant normal human cell line (e.g., human dermal fibroblasts, human umbilical vein endothelial cells) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal LDH release.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified by the assay kit manufacturer (typically 30 minutes).
-
Add the stop solution provided with the kit.
-
Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Positive Control - Absorbance of Untreated Control)] * 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Causality Behind Experimental Choices: The choice of a normal, non-cancerous cell line is crucial for assessing the general cytotoxicity of a compound. The incubation time should be sufficient to observe a cytotoxic effect, with 48 hours being a common starting point. The inclusion of appropriate controls is essential for the validation and interpretation of the results.
Experimental Workflow for LDH Cytotoxicity Assay
Caption: Workflow for the LDH cytotoxicity assay.
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay is a widely used method to assess the genotoxic potential of a compound by detecting the formation of micronuclei in the cytoplasm of interphase cells.[3]
Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a result of chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). An increase in the frequency of micronucleated cells after treatment with a test compound indicates its genotoxic potential.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to an appropriate confluency.
-
Treat the cells with at least three concentrations of the this compound derivative, along with vehicle and positive controls (e.g., Mitomycin C for clastogens, Colchicine for aneugens).
-
The treatment period is typically 3-6 hours in the presence of a metabolic activation system (S9 fraction) and for a full cell cycle in its absence.
-
-
Cytokinesis Block:
-
After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Score the slides under a microscope, counting the number of micronuclei in at least 2000 binucleated cells per concentration.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each concentration.
-
Use appropriate statistical tests to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
-
Causality Behind Experimental Choices: The use of a metabolic activation system (S9 fraction) is crucial as some compounds only become genotoxic after being metabolized by liver enzymes. Blocking cytokinesis with Cytochalasin B allows for the specific analysis of cells that have undergone mitosis during or after treatment, which is when micronuclei are formed.
Experimental Workflow for In Vitro Micronucleus Assay
Caption: Workflow for the in vitro micronucleus assay.
Conclusion: A Path Forward for Safer Drug Candidates
The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and early assessment of the safety profiles of its derivatives are paramount. This guide provides a foundational framework for conducting a comparative safety study. By employing standardized cytotoxicity and genotoxicity assays, researchers can generate robust and comparable data. This data, when analyzed in the context of structure-toxicity relationships, empowers drug development teams to prioritize candidates with the highest likelihood of success, ultimately accelerating the journey from the laboratory to the clinic. The systematic approach outlined here, combining empirical testing with an understanding of chemical principles, is a cornerstone of modern, safety-conscious drug discovery.
References
- El-Maksoud, F.S.A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-20.
- Ahmad, I., et al. (2018). Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. Letters in Drug Design & Discovery, 15(9), 949-955.
- Ahmed, S.A., Naji, T.S., & Mohammad, F.I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Al-Nahrain Journal of Science, 16(2), 125-133.
- Ahmed, S.A., Naji, T.S., & Mohammad, F.I. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Al-Nahrain Journal of Science.
- Hassan, A.S., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(21), 6598.
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.
- Abdel-Maksoud, M.S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2266-2283.
- Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4933.
- Kumar, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673.
- Sharma, S., & Singh, R. (2014). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. International Journal of Pharmaceutical Sciences and Research, 5(8), 3326-3330.
- Sławiński, J., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(2), 666.
- Yuki, H., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6521-6526.
- Sakagami, H., et al. (2008). Tumor-specific cytotoxicity and type of cell death induced by benzocycloheptoxazines in human tumor cell lines. Anticancer Research, 28(1A), 233-241.
- El-Sayed, N.N.E., et al. (2020). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Journal of Heterocyclic Chemistry, 57(5), 2085-2096.
- Anjirwala, S.N., Rathod, B.P., & Patel, S.K. (2025). Intramolecular Hetero‐Cyclization of Novel Indole‐Substituted Nitrogen‐Bridged Pyrimidine and Thiazole Derivatives: A Mechanistic Insight and In Vitro Cytotoxic Evaluation. ChemistrySelect.
- Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
- Pugsley, M.K., et al. (2013). Safety pharmacology--current and emerging concepts. Toxicology and Applied Pharmacology, 273(2), 229-241.
- Hassan, A.S., Hafez, T.S., & Osman, S.A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.
- El-Sabbagh, O.I., et al. (2024). N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. Chemical Biology & Drug Design.
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. nwpii.com [nwpii.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-benzylpyrimidin-5-amine
This guide is designed for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the proper disposal of N-benzylpyrimidin-5-amine, ensuring both personal safety and environmental compliance.
Presumed Hazard Profile and Immediate Safety Precautions
Given its chemical structure—containing both a benzylamine and a pyrimidine moiety—this compound must be handled as a hazardous substance. Analogous compounds exhibit a range of health and physical hazards.[2]
Presumed Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin. Pyrimidine derivatives have been studied for their biological and toxicological activities.[3][4][5][6]
-
Corrosivity: Assumed to cause severe skin burns and eye damage, similar to benzylamine.[7] Contact with eyes can be particularly dangerous and may lead to irreversible damage.[8]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[9]
-
Environmental Hazard: Assumed to be harmful to aquatic life.[7] It should not be allowed to enter drains or the environment.[10]
Mandatory Personal Protective Equipment (PPE)
Due to the presumed hazards, the following PPE is mandatory when handling this compound in any form (solid, liquid solution, or as waste):
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[11]
-
Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[7]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed through your institution's hazardous waste program.[12] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10][13]
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step to prevent dangerous chemical reactions.[10]
-
Solid Waste: Collect pure this compound, contaminated weighing papers, pipette tips, and gloves in a dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams (e.g., halogenated solvents, acidic or basic waste) unless compatibility has been confirmed and it is permitted by your EHS office.[14]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA.[15][16]
-
Container Selection: Use containers that are in good condition, compatible with amines (e.g., avoid metal containers for corrosive materials), and have a secure, tight-fitting lid.[14]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[15][17] The label must also include:
-
The full chemical name: "Waste this compound"
-
The specific components and their approximate percentages if it is a mixture.
-
The relevant hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).
-
The accumulation start date (the date the first waste was added).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste in designated SAAs at or near the point of generation.[15][17]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[18]
-
Storage Conditions: Containers must be kept closed at all times except when adding waste.[19] Store containers in a secondary containment bin to prevent spills. Keep the SAA away from sources of ignition and incompatible chemicals.[20][21]
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full, or before the regulatory time limits for storage are reached, contact your institution's EHS department to schedule a pickup.[12]
-
Licensed Transporters: Only licensed hazardous waste transporters are permitted to move the waste off-site for final treatment and disposal, which is often incineration for this type of chemical waste.[10][22]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If safe to do so, ensure ventilation is adequate (i.e., the spill is contained within a fume hood).
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
-
Cleanup (Only if Trained):
-
Do not attempt to clean up a spill unless you are trained and have the appropriate spill kit and PPE.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | EPA, OSHA[1][15] |
| Presumed Hazards | Acute Toxicity, Corrosive, Respiratory Irritant, Environmental Hazard | Based on Benzylamine & Pyrimidine Derivatives[7][9] |
| Required PPE | Safety Goggles & Face Shield, Chemical-Resistant Gloves, Lab Coat | General OSHA Guidelines[23] |
| Handling Area | Certified Chemical Fume Hood | General Laboratory Safety[7] |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container. | RCRA Guidelines[15] |
| Liquid Waste Disposal | Collect in a separate, compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. | RCRA Guidelines[14] |
| Spill Cleanup | Use inert absorbent material. Collect all cleanup materials as hazardous waste. | General Chemical Safety Protocols[8] |
| Final Disposal Method | Via institutional EHS pickup by a licensed hazardous waste contractor, likely incineration. | EPA Regulations[10][22] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]
- Carl ROTH. (n.d.).
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
- U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
- Medical Laboratory Observer. (2019).
- Metasci. (n.d.).
- U.S. Environmental Protection Agency. (2025).
- Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
- Graphic Products. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
- National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]
- Cole-Parmer. (n.d.).
- American Chemical Society. (n.d.).
- PubMed. (2007).
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
- PubChem. (n.d.). Pyrimidin-5-amine. [Link]
- PubMed. (1968). [The effect of pyrimidine derivatives on the antitumor action and toxicity of thio-TEPA]. [Link]
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field. [Link]
- PubMed. (2024). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. [Link]
- Nature. (2025).
Sources
- 1. resources.duralabel.com [resources.duralabel.com]
- 2. fishersci.com [fishersci.com]
- 3. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. vumc.org [vumc.org]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. epa.gov [epa.gov]
- 19. osha.com [osha.com]
- 20. ushazmatstorage.com [ushazmatstorage.com]
- 21. connmaciel.com [connmaciel.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. sds.metasci.ca [sds.metasci.ca]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of N-benzylpyrimidin-5-amine
Hazard Identification & Risk Assessment
N-benzylpyrimidin-5-amine incorporates both a pyrimidine-5-amine core and a benzyl group. Analysis of related structures is critical for a proactive risk assessment.
-
Pyrimidine-5-amine (Parent Core): The GHS classification for this parent compound includes warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2]
-
Benzylamine and its Derivatives: Structurally similar compounds like Benzylamine and N-Benzylmethylamine are classified as corrosive, capable of causing severe skin burns and eye damage.[3][4][5] They are also often combustible liquids.[3][4]
Anticipated Hazard Profile for this compound: Based on this structural analysis, it is imperative to handle this compound as a substance that is, at a minimum:
-
Harmful if swallowed.
-
A skin and respiratory tract irritant.
-
Capable of causing severe skin burns and serious eye damage.
The toxicological properties have not been fully investigated, and all personnel must operate under the assumption that the compound presents significant health risks upon exposure.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the risks of exposure through all potential routes: inhalation, dermal contact, and ocular contact.
| PPE Category | Item Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over the goggles. | Protects against splashes of solutions and airborne particles. The benzylamine-like corrosive potential necessitates full-face protection to prevent severe eye damage.[3][6][7] |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness). Double-gloving is recommended. Inspect gloves for integrity before each use.[8] | Provides a barrier against dermal contact. Given the potential for corrosivity and skin irritation, immediate removal and replacement are necessary if contamination occurs.[1] |
| Lab Coat: A long-sleeved, flame-resistant lab coat. | Protects skin and personal clothing from contamination and accidental spills.[7][8] | |
| Respiratory Protection | All handling of solid this compound or its solutions must be performed within a certified chemical fume hood. | Prevents inhalation of airborne particles or vapors, mitigating the risk of respiratory irritation.[3][8][9] |
Safe Handling & Operational Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk during the handling of this compound.
Step 1: Preparation & Pre-Handling
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary glassware, spatulas, solvents, and waste containers before bringing the target compound into the hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Compound Handling (Inside Fume Hood)
-
Receiving and Storage: Upon receipt, inspect the container for damage. The compound should be stored sealed in a dry, cool, well-ventilated area, with a recommended temperature of 2-8°C.[10]
-
Weighing: To prevent the generation of airborne dust, carefully transfer the solid compound from its storage container to a weighing vessel using a spatula. Avoid pouring the solid directly.
-
Dissolution: Add the desired solvent to the vessel containing the weighed solid. Use appropriate glassware for all transfers of the resulting solution.
Step 3: Post-Handling & Decontamination
-
Decontaminate Surfaces: Thoroughly wipe down all work surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to neutralize any residual contamination.
-
Clean Glassware: Clean all glassware used during the procedure according to standard laboratory protocols for hazardous materials.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.
Caption: Diagram 1: A procedural flowchart for the safe handling of this compound.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11][12]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][11]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid generating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[3][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
Disposal Plan
Disposal of this compound and any contaminated materials must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][9]
Waste Segregation and Collection
-
Solid Waste: Collect all unused solid this compound and any contaminated disposable items (e.g., weighing papers, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3][5][9]
Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handover.
Caption: Diagram 2: A decision-making flowchart for the proper segregation and disposal of waste.
References
- PubChem Compound Summary for N-benzyl-5-phenylpyrimidin-2-amine.
- PubChem Compound Summary for N-benzylpyrimidin-2-amine.
- First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]
- PubChem Compound Summary for N-benzyl-5-chloro-N,6-dimethyl-2-(2-pyridyl)pyrimidin-4-amine.
- OSHA Hazard Communication Standard: SDS Section 5.
- This compound Product Page. BIOFOUNT. [Link]
- REACH Guidance on Safety Data Sheets: Section 5. REACH Online. [Link]
- PubChem Compound Summary for Pyrimidin-5-amine.
- Properties of amines. Lumen Learning - Organic Chemistry II. [Link]
- This compound (C11H11N3). PubChemLite. [Link]
- Developing Practical & Useful Content for SDS Section 5 (Firefighting Measures).
Sources
- 1. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. aksci.com [aksci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

